Cannabinor
Description
Structure
3D Structure
Properties
Key on ui mechanism of action |
CB2 agonists bind to CB2 receptors, which are located on immune and inflammatory cells. By activating CB2 receptors, CB2 agonists inhibit autoimmune and inflammatory processes and are likely to be useful for treating pain, autoimmune and inflammatory disorders. Pharmos is developing its CB2 agonists as treatments for chronic pain and autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. |
|---|---|
CAS No. |
573981-31-4 |
Molecular Formula |
C28H38O6 |
Molecular Weight |
470.6 g/mol |
IUPAC Name |
(E)-4-[2-[(1S,2S,5S)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]heptanyl]-3-hydroxy-5-(2-methyloctan-2-yl)phenoxy]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C28H38O6/c1-6-7-8-9-12-27(2,3)17-13-22(30)26(23(14-17)34-25(33)11-10-24(31)32)18-15-21(29)20-16-19(18)28(20,4)5/h10-11,13-14,18-20,30H,6-9,12,15-16H2,1-5H3,(H,31,32)/b11-10+/t18-,19-,20+/m0/s1 |
InChI Key |
GSTZHANFXAKPSE-MXTREEOPSA-N |
SMILES |
CCCCCCC(C)(C)C1=CC(=C(C(=C1)OC(=O)C=CC(=O)O)C2CC(=O)C3CC2C3(C)C)O |
Isomeric SMILES |
CCCCCCC(C)(C)C1=CC(=C(C(=C1)OC(=O)/C=C/C(=O)O)[C@H]2CC(=O)[C@H]3C[C@@H]2C3(C)C)O |
Canonical SMILES |
CCCCCCC(C)(C)C1=CC(=C(C(=C1)OC(=O)C=CC(=O)O)C2CC(=O)C3CC2C3(C)C)O |
Appearance |
Solid powder |
Other CAS No. |
573981-31-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PRS-211375; PRS-375; PRS211375; PRS375; PRS 211375; PRS 375; Cannabinor |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Mechanism of Action of Cannabinor (PRS-211,375): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cannabinor (PRS-211,375) is a potent and highly selective synthetic agonist for the cannabinoid receptor type 2 (CB2). This technical guide provides a comprehensive overview of its mechanism of action, drawing from available preclinical and clinical data. While specific downstream signaling data for PRS-211,375 is limited in publicly accessible literature, this document extrapolates its likely intracellular effects based on its confirmed potent agonism at the CB2 receptor and the well-established signaling cascades associated with this G-protein coupled receptor. This guide includes a summary of its pharmacological data, detailed experimental protocols for key assays, and visualizations of its signaling pathways and experimental workflows.
Pharmacological Profile of this compound (PRS-211,375)
PRS-211,375 is classified as a "nonclassical" cannabinoid, exhibiting high affinity and selectivity for the CB2 receptor over the CB1 receptor.[1] This selectivity is a key feature, as activation of CB1 receptors is associated with the psychoactive effects of cannabinoids, whereas CB2 receptor modulation is primarily linked to immunomodulatory and anti-inflammatory responses.[1]
Quantitative Pharmacological Data
The known quantitative pharmacological parameters of this compound (PRS-211,375) are summarized in the tables below.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Ki (nM) | Selectivity (CB1 Ki / CB2 Ki) |
| PRS-211,375 | CB2 | 17.4 | >300x |
| CB1 | 5,585 |
Data sourced from Wikipedia, citing relevant scientific literature.[1]
Table 2: Functional Activity (cAMP Assay)
| Compound | Receptor | EC50 (nM) | Efficacy (%) |
| PRS-211,375 | CB2 | 17.4 | 98% |
Data sourced from a 2023 publication in Pharmacological Reviews.[2]
Core Mechanism of Action: CB2 Receptor Agonism and Downstream Signaling
As a potent CB2 receptor agonist, the primary mechanism of action of PRS-211,375 is the activation of the CB2 receptor, which is predominantly expressed on immune and inflammatory cells.[1] The CB2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o.[3]
G-Protein Activation and cAMP Inhibition
Upon binding of PRS-211,375, the CB2 receptor undergoes a conformational change, leading to the activation of the associated Gi/o protein. This activation involves the exchange of GDP for GTP on the α-subunit of the G-protein. The activated Gαi/o subunit then dissociates from the βγ-subunits and inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[2] The potent EC50 value of 17.4 nM and high efficacy of 98% in the cAMP assay for PRS-211,375 confirms this as a primary and robust signaling outcome.[2]
Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways
Activation of the CB2 receptor is also known to modulate the activity of mitogen-activated protein kinase (MAPK) signaling cascades, including the extracellular signal-regulated kinase (ERK), p38 MAPK, and c-Jun N-terminal kinase (JNK) pathways.[3] The Gβγ subunits released upon G-protein activation can initiate these cascades. The specific effects (activation or inhibition) can be cell-type and context-dependent. While no specific data exists for PRS-211,375, CB2 agonism generally leads to the modulation of these pathways, which play critical roles in regulating gene expression related to inflammation, proliferation, and apoptosis.
Intracellular Calcium Mobilization
The effect of CB2 receptor activation on intracellular calcium (Ca2+) levels is complex and can be cell-type specific. Some studies have reported that CB2 receptor activation can lead to an increase in intracellular Ca2+, potentially through the involvement of phospholipase C (PLC) or other mechanisms. However, there is no publicly available data to confirm whether PRS-211,375 induces intracellular calcium mobilization.
Experimental Protocols
The following are detailed, representative protocols for the key experiments used to characterize the pharmacological profile of a compound like PRS-211,375.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound to the CB1 and CB2 receptors by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors.
-
Radioligand (e.g., [3H]CP-55,940).
-
Test compound (PRS-211,375).
-
Non-specific binding control (e.g., a high concentration of a non-radiolabeled CB ligand).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.5% BSA, pH 7.4).
-
Wash buffer (e.g., 50 mM Tris-HCl, 0.05% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter and fluid.
Procedure:
-
In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of PRS-211,375.
-
For total binding wells, omit the test compound. For non-specific binding wells, add the non-specific binding control.
-
Initiate the binding reaction by adding the cell membrane preparation.
-
Incubate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of PRS-211,375 and fit the data to a sigmoidal dose-response curve to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγS Binding Assay
This functional assay measures the ability of an agonist to activate G-proteins by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS.
Materials:
-
Cell membranes expressing human CB2 receptors.
-
[35S]GTPγS.
-
GDP.
-
Test compound (PRS-211,375).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter and fluid.
Procedure:
-
In a 96-well plate, add assay buffer, GDP (to ensure G-proteins are in the inactive state), and varying concentrations of PRS-211,375.
-
Add the cell membrane preparation and pre-incubate.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Plot the stimulated [35S]GTPγS binding against the log concentration of PRS-211,375 and fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy).
cAMP Accumulation Assay
This assay measures the ability of a compound to inhibit adenylyl cyclase activity, resulting in a decrease in intracellular cAMP levels.
Materials:
-
Whole cells expressing human CB2 receptors (e.g., CHO or HEK293 cells).
-
Forskolin (an adenylyl cyclase activator).
-
Test compound (PRS-211,375).
-
cAMP detection kit (e.g., HTRF, ELISA, or other immunoassay).
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere.
-
Pre-incubate the cells with varying concentrations of PRS-211,375.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a defined period to allow for cAMP accumulation.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable detection method.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of PRS-211,375 and fit the data to a sigmoidal dose-response curve to determine the IC50.
Conclusion
This compound (PRS-211,375) is a well-characterized, potent, and selective CB2 receptor agonist. Its primary mechanism of action involves the activation of Gi/o-coupled CB2 receptors, leading to a robust inhibition of adenylyl cyclase and a consequent decrease in intracellular cAMP levels. While direct evidence for its effects on MAPK signaling and intracellular calcium mobilization is not publicly available, its potent CB2 agonism strongly suggests it modulates these pathways in a manner consistent with other CB2 agonists. The provided experimental protocols offer a framework for the further in-depth characterization of this and similar compounds. Despite promising preclinical data, PRS-211,375 did not demonstrate sufficient efficacy in Phase IIb clinical trials for pain, highlighting the complexities of translating preclinical findings to clinical outcomes.[4] Further research into the nuanced downstream signaling of selective CB2 agonists like PRS-211,375 is warranted to fully understand their therapeutic potential.
References
An In-depth Technical Guide on the Chemical Structure and Pharmacology of Cannabinor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabinor (also known as PRS-211,375) is a synthetic, nonclassical cannabinoid that has been investigated for its potential therapeutic effects.[1] It acts as a potent and selective agonist for the cannabinoid receptor type 2 (CB2).[1] The chemical structure of this compound is similar to that of cannabidiol.[1] Developed for its potential analgesic properties, particularly in models of neuropathic pain, this compound progressed to Phase IIb human clinical trials. However, it ultimately failed to demonstrate efficacy in these trials.[1] This guide provides a comprehensive overview of the chemical structure, properties, and known pharmacological actions of this compound, based on publicly available data.
Chemical Structure and Properties
This compound is characterized by a complex chemical structure that contributes to its selective interaction with the CB2 receptor.
2.1. Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (E)-4-[2-[(1S,2S,5S)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]heptanyl]-3-hydroxy-5-(2-methyloctan-2-yl)phenoxy]-4-oxobut-2-enoic acid[2] |
| CAS Number | 573981-31-4[2] |
| Molecular Formula | C₂₈H₃₈O₆[2] |
| Synonyms | PRS-211,375, PRS-211375[2] |
2.2. Physicochemical Properties
| Property | Value |
| Molecular Weight | 470.6 g/mol [2] |
| XLogP3 | 6.6[2] |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 6 |
| Rotatable Bond Count | 9 |
| Exact Mass | 470.26683893 Da[2] |
| Monoisotopic Mass | 470.26683893 Da[2] |
2.3. Chemical Structure Visualization
The following diagram illustrates the core structural components of this compound.
Synthesis of this compound
A detailed, peer-reviewed experimental protocol for the synthesis of this compound (PRS-211,375) is not publicly available. The synthesis of related classical and nonclassical cannabinoids typically involves the condensation of a substituted resorcinol (B1680541) with a suitable terpene derivative.[3]
3.1. General Synthetic Workflow
The following diagram illustrates a generalized synthetic approach for this class of compounds.
Spectroscopic Analysis
Specific ¹H-NMR, ¹³C-NMR, and mass spectrometry data for this compound have not been published in the peer-reviewed literature. Characterization of cannabinoids is routinely performed using these techniques to confirm the chemical structure and purity.[4][5]
4.1. Expected Spectroscopic Data
The following table outlines the types of signals that would be expected in the spectroscopic analysis of this compound based on its known structure. Note: This is a generalized prediction and not based on experimental data.
| Technique | Expected Features |
| ¹H-NMR | - Signals in the aromatic region for the resorcinol protons.- Characteristic signals for the bicyclo[3.1.1]heptanone ring system.- Resonances for the aliphatic protons of the 2-methyloctan-2-yl side chain.- Signals corresponding to the vinyl protons of the but-2-enoic acid linker.- A signal for the carboxylic acid proton. |
| ¹³C-NMR | - Resonances for the aromatic carbons of the resorcinol core.- Signals for the carbonyl and other carbons of the bicyclo[3.1.1]heptanone moiety.- Aliphatic carbon signals from the octyl side chain.- Carbonyl and olefinic carbon signals from the but-2-enoic acid linker. |
| Mass Spectrometry (ESI-MS) | - A molecular ion peak corresponding to the exact mass of this compound (m/z [M-H]⁻ or [M+H]⁺).- Fragmentation patterns consistent with the loss of the but-2-enoic acid linker and cleavage of the octyl side chain. |
Pharmacology and Mechanism of Action
This compound is a selective agonist of the CB2 receptor, with significantly lower affinity for the CB1 receptor.[1]
5.1. Receptor Binding Affinity
| Receptor | Binding Affinity (Ki) | Selectivity (CB1/CB2) |
| CB1 | 5,585 nM[1] | >300-fold for CB2[1] |
| CB2 | 17.4 nM[1] |
5.2. CB2 Receptor Signaling Pathway
The CB2 receptor is a G-protein coupled receptor (GPCR).[6][7] Upon activation by an agonist such as this compound, it initiates a downstream signaling cascade. The primary pathway involves coupling to inhibitory G-proteins (Gi/o).[6]
Activation of the CB2 receptor by an agonist leads to the dissociation of the Gi/o protein into its Gαi and Gβγ subunits. The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity.[6] The Gβγ subunit can activate other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade.[6] These signaling events ultimately modulate the activity of transcription factors, leading to changes in gene expression and cellular responses, such as the modulation of immune cell function and anti-inflammatory effects.
Experimental Protocols
Detailed experimental protocols for the specific synthesis and analysis of this compound are not available in the public domain. However, a standard method for determining the binding affinity of a ligand to the CB2 receptor is the competitive radioligand binding assay.
6.1. Protocol: Competitive Radioligand Binding Assay for CB2 Receptor
This protocol describes a general method to determine the inhibition constant (Ki) of a test compound like this compound for the CB2 receptor.
Materials:
-
Cell membranes prepared from cells expressing the human CB2 receptor.
-
A high-affinity CB2 radioligand (e.g., [³H]CP-55,940).
-
Unlabeled CB2 ligand for determining non-specific binding (e.g., WIN 55,212-2).
-
Test compound (this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4).[8]
-
96-well plates, filter mats, and a cell harvester.[8]
-
Scintillation counter and fluid.[8]
Procedure:
-
Prepare serial dilutions of the test compound (this compound) in assay buffer.
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the test compound.
-
Total Binding Wells: Add assay buffer, a fixed concentration of the radioligand, and the cell membrane preparation.
-
Non-specific Binding Wells: Add a high concentration of the unlabeled ligand, the radioligand, and the cell membrane preparation.
-
Competition Wells: Add the serially diluted test compound, the radioligand, and the cell membrane preparation.
-
Incubate the plate at 30°C for 60-90 minutes to allow the binding to reach equilibrium.[9][10]
-
Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester, which separates bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
6.2. Experimental Workflow Diagram
Conclusion
This compound is a well-defined synthetic cannabinoid with high selectivity for the CB2 receptor. Its chemical structure incorporates a resorcinol core, a bicyclo[3.1.1]heptanone moiety, and a 2-methyloctan-2-yl side chain, linked to a but-2-enoic acid group. While its pharmacological profile as a potent CB2 agonist is established, detailed public information regarding its specific synthesis protocol and complete spectroscopic characterization is lacking. The mechanism of action is understood to proceed through the canonical Gi/o-coupled pathway of the CB2 receptor, leading to the modulation of intracellular signaling cascades. The provided general experimental protocols serve as a template for the characterization of such compounds in a drug discovery and development setting.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C28H38O6 | CID 10174045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NMR assignments of the major cannabinoids and cannabiflavonoids isolated from flowers of Cannabis sativa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mass spectrometry of cannabinoids. | Semantic Scholar [semanticscholar.org]
- 6. What We Know and Don’t Know About the Cannabinoid Receptor 2 (CB2) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells | Springer Nature Experiments [experiments.springernature.com]
The Synthesis and Signaling of Cannabinor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabinor (also known as PRS-211,375) is a synthetic, nonclassical cannabinoid that acts as a potent and selective agonist for the cannabinoid receptor type 2 (CB2).[1][2] Its chemical structure is analogous to cannabidiol, and it exhibits high selectivity for the CB2 receptor over the CB1 receptor, with a reported CB2 affinity of 17.4 nM versus 5,585 nM for CB1. This selectivity, over 300 times greater for CB2, has made this compound a subject of interest for therapeutic applications, particularly in the realm of neuropathic pain, without the psychoactive effects associated with CB1 receptor activation. Despite showing promise in preclinical studies, this compound did not demonstrate efficacy in Phase IIb human clinical trials for pain management.[1][2] This guide provides a comprehensive overview of the known synthesis pathway of this compound, its interaction with cellular signaling pathways, and detailed experimental protocols for its study.
Synthesis Pathway of this compound
A general representation of this synthesis approach is outlined below:
Caption: General synthesis scheme for this compound.
Signaling Pathways of CB2 Receptor Agonists
As a selective CB2 receptor agonist, this compound's mechanism of action is centered on the activation of the CB2 receptor, a G protein-coupled receptor (GPCR). The signaling cascade initiated by CB2 receptor activation is complex and can involve multiple downstream effectors. The primary signaling pathway involves coupling to inhibitory G proteins (Gαi), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. However, evidence also suggests that CB2 receptors can couple to stimulatory G proteins (Gαs) under certain conditions. Activation of the CB2 receptor also modulates the mitogen-activated protein kinase (MAPK) signaling cascade, which plays a crucial role in regulating cell proliferation, differentiation, and apoptosis.
Caption: Simplified CB2 receptor signaling pathway.
Experimental Protocols
Cannabinoid Receptor Binding Assay (Competitive Radioligand Binding)
This protocol is a standard method to determine the binding affinity of a test compound, such as this compound, to the CB1 and CB2 receptors.
Materials:
-
HEK-293 cells stably transfected with human CB1 or CB2 receptor cDNA.
-
Membrane preparation from transfected cells.
-
Radioligand: [³H]CP-55,940 (a high-affinity cannabinoid agonist).
-
Non-specific binding control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN-55,212-2).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4.
-
96-well plates.
-
Filtration system (cell harvester and glass fiber filter mats).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound (this compound) in assay buffer to cover a range of concentrations (e.g., from 0.1 nM to 10 µM).
-
Dilute the [³H]CP-55,940 in assay buffer to a final concentration of approximately 0.5-1.0 nM.
-
Prepare the non-specific binding control by diluting the non-labeled ligand to a final concentration of 10 µM in the assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]CP-55,940, and 100 µL of the membrane preparation.
-
Non-specific Binding: Add 50 µL of the non-specific binding control, 50 µL of [³H]CP-55,940, and 100 µL of the membrane preparation.
-
Competitive Binding: Add 50 µL of the diluted test compound (at each concentration), 50 µL of [³H]CP-55,940, and 100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filter mat using a cell harvester.
-
Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filter discs in scintillation vials with an appropriate amount of scintillation fluid. Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
Data Presentation
The binding affinities of this compound for the CB1 and CB2 receptors are crucial quantitative data for understanding its selectivity and potency.
| Compound | Receptor | Binding Affinity (Ki) | Selectivity (CB1/CB2) |
| This compound (PRS-211,375) | CB1 | 5,585 nM | >300-fold for CB2 |
| CB2 | 17.4 nM |
Data sourced from Wikipedia, which cites primary literature.[1]
Conclusion
This compound remains a significant tool compound for studying the pharmacology of the CB2 receptor due to its high selectivity. While a detailed public synthesis protocol is elusive, the general synthetic strategy provides a foundation for its chemical exploration. The well-characterized signaling pathways of CB2 agonists and established experimental protocols for their analysis enable further investigation into the therapeutic potential of selective CB2 modulation. This guide serves as a foundational resource for researchers aiming to work with or develop compounds related to this compound.
References
Cannabinor (PRS-211,375): A Technical Guide to a Selective CB2 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Cannabinor (PRS-211,375), a synthetic, non-classical cannabinoid identified as a potent and selective agonist for the Cannabinoid Receptor 2 (CB2). The CB2 receptor, primarily expressed in immune and peripheral tissues, is a promising therapeutic target for inflammatory and pain-related conditions, devoid of the psychoactive effects associated with the Cannabinoid Receptor 1 (CB1). This document details the chemical properties, binding affinity, and selectivity of this compound, alongside the established signaling pathways of the CB2 receptor. It also includes generalized experimental protocols for key assays used in the characterization of such compounds. While specific functional potency data (EC50) for this compound is not publicly available, this guide serves as a foundational resource for researchers interested in the pharmacology of selective CB2 receptor agonists.
Introduction to this compound (PRS-211,375)
This compound, also known by its research code PRS-211,375, is a synthetic cannabinoid that exhibits high selectivity for the CB2 receptor over the CB1 receptor.[1] Its chemical structure is distinct from classical cannabinoids like Δ⁹-tetrahydrocannabinol (THC), placing it in the category of non-classical cannabinoids. The development of selective CB2 agonists like this compound has been a significant focus of drug discovery efforts aimed at harnessing the therapeutic potential of the endocannabinoid system while avoiding the psychotropic effects mediated by CB1 receptors. This compound was investigated in Phase II clinical trials for the treatment of pain; however, these trials were discontinued (B1498344) due to a lack of efficacy.[1] Despite this, the pharmacological profile of this compound provides a valuable case study for the development of selective CB2 receptor modulators.
Chemical Properties
The chemical structure of this compound (PRS-211,375) is provided below.
IUPAC Name: (2E)-4-[2-[(1S,2S,5S)-6,6-dimethyl-4-oxobicyclo[3.1.1]heptan-2-yl]-3-hydroxy-5-(2-methyloctan-2-yl)phenoxy]-4-oxobut-2-enoic acid
Molecular Formula: C₂₈H₃₈O₆
Molecular Weight: 468.6 g/mol
Quantitative Data: Binding Affinity and Selectivity
The binding affinity of this compound for human cannabinoid receptors has been determined through radioligand binding assays. This data is crucial for understanding its potency and selectivity.
| Receptor | Binding Affinity (Ki) [nM] | Selectivity (CB1/CB2) |
| CB1 | 5,585 | >300-fold for CB2 |
| CB2 | 17.4 |
Table 1: Binding Affinity of this compound (PRS-211,375) for Human CB1 and CB2 Receptors.[1]
One study has reported a functional selectivity of 321-fold for the CB2 receptor over the CB1 receptor, although the specific EC50 values from the functional assays were not provided.
Experimental Protocols
The following sections describe generalized protocols for key in vitro assays used to characterize the binding and functional activity of selective CB2 receptor agonists like this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
Objective: To measure the affinity of this compound for CB1 and CB2 receptors.
Principle: This is a competitive binding assay where the test compound (this compound) competes with a radiolabeled ligand (e.g., [³H]CP55,940) for binding to the receptor expressed in cell membranes. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and from this, the Ki value is calculated using the Cheng-Prusoff equation.
Materials:
-
Cell membranes from HEK293 or CHO cells stably expressing human CB1 or CB2 receptors.
-
Radioligand: [³H]CP55,940 or another suitable high-affinity cannabinoid receptor agonist.
-
Test Compound: this compound (PRS-211,375).
-
Non-specific binding control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., WIN 55,212-2).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% Bovine Serum Albumin (BSA), pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.
-
Scintillation cocktail and 96-well filter plates.
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membranes, the radioligand at a fixed concentration (typically near its Kd), and varying concentrations of this compound or the non-specific binding control.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly separate the bound from free radioligand by vacuum filtration through the filter plates.
-
Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: After drying the filters, add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value by non-linear regression analysis of the competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay is used to determine the functional potency (EC50) of a CB2 receptor agonist by measuring its ability to inhibit adenylyl cyclase activity.
Objective: To measure the potency of this compound in inhibiting cAMP production.
Principle: CB2 receptors are typically coupled to Gi/o proteins. Agonist binding activates the Gi protein, which in turn inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. In this assay, cells are stimulated with forskolin (B1673556) to increase basal cAMP levels, and the ability of the agonist to inhibit this increase is measured.
Materials:
-
CHO or HEK293 cells stably expressing the human CB2 receptor.
-
Forskolin.
-
Test Compound: this compound (PRS-211,375).
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).
-
Cell culture medium and supplements.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
Procedure:
-
Cell Culture: Culture the CB2-expressing cells in appropriate medium.
-
Compound Preparation: Prepare serial dilutions of this compound.
-
Assay: a. Seed cells in a 96- or 384-well plate and incubate. b. Pre-treat cells with the PDE inhibitor. c. Add varying concentrations of this compound. d. Stimulate the cells with a fixed concentration of forskolin. e. Incubate for a specified time to allow for cAMP production.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial kit according to the manufacturer's protocol.
-
Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of this compound. Fit the data using a non-linear regression model to determine the EC50 (concentration producing 50% of the maximal inhibition) and Emax (maximal inhibition).
Mitogen-Activated Protein Kinase (MAPK) Activation Assay
This assay assesses the ability of a CB2 receptor agonist to activate the MAPK signaling pathway.
Objective: To determine if this compound activates the ERK1/2 MAPK pathway.
Principle: In addition to modulating cAMP levels, CB2 receptor activation can lead to the phosphorylation and activation of extracellular signal-regulated kinases (ERK1/2), which are part of the MAPK cascade. This is typically measured by detecting the phosphorylated form of ERK (p-ERK) using techniques such as Western blotting or cell-based immunoassays.
Materials:
-
Cells expressing the CB2 receptor (e.g., primary immune cells or a stable cell line).
-
Test Compound: this compound (PRS-211,375).
-
Cell lysis buffer with protease and phosphatase inhibitors.
-
Antibodies: Primary antibody against p-ERK1/2 and a primary antibody against total ERK1/2 (as a loading control).
-
Secondary antibody conjugated to a detectable marker (e.g., HRP for chemiluminescence).
-
SDS-PAGE and Western blotting equipment.
Procedure:
-
Cell Treatment: Treat cells with varying concentrations of this compound for different time points.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blotting: a. Separate the protein lysates by SDS-PAGE. b. Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose). c. Block the membrane to prevent non-specific antibody binding. d. Incubate the membrane with the primary antibody against p-ERK1/2. e. Wash the membrane and incubate with the appropriate secondary antibody. f. Detect the signal using a suitable substrate (e.g., chemiluminescent). g. Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize the data.
-
Data Analysis: Quantify the band intensities to determine the fold-change in p-ERK1/2 levels relative to the untreated control.
CB2 Receptor Signaling Pathways
Activation of the CB2 receptor by an agonist such as this compound initiates a cascade of intracellular signaling events. The primary signaling pathway involves the coupling to inhibitory G proteins (Gi/o).
cAMP Pathway: Upon agonist binding, the activated α subunit of the Gi protein inhibits adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cAMP. This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA), which in turn modulates the phosphorylation of various downstream targets, ultimately leading to a cellular response.
MAPK Pathway: The βγ subunits of the dissociated G protein can activate various downstream effectors, including the mitogen-activated protein kinase (MAPK) cascade, particularly the ERK1/2 pathway. Activation of this pathway is involved in regulating cellular processes such as proliferation, differentiation, and inflammation.
Conclusion
This compound (PRS-211,375) is a well-characterized selective CB2 receptor agonist in terms of its binding affinity, demonstrating a clear preference for the CB2 over the CB1 receptor. This selectivity makes it a valuable tool for investigating the physiological and pathological roles of the CB2 receptor. While its clinical development for pain was not successful, the study of this compound has contributed to the broader understanding of CB2 receptor pharmacology. This technical guide provides a summary of the available data and generalized methodologies for the characterization of similar compounds, serving as a resource for researchers in the field of cannabinoid drug discovery. Further publication of detailed functional data from preclinical and clinical studies would be invaluable for a more complete understanding of this compound's pharmacological profile.
References
Preclinical Development of Oral Selective Cannabinoid Receptor 2 (CB2) Agonists: A Technical Guide
Disclaimer: Specific preclinical data for the compound "Cannabinor" is not extensively available in the public domain. The information that is available, primarily from a 2006 press release, indicates it is a synthetic, selective CB2 agonist for which preclinical toxicology and safety studies were completed.[1] This guide, therefore, provides a comprehensive overview of the preclinical evaluation process for oral selective CB2 receptor agonists as a class, utilizing publicly available data from representative compounds to illustrate the core principles, experimental designs, and data interpretation relevant to this therapeutic area.
Introduction: The Rationale for Targeting the CB2 Receptor
The cannabinoid receptor 2 (CB2) is a G protein-coupled receptor (GPCR) that has garnered significant interest as a therapeutic target, primarily due to its expression profile and functional role.[2] Unlike the cannabinoid receptor 1 (CB1), which is abundant in the central nervous system and mediates the psychoactive effects of cannabinoids, the CB2 receptor is predominantly expressed in peripheral tissues, particularly on immune cells.[2][3] This distribution suggests that selective activation of the CB2 receptor could provide therapeutic benefits for a range of inflammatory, pain, and fibrotic conditions without the undesirable central nervous system side effects associated with CB1 activation.[4][5]
Oral administration is a preferred route for chronic therapies due to its convenience and patient compliance. The development of orally bioavailable, selective CB2 agonists is therefore a key objective for treating chronic diseases. This document outlines the critical preclinical studies, methodologies, and data required to support the clinical development of such compounds.
Mechanism of Action: CB2 Receptor Signaling Pathways
Understanding the molecular signaling cascades initiated by agonist binding to the CB2 receptor is fundamental to elucidating its therapeutic effects. CB2 receptor activation modulates multiple intracellular pathways, primarily through its coupling to inhibitory G proteins (Gαi/o).
The primary signaling cascade involves:
-
G-protein Coupling: Upon agonist binding, the CB2 receptor undergoes a conformational change, facilitating the activation of the Gαi/o heterotrimeric G protein.[6][7]
-
Adenylyl Cyclase Inhibition: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[7][8][9] This reduction in cAMP subsequently downregulates the activity of protein kinase A (PKA).
-
MAPK Activation: The Gβγ subunits released upon G protein activation can stimulate the mitogen-activated protein kinase (MAPK) signaling cascade, including the activation of extracellular signal-regulated kinase (ERK) and p38 MAPK.[6][8][10] This pathway is crucial for regulating gene expression related to inflammation and cell survival.
-
β-Arrestin Pathway: Like many GPCRs, the CB2 receptor can also signal through β-arrestin pathways, which are involved in receptor desensitization, internalization, and G protein-independent signaling.[2][6][9]
The interplay of these pathways contributes to the anti-inflammatory, analgesic, and anti-fibrotic effects of CB2 receptor agonists.
Preclinical Development Workflow and Key Experimental Protocols
The preclinical evaluation of an oral CB2 agonist follows a structured workflow designed to establish its pharmacological properties, efficacy, safety, and pharmacokinetic profile before human trials.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a standard model for evaluating the anti-inflammatory and peripheral analgesic effects of novel compounds.
-
Animals: Male Wistar or Sprague-Dawley rats (200-250g) are used.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment under standard laboratory conditions.
-
Compound Administration: The test compound (selective CB2 agonist) is formulated in a suitable vehicle (e.g., 7.5% gelatin/0.62% NaCl) and administered orally (p.o.) via gavage at various doses (e.g., 0.1, 1, 10 mg/kg).[11][12][13] A vehicle control group and a positive control group (e.g., Diclofenac, 10 mg/kg, p.o.) are included.[13][14]
-
Induction of Inflammation: 30-60 minutes after compound administration, inflammation is induced by injecting 0.1 mL of a 1% w/v carrageenan solution in sterile saline into the plantar surface of the rat's right hind paw.[13]
-
Measurement of Edema: Paw volume is measured using a plethysmometer immediately before the carrageenan injection and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours).[13]
-
Endpoint: The primary endpoint is the percentage inhibition of paw edema in the drug-treated groups compared to the vehicle-treated group.
Experimental Protocol: Pharmacokinetic (PK) Study in Rodents
This protocol aims to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound after oral administration.
-
Animals: Male Wistar rats (n=2-3 per group/time point) are typically used.[11][15]
-
Compound Administration:
-
Intravenous (IV) Group: The compound is administered as a bolus injection (e.g., 1 mg/kg) to determine fundamental PK parameters like clearance and volume of distribution.[11][15]
-
Oral (PO) Group: The compound is administered by oral gavage (e.g., 3 and 26 mg/kg) to assess oral absorption and bioavailability.[11][15]
-
-
Blood Sampling: Blood samples (approx. 200 µL) are collected from the tail vein or via cardiac puncture at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[11][15] Samples are collected into tubes containing an anticoagulant (e.g., EDTA) and immediately centrifuged to separate plasma.
-
Bioanalysis: Plasma concentrations of the compound are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[16][17][18] This technique offers high sensitivity and selectivity for accurate measurement.[17]
-
Data Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis to determine key PK parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Terminal half-life (t1/2)
-
Oral bioavailability (F%), calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
Quantitative Data Presentation
The following tables summarize representative data for various selective CB2 agonists from preclinical studies. This data is essential for comparing the potency, efficacy, and drug-like properties of different compounds.
Table 1: In Vitro Binding Affinity and Functional Potency of Selected CB2 Agonists
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Assay (cAMP) EC50, nM | Selectivity (CB1 Ki / CB2 Ki) | Reference |
| RNB-61 | Human CB2 | 0.57 | 1.65 | >6,800 | [19] |
| Mouse CB2 | 1.33 | - | - | [19] | |
| A-796260 | Human CB2 | 3.7 | 4.9 | 138 | [20] |
| Rat CB2 | 11.0 | 12.0 | - | [20] | |
| ABK5 | Human CB2 | 1.0 | - | >10,000 | [21] |
| Compound [I] (Lilly) | Human CB2 | - | 1.1 | >10,000 | [12] |
| Rat CB2 | - | 1.7 | - | [12] |
Table 2: Pharmacokinetic Properties of Selected Oral CB2 Agonists in Preclinical Species
| Compound | Species | Oral Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | Oral Bioavailability (F%) | Reference |
| Compound [I] (Lilly) | Rat | - | - | - | 67 | [12] |
| Dog | - | - | - | - | [12] | |
| Compound [II] (Lilly) | Rat | - | - | - | 43 | [12] |
| GW842166X | Rat | 0.1 (ED50 dose) | - | - | - | [5] |
| RNB-61 | Rat | 3 | ~150 | ~1.5 | High (not specified) | [11][15] |
Table 3: In Vivo Efficacy of Selected Oral CB2 Agonists in Pain Models
| Compound | Model | Species | Oral Dose (mg/kg) | Efficacy Endpoint | Result | Reference |
| Compound [I] (Lilly) | MIA-induced Osteoarthritis | Rat | 0.3 | Reversal of hyperalgesia | Potent and efficacious | [12] |
| Compound 22 (Boehringer) | Streptozotocin-induced Neuropathy | Rat | Not specified | Reversal of mechanical hyperalgesia | Dose-dependent reversal | [22] |
| GW842166X | Freund's Adjuvant (Inflammatory) | Rat | 0.1 (ED50) | Reversal of hyperalgesia | Efficacious | [3][5] |
| A-796260 | Multiple pain models | Rodent | Not specified | Analgesia | Broad-spectrum efficacy | [20] |
Toxicology and Safety Pharmacology
A critical component of preclinical development is establishing a robust safety profile. For oral CB2 agonists, this involves a standard battery of toxicology and safety pharmacology studies.
-
Maximum Tolerated Dose (MTD): These studies determine the highest dose that can be administered without causing unacceptable toxicity. For oral this compound, MTD studies showed no dose-limiting toxicities at doses expected to be therapeutically relevant.[1]
-
Repeat-Dose Toxicology: These studies, typically 28 days in duration in both a rodent and a non-rodent species, assess for potential target organ toxicity after daily oral administration. The 28-day study for oral this compound demonstrated it was safe and well-tolerated with no serious adverse events.[1]
-
Safety Pharmacology: This evaluates the effects of the compound on vital functions. Key studies include:
-
Cardiovascular: Assesses effects on blood pressure, heart rate, and electrocardiogram (ECG). Studies on oral this compound showed no treatment-related effects on these parameters.[1]
-
Central Nervous System (CNS): Evaluates potential neurological side effects. A key advantage of selective CB2 agonists is the expected lack of CB1-mediated psychoactive effects, such as hypoactivity and catalepsy.[7]
-
Respiratory: Assesses effects on respiratory function.
-
The overall goal is to define a safe starting dose and dose range for initial human clinical trials.
Conclusion
The preclinical data for a range of selective CB2 receptor agonists provide a strong rationale for their therapeutic potential in treating chronic pain and inflammatory diseases. The development of potent, selective, and orally bioavailable compounds is a significant advancement in the field. A thorough preclinical evaluation, encompassing in vitro characterization, in vivo efficacy in relevant disease models, comprehensive pharmacokinetic profiling, and rigorous safety and toxicology studies, is essential to successfully translate these promising molecules from the laboratory to the clinic. The lack of centrally-mediated side effects remains a key differentiating advantage for this class of therapeutic agents.
References
- 1. | BioWorld [bioworld.com]
- 2. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cannabinoid CB2 receptors: a therapeutic target for the treatment of inflammatory and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. | BioWorld [bioworld.com]
- 13. Anti-inflammatory effects of oral... | F1000Research [f1000research.com]
- 14. The exogenous administration of CB2 specific agonist, GW405833, inhibits inflammation by reducing cytokine production and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. benchchem.com [benchchem.com]
- 17. Experimental and Pre-Analytical Considerations of Endocannabinoid Quantification in Human Biofluids Prior to Mass Spectrometric Analysis [mdpi.com]
- 18. Determination of the two major endocannabinoids in human plasma by μ-SPE followed by HPLC-MS/MS [ouci.dntb.gov.ua]
- 19. A highly potent, orally bioavailable pyrazole-derived cannabinoid CB2 receptor-selective full agonist for in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Identification and biochemical analyses of selective CB2 agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Selective CB2 receptor agonists. Part 2: Structure-activity relationship studies and optimization of proline-based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Acknowledgment of Discrepancy in Provided Chemical Data
Initial analysis of the provided molecular formula C28H36O6 in conjunction with the name "Cannabinor" has revealed a significant discrepancy. Scientific literature and chemical databases do not identify a compound named "this compound" with this specific molecular formula.
Extensive searches have indicated that the molecular formula C28H36O6 is associated with two primary compounds: Clinofibrate (B1669179) and Calotropone . Neither of these are classified as cannabinoids.
Conversely, the compound known as This compound is a synthetic CB2-selective agonist with the molecular formula C28H38O6 [1]. This compound has been in clinical testing as an analgesic[1].
Given this fundamental inconsistency, a detailed technical guide on a "this compound" with the molecular formula C28H36O6 cannot be accurately generated as such a compound is not documented in the scientific domain.
To provide relevant and accurate information, this document will proceed by presenting the available data on the compounds correctly associated with the provided molecular formula, as well as information on the distinct compound, this compound.
Section 1: Compounds with Molecular Formula C28H36O6
Clinofibrate
Clinofibrate is a fibrate drug used for managing hyperlipidemia.[2] It is primarily marketed in Japan under the trade name Lipoclin.[2][3] Chemically, it is a derivative of bisphenol Z.[2]
Chemical and Physical Properties of Clinofibrate
| Property | Value | Source |
| Molecular Formula | C28H36O6 | PubChem[3] |
| Molecular Weight | 468.6 g/mol | PubChem[3] |
| IUPAC Name | 2-[4-[1-[4-(2-carboxybutan-2-yloxy)phenyl]cyclohexyl]phenoxy]-2-methylbutanoic acid | PubChem[3] |
| CAS Number | 30299-08-2 | PubChem[3] |
| Class | Hypolipidemic agent, Fibrate | KEGG[4] |
Mechanism of Action
As a fibrate, clinofibrate's primary mechanism of action is as a peroxisome proliferator-activated receptor alpha (PPARα) agonist.[4] Activation of PPARα leads to a decrease in VLDL-triglyceride levels.[3]
Experimental Protocols: Synthesis of Clinofibrate
A documented synthesis of clinofibrate involves the following steps[2]:
-
Condensation: Cyclohexanone is condensed with phenol (B47542) to produce bisphenol Z.
-
Bargellini Reaction: The resulting bisphenol Z is treated with chloroform (B151607) and methyl ethyl ketone in the presence of a base to yield clinofibrate.
Logical Relationship of Clinofibrate Synthesis
Caption: Synthesis pathway of Clinofibrate.
Calotropone
Calotropone is a steroid isolated from the roots of Calotropis gigantea.[5] It has demonstrated inhibitory effects on chronic myelogenous leukemia (K562) and human gastric cancer (SGC-7901) cell lines, indicating its potential as an antineoplastic agent.[5]
Chemical and Physical Properties of Calotropone
| Property | Value | Source |
| Molecular Formula | C28H36O6 | PubChem[5] |
| IUPAC Name | [(3S,8R,9S,10R,12R,13S,14S,17S)-17-acetyl-3,14,17-trihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthren-12-yl] benzoate | PubChem[5] |
| Class | 20-oxo steroid, Benzoate ester | ChEBI[5] |
| Role | Metabolite, Antineoplastic agent | ChEBI[5] |
Section 2: this compound (C28H38O6)
This compound is a synthetic, selective agonist for the cannabinoid receptor type 2 (CB2).[1] It has undergone Phase II clinical trials for its analgesic properties.[1]
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C28H38O6 | PubChem[1] |
| IUPAC Name | (E)-4-[2-[(1S,2S,5S)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]heptanyl]-3-hydroxy-5-(2-methyloctan-2-yl)phenoxy]-4-oxobut-2-enoic acid | PubChem[1] |
| CAS Number | 573981-31-4 | PubChem[1] |
| Synonyms | PRS-211375 | PubChem[1] |
Signaling Pathway of Cannabinoid Receptor Agonists
Classical cannabinoids and synthetic agonists like this compound primarily exert their effects through the cannabinoid receptors CB1 and CB2.[6] These are G-protein-coupled receptors.
Simplified Signaling Pathway for CB2 Agonists
Caption: Simplified CB2 receptor signaling cascade.
While a "this compound" with the molecular formula C28H36O6 is not described in the current scientific literature, the distinct compounds Clinofibrate, Calotropone (both C28H36O6), and this compound (C28H38O6) are well-documented. For future research and development, it is crucial to use the correct molecular formula and nomenclature to ensure accurate data retrieval and application. Researchers interested in cannabinoid-like activity should focus on compounds that are structurally and pharmacologically characterized as such, like this compound (C28H38O6), a selective CB2 agonist.
References
- 1. This compound | C28H38O6 | CID 10174045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Clinofibrate - Wikipedia [en.wikipedia.org]
- 3. Clinofibrate | C28H36O6 | CID 2787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. KEGG DRUG: Clinofibrate [genome.jp]
- 5. Calotropone | C28H36O6 | CID 70680255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The Structure–Function Relationships of Classical Cannabinoids: CB1/CB2 Modulation - PMC [pmc.ncbi.nlm.nih.gov]
Therapeutic Potential of Selective Cannabinoid Receptor 2 (CB2) Agonists: A Technical Guide for Drug Development
Executive Summary: The cannabinoid receptor 2 (CB2) has emerged as a compelling therapeutic target for a multitude of pathologies, primarily due to its significant role in modulating immune responses and inflammation.[1][2] Unlike the cannabinoid receptor 1 (CB1), which is predominantly expressed in the central nervous system and mediates the psychoactive effects of cannabinoids, the CB2 receptor is found mainly in peripheral tissues, especially on immune cells.[1][3] This distribution makes selective CB2 agonists an attractive therapeutic strategy, offering the potential to treat conditions like chronic pain, inflammation, and neurodegenerative diseases without the undesirable central nervous system side effects associated with CB1 activation.[4][5][6] This guide provides an in-depth overview of CB2 receptor signaling, summarizes the quantitative pharmacology of key selective agonists, details essential experimental protocols for their evaluation, and explores their therapeutic potential across various disease models.
Introduction: The Rationale for Targeting CB2 Receptors
The endocannabinoid system (ECS) is a crucial homeostatic regulator involved in a wide range of physiological processes.[7][8] It comprises cannabinoid receptors (CB1 and CB2), endogenous ligands (endocannabinoids like anandamide (B1667382) and 2-AG), and the enzymes responsible for their synthesis and degradation.[9] While CB1 receptor activation has therapeutic benefits, its clinical utility is hampered by psychotropic effects.[10] The CB2 receptor, however, is highly inducible in response to inflammation or tissue injury, particularly on reactive microglia in the central nervous system, making it a target that is primarily engaged under pathological conditions.[11][12] The development of agonists with high selectivity for the CB2 receptor over the CB1 receptor is a key strategy in modern pharmacology, aiming to harness the therapeutic properties of cannabinoids while ensuring a favorable safety profile.[3][4][13]
CB2 Receptor Signaling Pathways
The CB2 receptor is a G-protein-coupled receptor (GPCR).[14] Its activation by an agonist initiates a cascade of intracellular signaling events primarily through coupling to Gαi/o proteins.[14][15] This canonical pathway leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][7][14] The reduction in cAMP can, in turn, affect the activity of protein kinase A and modulate the transcription of genes via the cAMP response element-binding protein (CREB).[14][15]
Beyond the inhibition of adenylyl cyclase, the Gβγ subunits released upon G-protein activation can modulate other effectors.[14][15] These include the activation of mitogen-activated protein kinase (MAPK) pathways, such as the extracellular signal-regulated kinase (ERK1/2) cascade, which is involved in regulating cell proliferation, differentiation, and survival.[1][14][15] Additionally, CB2 receptors can interact with β-arrestin pathways, which mediate receptor desensitization, internalization, and can also trigger independent signaling events.[15][16] This concept of "biased signaling" suggests that different agonists might preferentially activate certain pathways over others, offering an opportunity to develop drugs with more specific downstream effects.[9][16]
References
- 1. What are CB2 modulators and how do they work? [synapse.patsnap.com]
- 2. The Impact of the CB2 Cannabinoid Receptor in Inflammatory Diseases: An Update [mdpi.com]
- 3. Discovery of selective cannabinoid CB2 receptor agonists by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cannabinoid CB1 and CB2 receptor ligand specificity and the development of CB2-selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cannabinoid receptor 2 selective agonists and Alzheimer's disease: An insight into the therapeutic potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cannabinoid Receptors and Their Relationship With Chronic Pain: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. A focused review on CB2 receptor-selective pharmacological properties and therapeutic potential of β-caryophyllene, a dietary cannabinoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CB2 Cannabinoid Receptors as a Therapeutic Target—What Does the Future Hold? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Editorial: Therapeutic potential of the cannabinoid CB2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of Selective Cannabinoid CB2 Receptor Agonists by High-Throughput Screening | Semantic Scholar [semanticscholar.org]
- 14. Cannabinoid receptor 2 - Wikipedia [en.wikipedia.org]
- 15. mdpi.com [mdpi.com]
- 16. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]
The Evolution of Cannabinoid Therapeutics in Pain Management: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of cannabinoids for pain management has been a subject of intrigue and intensive research for decades. This in-depth technical guide provides a comprehensive overview of the history of cannabinoid clinical trials for pain, detailing the evolution of our understanding from early observations to modern, controlled studies. It is designed to be a core resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways.
A Historical Trajectory of Cannabinoids in Pain Relief
The use of the Cannabis sativa plant for medicinal purposes, including pain relief, has ancient roots, with documented use in Chinese, Indian, Greek, and Roman medicine for ailments such as rheumatism, gout, and inflammation[1][2]. The modern scientific era of cannabinoid research began in the 20th century, with the identification of the chemical structure of delta-9-tetrahydrocannabinol (THC) in 1964[1]. This discovery paved the way for systematic investigation into the therapeutic properties of cannabinoids. The subsequent discovery of the endocannabinoid system, including the cannabinoid receptors CB1 and CB2, in the 1990s marked a pivotal moment, providing a mechanistic framework for the analgesic effects of these compounds[2].
Recent years have seen a surge in clinical trials investigating the efficacy and safety of cannabinoids for various chronic pain conditions. Despite promising preclinical evidence and patient-reported outcomes, the quality of clinical evidence has been varied due to small sample sizes, short study durations, and methodological inconsistencies[2][3]. Regulatory hurdles have also posed significant challenges to conducting robust, large-scale clinical trials[3]. Nevertheless, meta-analyses and systematic reviews suggest a moderate amount of evidence for the analgesic activity of cannabinoids, particularly in neuropathic pain[4].
Quantitative Data from Cannabinoid Clinical Trials for Pain
The following tables summarize key quantitative data from various clinical trials and meta-analyses of cannabinoids for pain management.
| Table 1: Efficacy of Cannabinoids in Pain Reduction | |
| Study/Analysis | Key Findings |
| Meta-analysis of 43 RCTs | Cannabinoids are effective for the treatment of chronic pain in adults, especially neuropathic pain[5]. |
| Meta-analysis of 25 records (2,248 participants) | Cannabinoid administration produced a medium-to-large effect on pain reduction (Cohen's d = -0.58) compared to a small-to-medium effect for placebo (Cohen's d = -0.39)[6]. |
| Neuropathic Pain Studies | Cannabinoids reduced pain scores by 6 to 9 points on a 0 to 100 scale and nearly doubled the likelihood of achieving a 30% pain reduction[7]. |
| OBX Pain Study (>1600 participants) | Clinically meaningful improvements in pain were observed across different formulations of CBD and rare cannabinoids[8]. |
| Studies on CBD | Pain reduction ranging from 42% to 66% was observed with CBD alone or in combination with THC[9]. |
| Table 2: Safety and Tolerability of Cannabinoids | |
| Cannabinoid/Formulation | Adverse Events and Discontinuation Rates |
| Oral CBD (Meta-analysis) | Discontinuation rates: 4.3% (low dose), 8.8% (medium dose), 12.9% (high dose), vs. 3.5% (placebo)[7][10]. |
| Nabiximols (THC/CBD spray) | Dizziness (25%), somnolence (8%), disorientation (4%), treatment discontinuation (12%)[7][10]. |
| High-dose CBD | Measurable risk of hepatotoxicity[7][10]. |
| General Cannabinoid Use | Adverse effects are generally mild to moderate, well-tolerated, and transient in short-term use[4]. |
Key Experimental Protocols in Cannabinoid Pain Research
The methodologies employed in clinical trials of cannabinoids for pain are crucial for interpreting their findings. Below are examples of protocols from notable studies.
Pragmatic Trial of Cannabidiol (CBD) for Chronic Pain in Veterans
-
Study Design: A randomized, double-blind, placebo-controlled, pragmatic clinical trial with 468 participants[11].
-
Objective: To determine if an oral CBD solution improves the Patient Global Impression of Change (PGIC) in veterans with chronic pain[11].
-
Intervention: Participants are randomized 1:1 to receive either a CBD oral solution or a matching placebo for a 4-week period[11].
-
Primary Outcome: Difference in PGIC between the CBD and placebo groups after four weeks[11].
-
Secondary Outcomes: Pain severity, pain interference, anxiety, suicide ideation, and sleep disturbance[11].
-
Data Collection: Conducted remotely via a smartphone app, with study materials shipped to participants[11].
Phase II Trial of CBD for Neuroinflammation in Chronic Low Back Pain
-
Study Design: A double-blind, randomized, placebo-controlled, phase II clinical trial with 80 adults[12].
-
Objective: To evaluate whether CBD reduces neuroinflammation, measured by translocator protein (TSPO) levels, in patients with chronic low back pain[12].
-
Intervention: Participants are randomized to receive either an FDA-approved CBD medication (Epidiolex) or a matching placebo for 4 weeks using a dose-escalation design[12].
-
Primary Outcome: Change in thalamic [11C]PBR28 signal (a marker for TSPO) from baseline to 4 weeks, as measured by PET/MRI[12].
-
Secondary Outcomes: Changes in [11C]PBR28 signal in limbic regions, striatal activation in response to a reward task, and self-reported measures of pain, depression, and quality of life[12].
Signaling Pathways of Cannabinoids in Pain Modulation
The analgesic effects of cannabinoids are primarily mediated through their interaction with the endocannabinoid system, particularly the CB1 and CB2 receptors. These G-protein coupled receptors (GPCRs) are distributed throughout the pain pathways[13].
CB1 and CB2 Receptor Signaling
Activation of CB1 and CB2 receptors, which are coupled to Gi/o proteins, initiates a cascade of intracellular events that ultimately modulate neuronal excitability and inflammation[14][15].
Caption: CB1/CB2 receptor activation by cannabinoids leads to the inhibition of adenylyl cyclase and modulation of ion channels, ultimately reducing neuronal excitability and neurotransmitter release.
Descending Pain Modulation Pathway
Cannabinoids can also activate descending inhibitory pain pathways, a key mechanism for centrally mediated analgesia. This involves the disinhibition of neurons in the periaqueductal gray (PAG) and rostral ventromedial medulla (RVM)[16].
Caption: Cannabinoids disinhibit glutamatergic neurons in the PAG, activating a descending pathway that suppresses pain signals in the spinal cord.
Experimental Workflow for a Cannabinoid Clinical Trial
The design and execution of a clinical trial for a cannabinoid-based pain therapeutic follows a structured workflow to ensure scientific rigor and patient safety.
Caption: A typical clinical trial workflow for a new cannabinoid-based pain therapeutic, progressing from initial safety studies to post-market surveillance.
References
- 1. cb1medical.com [cb1medical.com]
- 2. Cannabinoids in Chronic Pain Management: A Review of the History, Efficacy, Applications, and Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cannabinoids in Chronic Pain Management: A Review of the History, Efficacy, Applications, and Risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Cannabinoids and Pain: New Insights From Old Molecules [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Effects of Cannabinoid Administration for Pain: A Meta-Analysis and Meta-Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cannabinoids in Chronic Pain: Clinical Outcomes, Adverse Effects and Legal Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. History's Largest Cannabinoid Trial on Pain Finds Significant Improvement [prnewswire.com]
- 9. Cannabinoids for Pain Management and Neuroprotection · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for a pragmatic trial of Cannabidiol (CBD) to improve chronic pain symptoms among United States Veterans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cannabinoids and Pain: Sites and Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Frontiers | Cannabinoids in Chronic Pain: Therapeutic Potential Through Microglia Modulation [frontiersin.org]
- 16. The Role of Cannabinoid Receptors in the Descending Modulation of Pain [mdpi.com]
In-Depth Pharmacological Profile of PRS-211,375 (Cannabinor)
For Researchers, Scientists, and Drug Development Professionals
Introduction
PRS-211,375, also known as Cannabinor, is a potent and selective synthetic agonist for the cannabinoid receptor type 2 (CB2).[1] As a non-classical cannabinoid, its chemical structure shares similarities with cannabidiol. Developed initially for the treatment of pain, PRS-211,375 has been the subject of preclinical and clinical investigation. This technical guide provides a comprehensive overview of its pharmacological profile, including its binding affinity, functional selectivity, and effects in various experimental models.
Core Pharmacological Attributes
PRS-211,375 is characterized by its high affinity and selectivity for the CB2 receptor over the CB1 receptor. This selectivity is a key feature, as activation of CB1 receptors is associated with the psychoactive effects of cannabinoids, which are generally considered undesirable for therapeutic applications.
Data Presentation: Binding Affinity and Functional Selectivity
The following table summarizes the binding and functional characteristics of PRS-211,375 at human and rat cannabinoid receptors.
| Receptor Target | Binding Affinity (Ki, nM) | Functional Selectivity (vs. CB1) |
| Human CB2 | 17.4 | 321-fold |
| Rat CB2 | Similar to human CB2 | Not specified |
| Human CB1 | 5,585 | - |
Data sourced from Gratzke et al., 2010.[1]
Experimental Protocols
This section details the methodologies employed in the key in vitro and in vivo studies to characterize the pharmacological profile of PRS-211,375.
In Vitro Methodologies
Radioligand Binding Assays: To determine the binding affinity of PRS-211,375 for cannabinoid receptors, competitive radioligand binding assays were performed using membranes from cells expressing either human or rat CB1 and CB2 receptors. The specific radioligand used was [³H]CP-55,940, a high-affinity cannabinoid receptor agonist. The assay involves incubating the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (PRS-211,375). The amount of radioligand displaced by the test compound is then measured to calculate the inhibition constant (Ki), which reflects the binding affinity of the test compound.
Tritium (B154650) ([³H]) Outflow Assays for Cholinergic Nerve Activity: To assess the effect of PRS-211,375 on cholinergic nerve activity, tritium outflow assays were conducted on isolated bladder tissue strips from rats. The tissue was incubated with [³H]choline to label the acetylcholine (B1216132) stores within the cholinergic nerves. The strips were then superfused with a physiological salt solution and electrically stimulated to induce acetylcholine release. The amount of tritium in the superfusate was measured as an indicator of acetylcholine release. The effect of PRS-211,375 on nerve-evoked tritium outflow was then determined.[1]
Isolated Detrusor Muscle Function (Organ Bath Studies): To evaluate the direct effects of PRS-211,375 on smooth muscle contractility, isolated detrusor muscle strips from rat bladders were mounted in organ baths. The strips were subjected to electrical field stimulation to elicit nerve-mediated contractions and also exposed to contractile agents like carbachol (B1668302) to assess direct muscle effects. The contractile responses were measured isometrically.[1]
In Vivo Methodologies
Cystometry in Awake Rats: To investigate the effects of PRS-211,375 on bladder function, cystometry was performed in awake, unrestrained female Sprague-Dawley rats. A catheter was implanted in the bladder for infusion of saline and measurement of intravesical pressure. Urodynamic parameters such as micturition interval, micturition volume, baseline pressure, threshold pressure, and flow pressure were recorded before and after intravenous administration of PRS-211,375 or vehicle.[1]
Partial Urethral Obstruction Model in Rats: To assess the therapeutic potential of PRS-211,375 in a model of bladder dysfunction, female Sprague-Dawley rats underwent surgically induced partial urethral obstruction. Following a two-week period to allow for the development of bladder hypertrophy and dysfunction, the rats were treated daily with intraperitoneal injections of PRS-211,375 (3 mg/kg) or saline for 14 days. Subsequently, in vivo cystometry was performed to evaluate bladder function, and the bladders were harvested for in vitro organ bath studies.[2]
Clinical Trials for Pain: PRS-211,375 (this compound) underwent Phase 2a clinical trials for the treatment of pain. One study was designed to evaluate its analgesic activity and safety in healthy subjects experiencing acute nociceptive pain following third molar dental extraction.[3][4] Another Phase 2a trial assessed its efficacy in a model of experimentally induced neuropathic pain in healthy volunteers using capsaicin-induced pain.[5] These trials were single-center, randomized, double-blinded, and placebo-controlled, with PRS-211,375 administered intravenously.[4][5]
Preclinical and Clinical Findings
In Vitro Effects
In vitro studies demonstrated that PRS-211,375 had no significant effect on isolated detrusor muscle function, indicating a lack of direct smooth muscle relaxant or contractile activity.[1]
In Vivo Effects on Bladder Function
In normal rats, intravenous administration of PRS-211,375 at a dose of 3.0 mg/kg resulted in a significant increase in micturition intervals by 52% and micturition volumes by 96%.[1] It also led to a 73% increase in threshold pressure and a 49% increase in flow pressure.[1] These findings suggest that CB2 receptor activation may be involved in the sensory aspects of micturition.[1]
In a rat model of partial urethral obstruction, chronic treatment with PRS-211,375 (3 mg/kg daily for 14 days) led to several beneficial effects on bladder function. Compared to saline-treated controls, the bladders of PRS-211,375-treated rats had a significantly lower weight (0.53 g vs. 0.97 g).[2] Furthermore, the treated rats exhibited a significantly lower post-void residual volume (0.06 ml vs. 0.28 ml) and a higher micturition compliance (0.069 ml/cm H₂O vs. 0.032 ml/cm H₂O).[2] The frequency of non-voiding contractions was also significantly reduced in the PRS-211,375 group.[2] These results indicate that selective CB2 receptor activation can improve bladder emptying and function in a model of bladder outlet obstruction.[2]
Clinical Development for Pain
Despite promising preclinical data for its potential as an analgesic, PRS-211,375 (this compound) ultimately failed in Phase IIb human clinical trials due to a lack of efficacy in treating pain.
Signaling Pathways and Experimental Workflows
CB2 Receptor Signaling Pathway
Activation of the CB2 receptor by an agonist like PRS-211,375 initiates a cascade of intracellular signaling events. The CB2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o class of G-proteins.
Caption: Simplified signaling cascade following CB2 receptor activation by PRS-211,375.
Experimental Workflow: In Vivo Cystometry
The following diagram illustrates the general workflow for conducting in vivo cystometry experiments to assess the effects of PRS-211,375 on bladder function in rats.
Caption: General experimental workflow for in vivo cystometry studies of PRS-211,375.
Conclusion
PRS-211,375 (this compound) is a potent and highly selective CB2 receptor agonist. Preclinical studies have demonstrated its ability to modulate bladder function, particularly in a model of partial urethral obstruction, suggesting a potential therapeutic role for selective CB2 agonists in certain urological conditions. However, despite its initial promise as an analgesic, it failed to demonstrate efficacy in Phase IIb clinical trials for pain. Further research into the specific signaling pathways and a broader range of preclinical models may be necessary to fully elucidate the therapeutic potential of this compound and the role of the CB2 receptor in various physiological and pathological processes.
References
- 1. Effects of this compound, a novel selective cannabinoid 2 receptor agonist, on bladder function in normal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a selective cannabinoid-2 receptor agonist, improves bladder emptying in rats with partial urethral obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmos Corporation Phase 2a this compound Study To Evaluate Analgesic Activity And Safety In Acute Pain Approved By UK Regulatory Authorities - BioSpace [biospace.com]
- 4. Pharmos Corporation Commences Patient Dosing In Phase 2a this compound Nociceptive Pain Study - BioSpace [biospace.com]
- 5. Pharmos Corporation Commences Dosing In Second Phase 2a Study Of this compound In Experimentally Induced Pain - BioSpace [biospace.com]
An In-depth Technical Guide to the Endocannabinoid System and CB2 Receptors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The endocannabinoid system (ECS) is a ubiquitous and complex signaling network that plays a crucial role in maintaining homeostasis across a wide range of physiological processes. Comprising endogenous cannabinoids (endocannabinoids), cannabinoid receptors, and the enzymes responsible for their synthesis and degradation, the ECS has emerged as a significant therapeutic target for a multitude of pathological conditions. Of particular interest to the drug development community is the cannabinoid receptor 2 (CB2), which is primarily expressed in the immune system and is largely devoid of the psychoactive effects associated with the cannabinoid receptor 1 (CB1). This guide provides a comprehensive technical overview of the ECS with a core focus on the CB2 receptor, detailing its molecular characteristics, signaling pathways, and therapeutic potential. Quantitative data are presented in structured tables for ease of comparison, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the core concepts.
The Endocannabinoid System: Core Components
The endocannabinoid system is fundamentally composed of three core components:
-
Endocannabinoids: These are endogenous lipid-based retrograde neurotransmitters that bind to cannabinoid receptors. The two most well-characterized endocannabinoids are anandamide (B1667382) (N-arachidonoylethanolamine or AEA) and 2-arachidonoylglycerol (B1664049) (2-AG)[1][2].
-
Cannabinoid Receptors: These are G protein-coupled receptors (GPCRs) that are activated by endocannabinoids. The two primary cannabinoid receptors are CB1 and CB2[1][3]. CB1 receptors are predominantly found in the central nervous system, while CB2 receptors are primarily expressed in cells and tissues of the immune system[3][4].
-
Metabolic Enzymes: These enzymes are responsible for the synthesis and degradation of endocannabinoids, thereby regulating their signaling. The primary synthetic enzymes are N-acyl-phosphatidylethanolamine-specific phospholipase D (NAPE-PLD) for AEA and diacylglycerol lipase (B570770) (DAGL) for 2-AG. The main degradative enzymes are fatty acid amide hydrolase (FAAH) for AEA and monoacylglycerol lipase (MAGL) for 2-AG[1][2].
The Cannabinoid Receptor 2 (CB2)
Molecular Characteristics and Distribution
The human CB2 receptor is encoded by the CNR2 gene and consists of 360 amino acids[5]. It shares approximately 44% amino acid identity with the CB1 receptor[5]. The CB2 receptor is primarily expressed in immune cells, including B cells, natural killer cells, monocytes, neutrophils, and T cells[4][6][7]. While its expression in the healthy central nervous system is low, it is significantly upregulated in microglia and astrocytes during neuroinflammatory conditions, making it an attractive target for neurodegenerative and neuroinflammatory disorders[8][9][10].
Quantitative Expression of CB2 Receptors
| Tissue/Cell Type | Expression Level (mRNA) | Expression Level (Protein) | Reference |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Readily detectable | 704 to 1323 fmol/mg | [11] |
| Human B Lymphocytes | High | High | [4][6][7] |
| Human Natural Killer (NK) Cells | High | High | [4][7] |
| Human Monocytes | Moderate to High | High | [4][6] |
| Human T Lymphocytes | Low to Moderate | Low | [4][6] |
| Human Neutrophils | Moderate | Low | [4][6] |
| Human Eosinophils | High | Increased in allergic patients | [4] |
| Mouse Microglia (basal) | Highest among brain cells | Low | [2][9] |
| Mouse Microglia (activated) | Significantly increased (IFN-γ) or decreased (LPS) | Markedly increased | [2][9][12] |
| Human Colon Cancer Tissue | Upregulated in tumor cells | Correlates with tumor growth | [13][14] |
| Human Non-Small Cell Lung Cancer | Higher than CB1 in TME | Present in ~20-40% of immune cells | [15] |
CB2 Receptor Signaling Pathways
The CB2 receptor primarily couples to the inhibitory G protein, Gαi/o. Upon activation by an agonist, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can activate other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway (ERK, p38, JNK) and the phosphoinositide 3-kinase (PI3K)/Akt pathway. These pathways are integral to the immunomodulatory and anti-inflammatory effects of CB2 receptor activation. There is also evidence for CB2 receptor coupling to Gαs, leading to an increase in cAMP under certain conditions.
Quantitative Data on CB2 Receptor Ligands
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of commonly used and reference CB2 receptor ligands.
CB2 Receptor Agonists
| Compound | Receptor | Ki (nM) | EC50 (nM) (Assay) | Reference |
| CP 55,940 | hCB2 | 0.69 - 2.8 | 4.3 - 9.4 ([³⁵S]GTPγS) | [13][16] |
| WIN 55,212-2 | hCB2 | 13 - 70 | 17.3 (cAMP) | [17][18] |
| JWH133 | hCB2 | 3.4 | - | [19][20] |
| JWH015 | hCB2 | 14 - 54 | - | [11] |
| HU-308 | hCB2 | ~23 | - | [11] |
| AM1241 | hCB2 | - | - | [11] |
| GW405833 | hCB2 | 4 - 12 | - | [11] |
CB2 Receptor Antagonists/Inverse Agonists
| Compound | Receptor | Ki (nM) | IC50 (nM) (Assay) | Reference |
| AM630 | hCB2 | 31.2 - 36 | 230.4 (cAMP - inverse agonist) | [6][21][22] |
| SR144528 | hCB2 | - | - | [18] |
Detailed Experimental Protocols
Radioligand Binding Assay for CB2 Receptor
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the human CB2 receptor using [³H]CP-55,940 as the radioligand.
Materials:
-
Receptor Source: Membranes from HEK-293 or CHO cells stably expressing the human CB2 receptor.
-
Radioligand: [³H]CP-55,940 (specific activity ~120-180 Ci/mmol).
-
Test Compound: Stock solution in DMSO.
-
Non-specific Binding Control: 10 µM WIN 55,212-2.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.
-
Scintillation Cocktail.
-
96-well Filter Plates (GF/B or GF/C).
-
Scintillation Counter.
Procedure:
-
Compound Preparation: Perform serial dilutions of the test compound in assay buffer to achieve final concentrations ranging from 10⁻¹¹ to 10⁻⁵ M.
-
Radioligand Preparation: Dilute [³H]CP-55,940 in assay buffer to a final concentration of ~0.5-1.0 nM (approximately its Kd).
-
Membrane Preparation: Thaw receptor membranes on ice and dilute in assay buffer to a final concentration of 5-20 µg protein per well.
-
Assay Setup (in triplicate in a 96-well plate):
-
Total Binding: 50 µL assay buffer, 50 µL [³H]CP-55,940, 100 µL membrane preparation.
-
Non-specific Binding: 50 µL 10 µM WIN 55,212-2, 50 µL [³H]CP-55,940, 100 µL membrane preparation.
-
Competition Binding: 50 µL test compound dilution, 50 µL [³H]CP-55,940, 100 µL membrane preparation.
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Harvesting: Rapidly filter the contents of each well through the pre-soaked filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and measure radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value using non-linear regression (sigmoidal dose-response).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the CB2 receptor upon agonist stimulation.
Materials:
-
Receptor Source: Membranes from cells expressing the CB2 receptor (5-20 µg protein/well).
-
Radioligand: [³⁵S]GTPγS (specific activity >1000 Ci/mmol).
-
Test Compound: Agonist of interest.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 100 mM NaCl, pH 7.4.
-
GDP: 10 µM final concentration.
-
Non-specific Binding Control: 10 µM unlabeled GTPγS.
-
Filtration and Scintillation materials as in 5.1.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test agonist.
-
Assay Setup (in triplicate):
-
Basal Binding: Assay buffer, GDP, [³⁵S]GTPγS, and membranes.
-
Agonist-stimulated Binding: Test agonist dilutions, GDP, [³⁵S]GTPγS, and membranes.
-
Non-specific Binding: Assay buffer, GDP, [³⁵S]GTPγS, membranes, and unlabeled GTPγS.
-
-
Incubation: Incubate at 30°C for 60 minutes.
-
Termination and Filtration: Terminate the reaction by rapid filtration through GF/C filters and wash with ice-cold buffer.
-
Quantification: Measure radioactivity by scintillation counting.
-
Data Analysis:
-
Subtract non-specific binding from all wells.
-
Plot the stimulated binding (as a percentage over basal) against the log concentration of the agonist.
-
Determine the EC50 and Emax values from the dose-response curve.
-
cAMP Functional Assay
This assay measures the ability of a CB2 receptor agonist to inhibit adenylyl cyclase and reduce intracellular cAMP levels.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human CB2 receptor.
-
Test Compound: Agonist of interest.
-
Forskolin (B1673556): To stimulate adenylyl cyclase.
-
cAMP Assay Kit: (e.g., HTRF, LANCE, or ELISA-based).
-
Cell Culture Reagents.
Procedure:
-
Cell Plating: Seed cells in a 96-well or 384-well plate and culture overnight.
-
Compound Preparation: Prepare serial dilutions of the test agonist.
-
Assay:
-
Replace culture medium with assay buffer.
-
Add test compound dilutions and incubate for 15-30 minutes.
-
Add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells except the basal control.
-
Incubate for a further 15-30 minutes.
-
-
cAMP Measurement: Lyse the cells and measure cAMP levels according to the manufacturer's protocol of the chosen kit.
-
Data Analysis:
-
Normalize the data with the forskolin-only wells as 0% inhibition and a maximal concentration of a reference agonist as 100% inhibition.
-
Plot the percentage of inhibition against the log concentration of the test agonist.
-
Determine the EC50 value from the dose-response curve.
-
Therapeutic Potential and Clinical Development
The immunomodulatory and anti-inflammatory properties of the CB2 receptor, coupled with its favorable safety profile, have made it a highly attractive target for drug development in a variety of therapeutic areas.
Key Therapeutic Areas
-
Pain and Inflammation: CB2 agonists have shown efficacy in preclinical models of chronic inflammatory and neuropathic pain[18][23].
-
Neurodegenerative Diseases: Upregulation of CB2 receptors in activated microglia in conditions like Alzheimer's disease, Parkinson's disease, and multiple sclerosis suggests a neuroprotective role for CB2 agonists[8][10].
-
Cancer: The role of the CB2 receptor in cancer is complex and appears to be context-dependent. Both pro- and anti-tumoral effects have been reported, suggesting that both agonists and antagonists could have therapeutic applications depending on the cancer type[13][15][24].
-
Fibrotic Diseases: CB2 receptor activation has shown anti-fibrotic effects in models of liver and kidney fibrosis.
CB2 Receptor-Targeted Drugs in Clinical Development
| Drug Candidate | Mechanism of Action | Therapeutic Area | Development Phase | Company |
| Lenabasum (Ajulemic acid) | CB2 Receptor Agonist | Systemic Sclerosis, Dermatomyositis, Cystic Fibrosis | Phase III | Corbus Pharmaceuticals |
| JBT-101 (Resunab) | CB2 Receptor Agonist | Systemic Sclerosis, Dermatomyositis, Cystic Fibrosis | Phase II/III | Corbus Pharmaceuticals |
| S-777469 | CB2 Receptor Agonist | Neuropathic Pain | Phase II | Shionogi |
| GW842166X | CB2 Receptor Agonist | Inflammatory Pain | Phase II | GlaxoSmithKline |
Future Directions: Biased Agonism and Allosteric Modulation
The discovery of biased agonism and allosteric modulation at the CB2 receptor has opened new avenues for therapeutic intervention.
-
Biased Agonism: Ligands that selectively activate either the G protein-dependent or β-arrestin-dependent signaling pathways could offer a more refined therapeutic approach with fewer side effects[4][21]. For instance, a G protein-biased agonist might retain the anti-inflammatory effects while minimizing receptor desensitization mediated by β-arrestin.
-
Allosteric Modulators: Positive allosteric modulators (PAMs) and negative allosteric modulators (NAMs) bind to a site on the receptor distinct from the orthosteric ligand binding site. They can enhance or inhibit the effects of endogenous cannabinoids, respectively, offering a more subtle and physiologically relevant way to modulate CB2 receptor activity[3][5][19][25].
Conclusion
The CB2 receptor represents a highly promising therapeutic target with the potential to address a wide range of unmet medical needs, particularly in the realms of inflammatory, neurodegenerative, and pain disorders. Its preferential expression in the immune system offers a significant advantage in minimizing the central nervous system side effects that have hampered the development of CB1-targeted therapies. A thorough understanding of its complex signaling pathways, including the nuances of biased agonism and allosteric modulation, will be critical for the successful design and development of the next generation of CB2 receptor-based therapeutics. The experimental protocols and quantitative data provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to unlock the full therapeutic potential of the endocannabinoid system.
References
- 1. mdpi.com [mdpi.com]
- 2. CB2 expression in mouse brain: from mapping to regulation in microglia under inflammatory conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Expression and Functions of the CB2 Receptor in Human Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emerging Role of the CB2 Cannabinoid Receptor in Immune Regulation and Therapeutic Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Differential upregulation of the cannabinoid CB₂ receptor in neurotoxic and inflammation-driven rat models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Stimulation of cannabinoid receptor 2 (CB2) suppresses microglial activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cannabinoids receptor type 2, CB2, expression correlates with human colon cancer progression and predicts patient survival - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oncoscience.us [oncoscience.us]
- 15. Cannabinoid receptor 2 plays a pro-tumorigenic role in non-small cell lung cancer by limiting anti-tumor activity of CD8+ T and NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. realmofcaring.org [realmofcaring.org]
- 17. Detailed characterisation of CB2 receptor protein expression in peripheral blood immune cells from healthy human volunteers using flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. CB1 and CB2 cannabinoid receptors are implicated in inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Allosteric modulators targeting cannabinoid cb1 and cb2 receptors: implications for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 21. CB2 Cannabinoid Receptors as a Therapeutic Target—What Does the Future Hold? - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Cannabinoid CB2 receptors: a therapeutic target for the treatment of inflammatory and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cancer & the CB2 Receptor | Project CBD [projectcbd.org]
- 25. Negative Allosteric Modulators of Cannabinoid Receptor 2: Protein Modeling, Binding Site Identification and Molecular Dynamics Simulations in the Presence of an Orthosteric Agonist - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Cannabinoid Receptor 2 (CB2) in Neuropathic Pain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the role of the Cannabinoid Receptor 2 (CB2) in the modulation of neuropathic pain. It synthesizes preclinical data, details common experimental protocols, and visualizes key biological pathways to offer a comprehensive resource for professionals in the field.
Introduction to Neuropathic Pain and the CB2 Receptor
Neuropathic pain is a chronic and debilitating condition caused by a lesion or disease of the somatosensory nervous system.[1] Its management is challenging due to complex underlying mechanisms.[1] The endocannabinoid system, particularly the CB2 receptor, has emerged as a promising therapeutic target. CB2 receptors are found predominantly, though not exclusively, outside the central nervous system (CNS) and are expressed in immune cells.[2][3] Notably, their expression is upregulated in the CNS and dorsal root ganglia in pathological pain states, making them an attractive target for pain relief without the psychotropic side effects associated with CB1 receptor activation.[3][4]
Upregulation of CB2 Receptors in Neuropathic Pain
Following peripheral nerve injury, a key event in the development of neuropathic pain, the expression of CB2 receptors is significantly increased in various components of the pain pathway. This upregulation is observed in microglia, astrocytes, and neurons of the dorsal root ganglion (DRG) and spinal cord.[5][6]
-
In the Dorsal Root Ganglion (DRG): Nerve injury leads to a delayed and sustained increase in CB2 mRNA and protein levels, particularly in medium to large-diameter DRG neurons.[5]
-
In the Spinal Cord: Increased CB2 expression is co-localized with markers for microglia, indicating a crucial role for these immune cells in the spinal cord's response to nerve damage.[6] This upregulation in activated microglia at the dorsal horn of the spinal cord is a response to specific neuroinflammatory signals.[7]
This injury-induced upregulation suggests a natural, albeit often insufficient, protective mechanism that can be therapeutically targeted.
Preclinical Efficacy of CB2 Receptor Agonists
A substantial body of preclinical evidence demonstrates the efficacy of selective CB2 receptor agonists in alleviating neuropathic pain in various animal models. These agonists have been shown to reverse hypersensitivity to both mechanical (allodynia) and thermal (hyperalgesia) stimuli.[2]
The following tables summarize the quantitative data from key studies investigating the effects of selective CB2 receptor agonists on mechanical and thermal hypersensitivity in rodent models of neuropathic pain.
Table 1: Effect of CB2 Agonists on Mechanical Allodynia (Paw Withdrawal Threshold - PWT)
| Neuropathic Pain Model | Species | CB2 Agonist | Dose & Route | % Reversal of Allodynia or Change in PWT (g) | Antagonist Blockade | Citation(s) |
| Spinal Nerve Ligation (SNL) | Rat | AM1241 | 0.3 - 10 mg/kg (i.p.) | Dose-dependent reversal | AM630 (CB2) | [2][8][9] |
| Spinal Nerve Ligation (SNL) | Rat | GW405833 (L768242) | 3 - 30 mg/kg (i.p.) | Dose-dependent reversal | Not specified in one study, but another suggests CB1 mediation | [2][10][11] |
| Spinal Nerve Ligation (SNL) | Rat | JWH-133 | Spinal administration | Attenuated mechanically evoked responses | SR144528 (CB2) | [2] |
| Chronic Constriction Injury (CCI) | Mouse | JWH-133 | 2 mg/kg (i.p.) | ~32% inhibition | Not specified | [12] |
| Cisplatin-induced Neuropathy | Rat | JWH-133 | 1 mg/kg (i.p.) | Alleviated mechanical allodynia | SR144528 (CB2) | [13] |
| Vincristine-induced Neuropathy | Rat | AM1241 | Not specified | Partial reversal | AM630 (CB2) | [2] |
Table 2: Effect of CB2 Agonists on Thermal Hyperalgesia (Paw Withdrawal Latency - PWL)
| Neuropathic Pain Model | Species | CB2 Agonist | Dose & Route | Change in PWL (s) | Antagonist Blockade | Citation(s) |
| Spinal Nerve Ligation (SNL) | Rat | AM1241 | 0.3 - 10 mg/kg (i.p.) | Dose-dependent reversal | AM630 (CB2) | [8][9][14] |
| Chronic Constriction Injury (CCI) | Mouse | JWH-133 | 1 - 20 mg/kg (i.p.) | Dose-dependent inhibition | Not specified | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the study of CB2 receptors and neuropathic pain.
The CCI model is a widely used method to induce neuropathic pain by causing a nerve compression injury.[15]
Objective: To induce a reproducible neuropathic pain state in rodents that mimics chronic nerve compression in humans.[1]
Procedure (Rat):
-
Anesthesia: The animal is anesthetized using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Preparation: The thigh of one hind limb is shaved and disinfected.
-
Sciatic Nerve Exposure: A small incision is made through the biceps femoris muscle to expose the common sciatic nerve.[1]
-
Ligation: Proximal to the sciatic nerve's trifurcation, four loose ligatures are tied around the nerve with about 1 mm spacing between them.[1] The ligatures should be tightened until they just elicit a brief twitch in the corresponding hind limb.
-
Wound Closure: The muscle layer is closed with sutures, and the skin is closed with wound clips or sutures.
-
Post-operative Care: The animal is monitored during recovery and administered analgesics for post-operative pain as per institutional guidelines.
-
Behavioral Testing: Signs of neuropathic pain, such as mechanical allodynia and thermal hyperalgesia, typically develop within a week and can be assessed using behavioral tests.[15]
The Von Frey test is used to measure the paw withdrawal threshold in response to a mechanical stimulus.[16]
Objective: To quantify the sensitivity to a non-painful mechanical stimulus.
Procedure (Electronic Von Frey):
-
Acclimation: The animal is placed in a testing chamber with a mesh floor and allowed to acclimate for at least 15-20 minutes.[16]
-
Stimulation: A handheld force transducer with a plastic tip is applied to the plantar surface of the hind paw.[16]
-
Force Application: The force is gradually increased in a linear fashion until the animal exhibits a clear paw withdrawal response.[16]
-
Threshold Recording: The force at which the paw is withdrawn is automatically recorded as the paw withdrawal threshold (PWT).
-
Repetitions: The procedure is repeated several times (typically 3-5 measurements) for each paw, with a sufficient interval between stimulations, and the average is taken.[16]
Signaling Pathways and Mechanisms of Action
The analgesic effects of CB2 receptor activation in neuropathic pain are mediated by complex signaling cascades that primarily involve the modulation of neuroinflammation.
CB2 receptors are G-protein coupled receptors (GPCRs). Their activation by an agonist initiates a cascade of intracellular events.
Caption: CB2 receptor signaling cascade.
Activation of the CB2 receptor, typically coupled to Gi/o proteins, leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of downstream effectors like mitogen-activated protein kinases (MAPKs) and the PI3K/Akt pathway.[17][18]
A primary mechanism by which CB2 receptor activation alleviates neuropathic pain is by suppressing neuroinflammatory responses, particularly by modulating microglial activity.[19]
-
Inhibition of Microglial Activation: Following nerve injury, microglia in the spinal cord become activated, adopting a pro-inflammatory phenotype and releasing substances like TNF-α and iNOS that contribute to central sensitization and pain.[20] CB2 receptor agonists can prevent this transition, promoting a shift towards an anti-inflammatory, neuroprotective microglial state.[20][21]
-
Reduction of Pro-inflammatory Cytokines: Activation of CB2 receptors on microglial cells leads to a decrease in the production and release of pro-inflammatory cytokines such as IL-1β and TNF-α, and an increase in anti-inflammatory cytokines like IL-10.[7][22]
-
Modulation of Other Receptors: CB2 receptor activation has also been shown to suppress the expression of other pro-nociceptive receptors on microglia, such as the P2X7 receptor, further contributing to its analgesic effects.[20][21]
References
- 1. aragen.com [aragen.com]
- 2. Cannabinoid CB2 receptors: a therapeutic target for the treatment of inflammatory and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cannabinoid CB2 receptors: a therapeutic target for the treatment of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cannabinoid CB2 receptors are upregulated via bivalent histone modifications and control primary afferent input to the spinal cord in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting CB2 receptors and the endocannabinoid system for the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microglial Cannabinoid CB2 Receptors in Pain Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Activation of CB2 cannabinoid receptors by AM1241 inhibits experimental neuropathic pain: pain inhibition by receptors not present in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cannabinoid CB2 Agonist GW405833 Suppresses Inflammatory and Neuropathic Pain through a CB1 Mechanism that is Independent of CB2 Receptors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cannabinoid CB2 Agonist GW405833 Suppresses Inflammatory and Neuropathic Pain through a CB1 Mechanism that is Independent of CB2 Receptors in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hydrogen-Rich Water Potentiates Cannabinoid- and Gabapentinoid-Induced Analgesia in Neuropathic Pain | MDPI [mdpi.com]
- 13. burjcdigital.urjc.es [burjcdigital.urjc.es]
- 14. researchgate.net [researchgate.net]
- 15. meliordiscovery.com [meliordiscovery.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
- 18. The CB2 Receptor in Immune Regulation and Disease: Genetic Architecture, Epigenetic Control, and Emerging Therapeutic Strategies [mdpi.com]
- 19. Crucial Role of CB2 Cannabinoid Receptor in the Regulation of Central Immune Responses during Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Spinal cannabinoid receptor 2 activation alleviates neuropathic pain by regulating microglia and suppressing P2X7 receptor [frontiersin.org]
- 21. researchgate.net [researchgate.net]
- 22. Immunofluorescent spectral analysis reveals the intrathecal cannabinoid agonist, AM1241, produces spinal anti-inflammatory cytokine responses in neuropathic rats exhibiting relief from allodynia - PMC [pmc.ncbi.nlm.nih.gov]
Cannabinor (PRS-211,375): A Technical Whitepaper on its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cannabinor (PRS-211,375) is a synthetic, non-classical cannabinoid developed by Pharmos Corporation as a potent and highly selective agonist for the cannabinoid receptor 2 (CB2). Structurally similar to cannabidiol, this compound was investigated for its therapeutic potential as an analgesic, particularly in neuropathic and inflammatory pain states, without the psychotropic effects associated with cannabinoid receptor 1 (CB1) activation. Preclinical studies demonstrated its analgesic efficacy in various animal models. However, despite promising initial data, this compound failed to meet its primary efficacy endpoints in Phase IIb human clinical trials for acute post-operative pain, leading to the discontinuation of its development. This document provides a comprehensive technical overview of the discovery, development, mechanism of action, and experimental evaluation of this compound.
Introduction
The endocannabinoid system, comprising cannabinoid receptors, endogenous ligands, and metabolic enzymes, has emerged as a significant target for therapeutic intervention in a range of pathologies, including pain, inflammation, and neurodegenerative disorders. The two primary cannabinoid receptors, CB1 and CB2, are G-protein coupled receptors (GPCRs) that mediate the physiological effects of cannabinoids. While CB1 receptors are predominantly expressed in the central nervous system and are responsible for the psychoactive effects of compounds like Δ⁹-tetrahydrocannabinol (THC), CB2 receptors are primarily located in the periphery, particularly on immune cells. This distribution has made the CB2 receptor an attractive target for the development of peripherally-acting analgesics that are devoid of central nervous system side effects.
This compound (PRS-211,375) was designed as a selective CB2 receptor agonist with the aim of providing a novel, non-opioid analgesic. Its development was based on the hypothesis that selective activation of CB2 receptors could modulate inflammatory and neuropathic pain pathways without inducing the undesirable psychotropic effects associated with CB1 receptor activation.
Discovery and Synthesis
This compound is classified as a "nonclassical" cannabinoid, with a chemical structure analogous to cannabidiol.[1] While the specific, detailed synthetic route for PRS-211,375 is proprietary and not publicly available, the synthesis of similar cannabidiol-related CB2 agonists typically involves multi-step organic synthesis. A general conceptual workflow for the synthesis of such compounds is outlined below.
Pharmacological Profile
Binding Affinity and Selectivity
This compound is a potent and highly selective agonist for the CB2 receptor. Radioligand binding assays were utilized to determine its affinity for both human CB1 and CB2 receptors.
| Compound | Receptor | Binding Affinity (Ki) | Selectivity (CB1/CB2) |
| This compound (PRS-211,375) | hCB1 | 5,585 nM | >300-fold |
| hCB2 | 17.4 nM |
Table 1: Binding affinities of this compound for human cannabinoid receptors.[1]
Functional Activity
As a CB2 receptor agonist, this compound activates downstream signaling pathways upon receptor binding. The primary signaling cascade for Gi/o-coupled receptors like CB2 involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. While specific efficacy data (EC50, Emax) for this compound are not publicly available, its agonist activity was confirmed in preclinical studies.
Signaling Pathway
The activation of the CB2 receptor by this compound initiates a cascade of intracellular events characteristic of Gi/o-coupled GPCRs. This signaling pathway is central to its proposed analgesic and anti-inflammatory effects.
Preclinical and Clinical Development
Preclinical Efficacy
This compound demonstrated significant analgesic activity in a variety of preclinical animal models of pain, including:
-
Nociceptive pain
-
Neuropathic pain
-
Visceral pain
-
Inflammatory pain in rodents
-
Post-operative pain in a porcine model
In these studies, the analgesic effect of this compound was reported to be comparable or superior to standard-of-care agents such as morphine, non-steroidal anti-inflammatory drugs (NSAIDs), and gabapentin.
Toxicology and Safety Pharmacology
Preclinical toxicology and safety pharmacology studies were completed for an oral formulation of this compound to support human dosing. These studies included maximum tolerated dose (MTD) assessments, a 28-day repeat-dose study, and a cardiovascular safety study in animals. The results indicated that oral this compound was safe and well-tolerated, with no serious adverse events or target organ toxicity observed. Notably, no dose-limiting toxicities were identified at doses expected to be therapeutically relevant, and no adverse effects on blood pressure, heart rate, or electrocardiogram (ECG) intervals were detected.
Clinical Trials
Pharmos Corporation initiated a Phase 2a clinical program to evaluate the safety and analgesic efficacy of an intravenous formulation of this compound. Two key proof-of-concept studies were conducted:
-
Capsaicin-Induced Pain Model: A randomized, double-blinded, crossover study in healthy male volunteers to assess the effect of this compound on capsaicin-evoked allodynia and hyperalgesia.
-
Third Molar Extraction Pain Model: A single-center, randomized, double-blinded, single-dose study in healthy male subjects experiencing pain following the surgical extraction of a third molar.
While this compound was found to be safe and well-tolerated in these studies, it failed to meet the primary endpoints for analgesic efficacy compared to placebo. The lack of efficacy in these human pain models ultimately led to the discontinuation of its clinical development.
Experimental Protocols
The following are representative protocols for the key in vitro and in vivo assays used in the characterization of this compound and similar CB2 receptor agonists.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the human CB2 receptor.
Materials:
-
Membrane preparations from HEK-293 or CHO cells stably expressing the human CB2 receptor.
-
Radioligand: [³H]CP-55,940 (a high-affinity cannabinoid receptor agonist).
-
Test compound (e.g., this compound).
-
Non-specific binding control: A high concentration of a non-radiolabeled, high-affinity cannabinoid receptor ligand (e.g., 10 µM WIN 55,212-2).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% Bovine Serum Albumin (BSA), pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add the assay buffer, cell membranes (typically 5-20 µg of protein per well), a fixed concentration of [³H]CP-55,940 (at or near its Kd value), and varying concentrations of the test compound.
-
For total binding wells, add only the radioligand and membranes.
-
For non-specific binding wells, add the radioligand, membranes, and a saturating concentration of the non-specific binding control.
-
Incubate the plate at 30°C for 60-90 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
Objective: To determine the functional agonist activity (EC50) of a test compound at the human CB2 receptor.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human CB2 receptor.
-
Cell culture medium and supplements.
-
Assay Buffer: HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX (a phosphodiesterase inhibitor), pH 7.4.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test compound (e.g., this compound).
-
cAMP assay kit (e.g., HTRF or LANCE).
-
384-well white plates.
Procedure:
-
Seed the CB2 receptor-expressing cells into a 384-well plate and incubate overnight.
-
Prepare serial dilutions of the test compound in assay buffer.
-
Remove the culture medium from the wells.
-
Add the diluted test compound or vehicle control to the respective wells.
-
Incubate the plate at room temperature for 15-30 minutes.
-
Add a fixed concentration of forskolin (e.g., 10 µM final concentration) to all wells (except for basal control) to stimulate cAMP production.
-
Incubate the plate at room temperature for 30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Plot the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound.
-
Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50 (potency) and Emax (efficacy) values.
In Vivo Capsaicin-Induced Pain Model
Objective: To evaluate the analgesic efficacy of a test compound in a model of inflammatory pain.
Animals: Male Sprague-Dawley rats or C57BL/6 mice.
Materials:
-
Capsaicin (B1668287) solution (e.g., 1.5 µg in 50 µl of saline with 1% ethanol (B145695) for rats).
-
Test compound (e.g., this compound) and vehicle.
-
Von Frey filaments for assessing mechanical allodynia.
-
Radiant heat source for assessing thermal hyperalgesia.
Procedure:
-
Acclimate the animals to the testing environment and handling procedures for several days.
-
Establish baseline measurements for mechanical withdrawal threshold and thermal withdrawal latency.
-
Administer the test compound or vehicle via the desired route (e.g., oral, intraperitoneal).
-
At a predetermined time post-dosing, induce a localized inflammatory response by injecting capsaicin subcutaneously into the plantar surface of one hind paw.
-
At various time points after capsaicin injection, assess mechanical allodynia by applying von Frey filaments to the paw and recording the withdrawal threshold.
-
Assess thermal hyperalgesia by applying a radiant heat source to the paw and measuring the withdrawal latency.
-
Compare the responses in the drug-treated group to the vehicle-treated group to determine the analgesic effect.
Conclusion
This compound (PRS-211,375) represents a well-characterized, potent, and selective CB2 receptor agonist that progressed to clinical development based on a strong preclinical rationale for its use as a non-psychotropic analgesic. While it demonstrated a favorable safety profile, its failure to show efficacy in human clinical trials for acute pain highlights the challenges in translating preclinical findings in pain research to clinical success. The development of this compound, though ultimately unsuccessful, has contributed valuable knowledge to the field of cannabinoid pharmacology and the therapeutic potential of targeting the CB2 receptor. Further research into the complexities of pain signaling and the role of the endocannabinoid system is warranted to develop novel and effective analgesics.
References
In Vivo Effects of Cannabinor on Bladder Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vivo effects of Cannabinor, a selective cannabinoid 2 (CB2) receptor agonist, on bladder function. The document summarizes key quantitative data, details experimental protocols, and illustrates the underlying signaling pathways and experimental workflows. This information is intended to support further research and development in the field of urology and cannabinoid pharmacology.
Quantitative Data Summary
The primary in vivo effects of this compound on bladder function have been quantified through urodynamic studies in animal models. The following tables summarize the significant dose-dependent effects observed in normal Sprague-Dawley rats.
Table 1: Effects of this compound on Micturition Parameters in Awake Rats [1]
| Urodynamic Parameter | Vehicle Control | This compound (0.3 mg/kg) | This compound (1.0 mg/kg) | This compound (3.0 mg/kg) | % Change (at 3.0 mg/kg) | P-value (at 3.0 mg/kg) |
| Micturition Interval (s) | 265 ± 35 | 280 ± 40 | 310 ± 45 | 403 ± 50 | +52% | <0.05 |
| Micturition Volume (ml) | 0.48 ± 0.07 | 0.50 ± 0.08 | 0.55 ± 0.09 | 0.94 ± 0.15 | +96% | <0.01 |
| Threshold Pressure (cm H₂O) | 12.2 ± 1.5 | 13.0 ± 1.8 | 14.5 ± 2.0 | 21.1 ± 2.5 | +73% | <0.01 |
| Flow Pressure (cm H₂O) | 24.5 ± 2.8 | 25.0 ± 3.0 | 26.1 ± 3.2 | 36.5 ± 3.5 | +49% | <0.001 |
Data are presented as mean ± SEM.
Table 2: Receptor Binding and Functional Selectivity of this compound [1]
| Receptor | Binding Affinity (Ki, nM) | Functional Selectivity (vs. CB1) |
| Human CB2 | Similar to rat CB2 | 321-fold |
| Rat CB2 | Not specified | - |
| Human CB1 | Not specified | - |
| Rat CB1 | Not specified | - |
Experimental Protocols
The following section details the key experimental methodologies employed to assess the in vivo effects of this compound on bladder function.
Animal Model and Surgical Preparation
-
Species: Female Sprague-Dawley rats were utilized for the in vivo studies.[1]
-
Anesthesia: For surgical procedures, animals were anesthetized.
-
Bladder Catheter Implantation: A polyethylene (B3416737) catheter was implanted into the bladder dome and secured with a purse-string suture. The catheter was then tunneled subcutaneously to the interescapular area and externalized. This allows for cystometric investigations in awake, unrestrained animals, minimizing the confounding effects of anesthesia on bladder function.
In Vivo Cystometry in Awake Rats
-
Objective: To evaluate the effects of this compound on urodynamic parameters reflecting both the storage and voiding phases of the micturition cycle.
-
Procedure:
-
Following a recovery period after surgery, the bladder catheter was connected to a two-way valve. One port of the valve was connected to a pressure transducer to record intravesical pressure, and the other was connected to an infusion pump.
-
Saline was infused into the bladder at a constant rate to elicit repetitive voiding cycles.
-
Urodynamic parameters, including micturition interval, micturition volume, bladder capacity, threshold pressure, and flow pressure, were continuously recorded.
-
This compound or its vehicle was administered intravenously.[2]
-
Urodynamic parameters were recorded before and after drug administration to assess the effects of the compound.
-
Immunohistochemistry
-
Objective: To determine the localization of CB2 receptors within the rat bladder.
-
Procedure:
-
Bladder tissue was harvested, fixed, and processed for immunohistochemical staining.
-
Sections of the bladder were incubated with a primary antibody specific for the CB2 receptor.
-
A secondary antibody conjugated to a fluorescent marker was used for visualization.
-
The stained sections were then examined under a microscope to identify the cellular and subcellular distribution of CB2 receptors.
-
Findings: CB2 receptor immunoreactivity was identified in the urothelium, as well as in sensory and cholinergic bladder nerves.[1]
-
Radioligand Binding and Functional Assays
-
Objective: To determine the binding affinity and functional selectivity of this compound for cannabinoid receptors.
-
Procedure:
-
Radioligand Binding Assays: These assays were performed using membranes from cells expressing either human or rat CB1 and CB2 receptors to determine the binding affinity (Ki) of this compound.
-
Functional Assays: These assays measured the ability of this compound to activate CB1 and CB2 receptors, typically by quantifying the modulation of downstream signaling molecules like cAMP. The results of these assays were used to determine the functional selectivity of this compound for the CB2 receptor over the CB1 receptor.[1]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway for this compound's action on the bladder and the general experimental workflow.
Caption: Proposed signaling pathway of this compound in the bladder.
Caption: Experimental workflow for in vivo cystometry studies.
Discussion and Conclusion
The in vivo data strongly suggest that the selective CB2 receptor agonist, this compound, modulates bladder function primarily by acting on sensory pathways.[1] The significant increases in micturition interval, micturition volume, and threshold pressure, coupled with the localization of CB2 receptors on sensory nerves and the urothelium, point towards an inhibition of afferent nerve activity.[1][2] This modulation of sensory input likely leads to a delay in the sensation of bladder fullness and the subsequent initiation of the micturition reflex.
Notably, this compound did not affect isolated detrusor muscle function, indicating that its in vivo effects are not due to a direct action on bladder smooth muscle contractility.[1] The high functional selectivity of this compound for the CB2 receptor over the CB1 receptor is a critical finding, as it suggests that therapeutic targeting of CB2 receptors may avoid the psychoactive side effects associated with CB1 receptor activation.[1]
References
- 1. Effects of this compound, a novel selective cannabinoid 2 receptor agonist, on bladder function in normal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Endocannabinoids in Bladder Sensory Mechanisms in Health and Diseases [frontiersin.org]
- 3. Endocannabinoids in Bladder Sensory Mechanisms in Health and Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the CB2-Selective Agonist Cannabinor: Receptor Binding, Functional Activity, and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the cannabinoid receptor 2 (CB2) selective agonist, cannabinor (also known as PRS-211,375). The document details its binding affinity and selectivity for the CB2 receptor over the cannabinoid receptor 1 (CB1), along with detailed experimental protocols for the key assays used in its characterization. Furthermore, this guide includes visualizations of critical signaling pathways and experimental workflows to facilitate a deeper understanding of the methodologies and mechanisms of action.
Quantitative Data: Binding Affinity and Functional Potency
The selectivity of this compound for the CB2 receptor is a key characteristic that makes it a compound of interest for therapeutic applications, potentially avoiding the psychoactive effects associated with CB1 receptor activation.[1] The following tables summarize the quantitative data for this compound and provide a comparison with other relevant cannabinoid ligands.
Table 1: Binding Affinity of this compound for Human Cannabinoid Receptors
| Compound | Receptor | Binding Affinity (Ki) | Selectivity (CB1/CB2) |
| This compound (PRS-211,375) | hCB1 | 5,585 nM | >300-fold for CB2 |
| hCB2 | 17.4 nM |
Data sourced from Wikipedia, referencing relevant scientific literature.[2]
Table 2: Comparative Binding Affinities of Selected Cannabinoid Ligands
| Cannabinoid | Type | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity |
| Anandamide (AEA) | Endocannabinoid | 87.7 - 239.2 | 439.5 | CB1 |
| 2-Arachidonoylglycerol (2-AG) | Endocannabinoid | ~472 | ~1400 | CB1 |
| Δ⁹-Tetrahydrocannabinol (Δ⁹-THC) | Phytocannabinoid | 10 - 25.1 | 24 - 35.2 | Non-selective |
| Cannabidiol (CBD) | Phytocannabinoid | >1000 | >1000 | Low Affinity |
| Cannabinol (CBN) | Phytocannabinoid | 211.2 | 126.4 | CB2 |
This table presents a selection of data for illustrative purposes.[3]
Experimental Protocols
The following sections provide detailed methodologies for key in vitro assays used to characterize the binding and functional activity of cannabinoid receptor ligands like this compound.
Radioligand Binding Assay
This assay determines the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.[4][5][6]
Objective: To determine the inhibition constant (Ki) of this compound for human CB1 and CB2 receptors.
Materials:
-
Receptor Membranes: Cell membranes from HEK-293 or CHO cells stably expressing human CB1 or CB2 receptors.[4]
-
Radioligand: [³H]CP-55,940 (a high-affinity cannabinoid receptor agonist).[4]
-
Test Compound: this compound.
-
Non-specific Binding Control: 10 µM WIN 55,212-2 (a high-affinity cannabinoid ligand).[4]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% Bovine Serum Albumin (BSA), pH 7.4.[6]
-
Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.[6]
-
96-well Filter Plates: GF/B or GF/C glass fiber filters.[4]
-
Scintillation Counter and Scintillation Cocktail.[4]
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in assay buffer to achieve a range of final concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).[6]
-
Dilute [³H]CP-55,940 in assay buffer to a final concentration approximately equal to its dissociation constant (Kd).[6]
-
Thaw receptor membrane preparations on ice and dilute to the appropriate concentration in assay buffer.[6]
-
-
Assay Setup (in triplicate in a 96-well plate):
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[6]
-
Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[6]
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.[6]
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.[5]
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).[5]
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the cannabinoid receptors upon agonist binding.[7][8][9]
Objective: To determine the potency (EC₅₀) and efficacy (Emax) of this compound in stimulating G-protein activation at the CB2 receptor.
Materials:
-
Cell Membranes: From cells expressing the human CB2 receptor.[7]
-
[³⁵S]GTPγS (non-hydrolyzable GTP analog).[7]
-
GDP (Guanosine diphosphate).[7]
-
Test Compound: this compound.
-
Positive Control: A known CB2 receptor agonist (e.g., CP-55,940).[7]
-
Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4.[7]
-
Glass Fiber Filters and Scintillation Counter.[7]
Procedure:
-
Membrane Preparation: Prepare cell membranes expressing the CB2 receptor.[7]
-
Assay Setup:
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.[7]
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer to remove unbound [³⁵S]GTPγS.[7]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[7]
-
Data Analysis:
cAMP Accumulation Assay
This assay measures the ability of a CB2 agonist to inhibit the production of cyclic AMP (cAMP), a key second messenger, following Gαi-protein activation.[7][10][11]
Objective: To determine the potency (IC₅₀) of this compound in inhibiting adenylyl cyclase activity.
Materials:
-
Cells: CHO or HEK293 cells stably expressing the human CB2 receptor.[7]
-
Forskolin (B1673556): To stimulate adenylyl cyclase and increase basal cAMP levels.[10]
-
Test Compound: this compound.
-
PDE Inhibitor: e.g., 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.[7]
-
cAMP Detection Kit: e.g., HTRF, LANCE, or luminescence-based kits.[10][12]
Procedure:
-
Cell Culture and Seeding: Culture and seed the CB2-expressing cells in a 96-well or 384-well plate and incubate overnight.[11][12]
-
Assay:
-
Wash the cells with a serum-free medium or assay buffer.[7]
-
Pre-incubate the cells with the PDE inhibitor (IBMX) for a short period.
-
Add serial dilutions of this compound to the wells.
-
Add forskolin to all wells (except the negative control) to stimulate adenylyl cyclase.[12]
-
Incubate for a specified time (e.g., 15-30 minutes) at room temperature or 37°C.[7][10]
-
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using the chosen detection kit according to the manufacturer's instructions.[7]
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the concentration of cAMP in each sample.
-
Plot the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to this compound's mechanism of action and the experimental procedures used for its characterization.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. Discovery of selective cannabinoid CB2 receptor agonists by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Methodological & Application
Application Note: Quantitative Analysis of Cannabinoids in Complex Matrices using HPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
The increasing interest in the therapeutic and recreational use of cannabis and its derivatives has led to a growing demand for robust and reliable analytical methods for the quantification of cannabinoids.[1] High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has emerged as the preferred technique due to its high sensitivity, selectivity, and ability to analyze a wide range of cannabinoids in various complex matrices.[1][2][3] This application note provides a detailed protocol for the simultaneous quantification of major cannabinoids, including Δ⁹-tetrahydrocannabinol (THC), cannabidiol (B1668261) (CBD), and cannabinol (B1662348) (CBN), using HPLC-MS/MS. The method is suitable for the analysis of cannabinoids in diverse sample types such as oils, plant materials, and biological fluids.[1][4]
Experimental Protocols
Sample Preparation
The choice of sample preparation method is critical and depends on the matrix.
For Cannabis Plant Material and Hemp:
-
Homogenize the dried plant material using a grinder.
-
Accurately weigh 100 mg of the homogenized sample into a centrifuge tube.
-
Add 5 mL of a methanol (B129727)/water (80:20, v/v) mixture.[5]
-
Vortex for 1 minute and sonicate for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.[6]
-
Collect the supernatant.
-
Repeat the extraction process on the pellet with another 5 mL of the extraction solvent.
-
Combine the supernatants and dilute with methanol to bring the analyte concentrations within the calibration range.[5]
-
Add an internal standard (e.g., THC-d3, CBD-d3) to the final diluted extract.[5]
-
Filter the final solution through a 0.22 µm syringe filter before injection.
For Oils and Vape Liquids:
-
Accurately weigh 25 mg of the oil sample into a centrifuge tube.[5]
-
Add 5 mL of a methanol/chloroform (90:10, v/v) mixture.[5]
-
Vortex for 1 minute to ensure complete dissolution.
-
Centrifuge to separate any insoluble components.
-
Dilute an aliquot of the supernatant with methanol to the desired concentration.[5]
-
Add an internal standard and filter as described above.
For Biological Matrices (e.g., Plasma, Whole Blood):
-
To 100 µL of the biological sample, add an internal standard.
-
Perform a protein precipitation by adding 300 µL of cold acetonitrile, followed by vortexing.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Alternatively, for cleaner samples, a solid-phase extraction (SPE) can be employed.[7]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.[8]
HPLC-MS/MS Analysis
The following conditions are a general guideline and may require optimization based on the specific instrument and cannabinoids of interest.
Instrumentation:
-
HPLC System: A UHPLC or HPLC system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[4]
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, <3 µm particle size) is commonly used.[2][6]
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.[6]
-
Mobile Phase B: Methanol with 0.1% formic acid.[6]
-
Flow Rate: 0.4 mL/min.[7]
-
Injection Volume: 5 µL.[6]
-
Gradient Elution: A typical gradient starts with a lower percentage of mobile phase B, which is then ramped up to elute the more nonpolar cannabinoids.
Mass Spectrometry Conditions:
-
Ionization Mode: ESI positive mode is generally used for neutral cannabinoids like THC and CBD.[4] Negative mode can be used for their acidic precursors.[4]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification.[4]
-
Gas Temperatures and Flow Rates: These should be optimized according to the manufacturer's recommendations.
Data Presentation
The quantitative data for the analysis of common cannabinoids are summarized in the tables below. These values are representative and may vary depending on the specific analytical conditions.
Table 1: HPLC Retention Times
| Analyte | Retention Time (min) |
| CBD | ~4.7 |
| CBG | ~4.6 |
| CBN | ~8.3 |
| THC | Varies with isomer |
Retention times are approximate and dependent on the specific chromatographic conditions.[2]
Table 2: MRM Transitions and Collision Energies
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| THC | 315.0 | 193.0 | Positive |
| CBD | 315.0 | 193.0 | Positive |
| CBN | 311.2 | 223.2 | Positive |
The isomers THC and CBD often share the same MRM transition and are distinguished by their chromatographic retention times.[4]
Table 3: Method Performance Characteristics
| Parameter | Value |
| Lower Limit of Quantification (LLOQ) | 0.1 - 5 ng/mL |
| Linearity (R²) | ≥ 0.99 |
| Intra-day Accuracy | 94.2–112.7% |
| Inter-day Accuracy | 97.2–110.9% |
LLOQ and accuracy values are representative and can vary based on the matrix and instrumentation.[2][4]
Mandatory Visualization
Caption: Experimental workflow for Cannabinor HPLC-MS/MS analysis.
References
- 1. Quantitative determination and validation of 17 cannabinoids in cannabis and hemp using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. A reliable and validated LC-MS/MS method for the simultaneous quantification of 4 cannabinoids in 40 consumer products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. mdpi.com [mdpi.com]
- 7. escholarship.org [escholarship.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Application Note & Protocol for the Quantification of Cannabinoids in Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed methodology for the quantification of cannabinoids in plasma samples, a critical aspect of pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. While the specific compound "Cannabinor" is not extensively documented in the reviewed literature, the principles and protocols outlined herein are broadly applicable to a wide range of cannabinoids and can be adapted for the analysis of novel or less common compounds. The primary analytical technique described is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity for the detection and quantification of these analytes in complex biological matrices.[1][2][3][4]
Quantitative Data Summary
The following tables summarize typical quantitative parameters achieved for the analysis of various cannabinoids in plasma using LC-MS/MS. These values can serve as a benchmark for method development and validation.
Table 1: Linearity and Limit of Quantification (LLOQ) for Selected Cannabinoids
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Δ⁹-THC | 0.1 - 100 | 0.1 | [5] |
| 11-OH-THC | 0.5 - 50 | 0.5 | [6] |
| 11-nor-9-COOH-THC | 1 - 100 | 1 | [6] |
| Cannabidiol (B1668261) (CBD) | 0.5 - 50 | 0.5 | [6] |
| Cannabinol (CBN) | 0.5 - 50 | 0.5 | [6] |
| Multiple Cannabinoids | 0.78 - 7.8 (lower) to 100 - 2000 (upper) | 0.78 - 7.8 | [1][2] |
Table 2: Accuracy and Precision Data for Cannabinoid Quantification
| Analyte | Inter-day Accuracy (%) | Inter-day Precision (CV%) | Reference |
| Multiple Cannabinoids | 90.4 - 111 | 3.1 - 17.4 | [1][2] |
| Multiple Cannabinoids | 82.9 - 109 | 4.3 - 20.3 | [7] |
| Multiple Cannabinoids | 87.5 - 116 | < 15 | [8] |
Experimental Protocols
A robust and reliable bioanalytical method is essential for the accurate quantification of cannabinoids in plasma. The following sections detail the key steps in the experimental workflow, from sample preparation to LC-MS/MS analysis.
Experimental Workflow Diagram
Caption: General workflow for the quantification of cannabinoids in plasma.
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and commonly used method for extracting a wide range of cannabinoids from plasma.[1]
Materials:
-
Plasma samples
-
Acetonitrile (B52724) (ACN), ice-cold
-
Internal Standard (IS) solution (e.g., deuterated analogs of the analytes)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw plasma samples on ice.
-
Pipette 100-200 µL of plasma into a microcentrifuge tube.[1][2]
-
Add the internal standard solution to each sample.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 5-10 seconds.
-
Centrifuge the samples at a high speed (e.g., 7000 rcf or 10,000 rpm) for 5-10 minutes.[5]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
Alternative Sample Preparation: Solid-Phase Extraction (SPE)
SPE can provide a cleaner extract compared to protein precipitation by removing more interfering substances like phospholipids.
Materials:
-
Oasis PRiME HLB µElution Plate (or similar)
-
Plasma samples prepared as in steps 1-3 of protein precipitation, followed by supernatant collection.
-
Methanol (MeOH)
-
Water
-
Acetonitrile (ACN)
Procedure:
-
Load the supernatant from the protein precipitation step onto the SPE plate.
-
Wash the wells with 2 x 250 µL of 25:75 methanol:water.
-
Elute the analytes with 2 x 25 µL of 90:10 ACN:MeOH.
-
Dilute the eluate with 50 µL of water prior to injection.
LC-MS/MS Analysis
Instrumentation:
-
Ultra-High Performance Liquid Chromatography (UHPLC) or High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[1]
Typical LC Conditions:
-
Column: A C18 column is commonly used for cannabinoid separation (e.g., Waters Symmetry C18, 4.6 x 150 mm, 5 µm).[5]
-
Mobile Phase A: 10 mM Ammonium Formate buffer or 0.1% Formic Acid in Water
-
Mobile Phase B: Methanol or Acetonitrile
-
Flow Rate: 0.5 - 1 mL/min
-
Injection Volume: 5 - 20 µL
-
Gradient: A gradient elution is typically employed to separate the cannabinoids from matrix components.
Typical MS/MS Conditions:
-
Ionization Mode: Positive ion mode is generally used for cannabinoids.[1][5]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for each analyte and internal standard must be optimized.
Cannabinoid Receptor Signaling Pathway
Cannabinoids exert their physiological effects primarily through the activation of cannabinoid receptors CB1 and CB2.[9][10] These are G-protein coupled receptors (GPCRs) that modulate several intracellular signaling cascades.[9][10]
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous Quantification of 17 Cannabinoids by LC-MS-MS in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A validated method for the simultaneous quantification of cannabidiol, Δ9 -tetrahydrocannabinol, and their metabolites in human plasma and application to plasma samples from an oral cannabidiol open-label trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new UHPLC-MS/MS method for cannabinoids determination in human plasma: A clinical tool for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous quantification of cannabinoids tetrahydrocannabinol, cannabidiol and CB1 receptor antagonist in rat plasma: An application to characterize pharmacokinetics after passive cannabis smoke inhalation and co-administration of rimonabant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of cannabinoids in plasma using salting-out-assisted liquid-liquid extraction followed by LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cannabinoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
In Vitro CB2 Receptor Binding Assay: A Comprehensive Protocol
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for conducting an in vitro cannabinoid receptor 2 (CB2) binding assay. The CB2 receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in immune cells and is a key therapeutic target for a range of conditions including inflammation, pain, and neurodegenerative disorders.[1] Characterizing the binding affinity of novel compounds to the CB2 receptor is a critical step in the drug discovery and development process. This document outlines the widely used radioligand competitive binding assay, a robust method for determining the affinity of a test compound.[1][2][3]
Data Presentation: Quantitative Analysis of a Representative CB2 Agonist
The following tables summarize representative quantitative data for a selective CB2 receptor agonist. This data is compiled from studies on well-characterized CB2 receptor agonists and serves as an example.[1]
Table 1: Binding Affinity of a Representative CB2 Agonist for Human CB2 Receptor [1]
| Parameter | Value (nM) | Radioligand Used | Cell Line |
| Kᵢ | 1.38 ± 0.86 | [³H]CP-55,940 | HEK-293 cells expressing human CB2R |
Table 2: Functional Activity of a Representative CB2 Agonist at Human CB2 Receptor [1]
| Assay Type | Parameter | Value (nM) |
| cAMP Functional Assay | EC₅₀ | 0.59 |
CB2 Receptor Signaling Pathway
Activation of the CB2 receptor by an agonist initiates a signaling cascade. CB2 receptors are primarily coupled to the Gi/o family of G-proteins. Upon agonist binding, the G-protein is activated, which leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][2]
Caption: CB2 receptor signaling pathway.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol details the determination of the binding affinity (Kᵢ) of a test compound for the human CB2 receptor using a filtration-based competitive binding assay.[1]
Materials and Reagents
-
Receptor Membranes: Commercially available cell membranes from HEK-293 or CHO cells stably expressing the human CB2 receptor.[1][3]
-
Radioligand: [³H]CP-55,940 (a high-affinity cannabinoid receptor agonist).[1][3]
-
Test Compound: The compound of interest for which the binding affinity is to be determined.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid receptor ligand (e.g., 10 µM WIN 55,212-2).[1][3]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.[1]
-
Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.[1]
-
Scintillation Cocktail
-
96-well Filter Plates: (e.g., GF/B or GF/C glass fiber filters).[1]
-
Deep-well 96-well plates
-
Scintillation Counter
Experimental Workflow
Caption: Experimental workflow for the CB2 binding assay.
Step-by-Step Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions of the test compound stock solution in assay buffer to achieve a range of final assay concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).[1]
-
Dilute the radioligand ([³H]CP-55,940) in assay buffer to a final concentration approximately equal to its Kd value.[1]
-
Thaw the receptor membrane preparations on ice and dilute to the appropriate concentration in assay buffer as recommended by the manufacturer.[1]
-
-
Assay Setup:
-
In a 96-well plate, set up the following reactions in triplicate:[1]
-
Total Binding: Add radioligand and receptor membranes.[1]
-
Non-specific Binding: Add radioligand, receptor membranes, and a high concentration of a non-radiolabeled competitor (e.g., 10 µM WIN 55,212-2).[1]
-
Competition Binding: Add radioligand, receptor membranes, and varying concentrations of the test compound.[1]
-
-
-
Incubation:
-
Harvesting:
-
Scintillation Counting:
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding - Non-specific Binding.[1]
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the concentration of the test compound.[1]
-
-
Determine IC₅₀:
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[1]
-
-
Calculate Kᵢ:
-
The Kᵢ value, which represents the binding affinity of the test compound, can be calculated from the IC₅₀ value using the Cheng-Prusoff equation:
-
Kᵢ = IC₅₀ / (1 + ([L]/Kd))
-
Where:
-
[L] is the concentration of the radioligand.
-
Kd is the equilibrium dissociation constant of the radioligand.
-
-
-
Alternative and Emerging Technologies
While radioligand binding assays are the gold standard, non-radioactive methods are gaining popularity due to safety and throughput advantages.[4] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a fluorescence-based assay that offers a homogeneous format and allows for continuous data collection.[4] Additionally, high-content screening (HCS) platforms provide a multiparametric approach to quantify CB2 receptor ligand binding in a more physiologically relevant whole-cell environment.[5] These methods can provide a richer understanding of receptor pharmacology beyond simple binding affinity.[5]
References
Application Notes: Characterizing CB2 Receptor Agonist Activity in CHO Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Cannabinoid Receptor 2 (CB2) is a G-protein coupled receptor (GPCR) predominantly expressed in the immune system, with emerging evidence of its presence in other tissues, including the central nervous system.[1][2] As a key component of the endocannabinoid system, the CB2 receptor is implicated in modulating inflammation, immune responses, and pain.[3] This makes it a promising therapeutic target for a variety of disorders, including chronic inflammatory diseases, neuropathic pain, and neurodegenerative conditions, without the psychoactive effects associated with the Cannabinoid Receptor 1 (CB1).[4]
Chinese Hamster Ovary (CHO) cells are a robust and widely used mammalian expression system in drug discovery and biopharmaceutical production.[5][6] Their advantages include high transfection efficiency, capacity for human-like post-translational modifications, and a well-characterized genetic background, making them an ideal host for stably or transiently expressing recombinant GPCRs like the CB2 receptor.[7][8] CHO cells provide a consistent and controlled cellular environment, which is crucial for the reliable pharmacological characterization of novel CB2 receptor agonists.[9] This document provides detailed protocols for utilizing CHO cells stably expressing the human CB2 receptor (CHO-hCB2) to assess the binding and functional activity of test compounds.
CB2 Receptor Signaling Pathway
CB2 receptors are primarily coupled to the inhibitory G-protein, Gαi/o.[2][10] Upon activation by an agonist, the receptor promotes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gαi-GTP and Gβγ subunits. The activated Gαi subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[11][12] Simultaneously, the liberated Gβγ subunits can activate downstream signaling cascades, most notably the mitogen-activated protein kinase (MAPK) pathway, leading to the phosphorylation of extracellular signal-regulated kinases (ERK1/2).[1][2][11]
Key Assays for CB2 Agonist Characterization
To fully characterize a potential CB2 agonist, both binding and functional assays are essential.
-
Radioligand Binding Assay: This assay determines the affinity (Ki) of a test compound for the CB2 receptor by measuring its ability to compete with a radiolabeled ligand.[13][14]
-
cAMP Accumulation Assay: This functional assay measures the potency (EC50) and efficacy of an agonist by quantifying its ability to inhibit adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels.[15][16]
-
ERK1/2 Phosphorylation Assay: This assay assesses an alternative signaling pathway by measuring the agonist-induced phosphorylation of ERK1/2, a key component of the MAPK cascade.[4][17]
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of a test compound for the human CB2 receptor.[10][18]
References
- 1. mdpi.com [mdpi.com]
- 2. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphorylation of extracellular signal-regulated kinase as a biomarker for cannabinoid receptor 2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CHO Cell Line in Bioproduction: Applications and Innovations [cytion.com]
- 7. What are the advantages of using CHO cells? | AAT Bioquest [aatbio.com]
- 8. nanocellect.com [nanocellect.com]
- 9. benthamdirect.com [benthamdirect.com]
- 10. benchchem.com [benchchem.com]
- 11. Cannabinoid receptor 2 - Wikipedia [en.wikipedia.org]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. The Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells | Springer Nature Experiments [experiments.springernature.com]
- 14. The Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cyclic AMP Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
Application Notes: GTPγS Binding Assay for Determining Cannabinor Efficacy
References
- 1. researchgate.net [researchgate.net]
- 2. Sulfur-35 GTP Binding Assays | Revvity [revvity.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cannabinoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for CB2 Receptor Calcium Mobilization Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for measuring the activation of the Cannabinoid Receptor 2 (CB2) through intracellular calcium mobilization. The methodologies described are essential for the functional characterization of CB2 receptor agonists and antagonists, playing a crucial role in drug discovery and development.
The CB2 receptor, a G protein-coupled receptor (GPCR), is primarily expressed in immune cells and is a key target for therapeutic interventions in inflammatory and neurodegenerative diseases.[1] While canonically coupled to Gi/o proteins, which inhibit adenylyl cyclase, activation of the CB2 receptor can also lead to an increase in intracellular calcium concentration ([Ca2+]i).[2][3] This calcium mobilization can be initiated through different signaling cascades, including the Gβγ subunit activation of phospholipase C (PLC) or through other downstream effectors like mitogen-activated protein kinases (MAPK).[2][3][4]
This document outlines three common methods for detecting these changes in intracellular calcium: two fluorescence-based assays using Fluo-4 AM and Fura-2 AM, and a bioluminescence-based assay using aequorin.
CB2 Receptor Signaling Pathway Leading to Calcium Mobilization
Activation of the CB2 receptor by an agonist initiates a signaling cascade that results in the release of calcium from intracellular stores, primarily the endoplasmic reticulum. The canonical pathway involves the dissociation of the G protein into its Gαi/o and Gβγ subunits. The Gβγ dimer can then activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm.[5]
Caption: CB2 receptor signaling pathway leading to intracellular calcium release.
Experimental Protocols
Fluorescence-Based Calcium Mobilization Assay using Fluo-4 AM
This protocol describes a homogeneous, no-wash fluorescence-based assay for detecting intracellular calcium mobilization following CB2 receptor activation. Fluo-4 AM is a cell-permeant dye that is cleaved by intracellular esterases to yield Fluo-4, which exhibits a large fluorescence intensity increase upon binding to calcium.
Data Presentation: Reagents and Cell Seeding Densities
| Parameter | 96-well Plate | 384-well Plate |
| Cell Seeding Density (adherent) | 40,000 - 80,000 cells/well | 10,000 - 20,000 cells/well |
| Cell Seeding Density (suspension) | 125,000 - 250,000 cells/well | 30,000 - 60,000 cells/well |
| Volume of Cell Suspension | 100 µL/well | 25 µL/well |
| Fluo-4 AM Dye-Loading Solution | 100 µL/well | 25 µL/well |
| Compound Addition | 50 µL/well | 12.5 µL/well |
Experimental Protocol
Caption: Experimental workflow for the Fluo-4 AM calcium mobilization assay.
Detailed Methodology
-
Cell Plating:
-
Preparation of Dye-Loading Solution:
-
Prepare a stock solution of Fluo-4 AM in anhydrous DMSO.
-
On the day of the experiment, dilute the Fluo-4 AM stock solution in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to the final working concentration.[7]
-
-
Dye Loading:
-
Compound Addition and Fluorescence Measurement:
-
Prepare serial dilutions of the test compounds (agonists or antagonists) in the assay buffer.
-
Place the cell plate in a fluorescence microplate reader (e.g., FLIPR, FlexStation).
-
Add the compounds to the wells and immediately begin monitoring the fluorescence intensity at an excitation wavelength of 490 nm and an emission wavelength of 525 nm.[7]
-
Ratiometric Calcium Imaging using Fura-2 AM
Fura-2 AM is a ratiometric calcium indicator that allows for more precise quantification of intracellular calcium concentrations. Upon binding to Ca2+, the excitation maximum of Fura-2 shifts from 380 nm (unbound) to 340 nm (bound), while the emission remains at 510 nm.[8] The ratio of the fluorescence intensities at these two excitation wavelengths is directly proportional to the intracellular calcium concentration.
Data Presentation: Reagents and Concentrations
| Reagent | Stock Concentration | Working Concentration |
| Fura-2 AM | 1 mg/mL in DMSO | 1 - 5 µg/mL |
| Poly-L-lysine | 0.1% | 0.01% |
Experimental Protocol
Caption: Experimental workflow for Fura-2 AM ratiometric calcium imaging.
Detailed Methodology
-
Cell Preparation:
-
Dye Loading:
-
Washing and De-esterification:
-
Calcium Imaging:
-
Mount the coverslip in a perfusion chamber on an inverted fluorescence microscope equipped for ratiometric imaging.
-
Acquire images by alternating excitation at 340 nm and 380 nm, collecting the emission at 510 nm.[8]
-
Establish a baseline reading before adding the test compound.
-
Perfuse the test compound onto the cells and continuously record the fluorescence changes.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm for each time point.
-
The change in this ratio over time reflects the change in intracellular calcium concentration.
-
Bioluminescence-Based Calcium Assay using Aequorin
Aequorin is a photoprotein from the jellyfish Aequorea victoria that emits light in the presence of Ca2+.[11] Cells are engineered to express apoaequorin, which is then reconstituted with its substrate, coelenterazine (B1669285), to form functional aequorin.[11] Upon agonist-induced Ca2+ release, aequorin undergoes a conformational change, oxidizes coelenterazine, and produces a flash of bioluminescent light that can be measured with a luminometer.[12][13]
Data Presentation: Key Components and Conditions
| Component/Condition | Description |
| Expression System | Cells stably or transiently expressing apoaequorin |
| Substrate | Coelenterazine |
| Loading Time | 2 - 4 hours |
| Detection Instrument | Luminometer or microplate reader with luminescence detection |
| Plate Type | White, opaque-walled plates for luminescence |
Experimental Protocol
Caption: Experimental workflow for the aequorin-based calcium assay.
Detailed Methodology
-
Cell Preparation:
-
Transduce or transfect cells with a vector encoding apoaequorin. This can be done using viral vectors (e.g., BacMam) or standard transfection methods to create a stable or transient expression system.[12]
-
Plate the apoaequorin-expressing cells in white, opaque-walled microplates suitable for luminescence assays.[11]
-
-
Aequorin Reconstitution:
-
Prepare a stock solution of coelenterazine in methanol (B129727) or ethanol.
-
Load the cells by incubating them with coelenterazine in the culture medium for 2-4 hours at 37°C in the dark.[12] This allows the coelenterazine to enter the cells and reconstitute the functional aequorin photoprotein.
-
-
Luminescence Measurement:
-
Prepare serial dilutions of the test compounds.
-
Place the cell plate in a luminometer with an injector.
-
Inject the test compound into the wells and immediately measure the resulting flash of luminescence.
-
The integrated light emission over time is proportional to the amount of calcium released.
-
References
- 1. An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling Mechanism of Cannabinoid Receptor-2 Activation-Induced β-Endorphin Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cannabinoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. content.abcam.com [content.abcam.com]
- 7. Fluo-4 Assay Kit (Calcium) (ab228555) | Abcam [abcam.com]
- 8. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 9. brainvta.tech [brainvta.tech]
- 10. moodle2.units.it [moodle2.units.it]
- 11. Aequorin-based calcium assay | Determination of Intracellular Calcium [wellplate.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Measuring cAMP Inhibition by Cannabinoid Receptor Agonists: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabinoid receptors, primarily the CB1 and CB2 subtypes, are G-protein coupled receptors (GPCRs) that play a crucial role in various physiological processes, making them attractive targets for therapeutic intervention.[1] These receptors predominantly couple to the Gi/o family of G-proteins.[2][3] Activation of these receptors by an agonist, such as the synthetic cannabinoid CP55,940, initiates an intracellular signaling cascade that inhibits adenylyl cyclase activity.[4][5] This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[2][5][6] Consequently, measuring the attenuation of cAMP levels serves as a robust and reliable method for characterizing the potency and efficacy of cannabinoid receptor agonists.
This document provides detailed protocols for quantifying the inhibition of cAMP production by cannabinoid agonists using common cell-based assay formats. The methodologies described herein are essential for researchers in pharmacology and drug discovery engaged in the screening and characterization of novel cannabinoid compounds.
Cannabinoid Receptor Signaling Pathway
The canonical signaling pathway initiated by the activation of cannabinoid receptors (CB1/CB2) involves the following key steps:
-
A cannabinoid agonist binds to and activates the CB1 or CB2 receptor on the cell surface.
-
This activation facilitates the coupling of the receptor to an inhibitory G-protein (Gi/o).
-
The Gi-protein, once activated, inhibits the enzyme adenylyl cyclase.
-
The inhibition of adenylyl cyclase reduces the conversion of ATP to cAMP.
-
The resulting decrease in intracellular cAMP levels modulates the activity of downstream effectors, such as Protein Kinase A (PKA), leading to a cellular response.[5]
In a laboratory setting, adenylyl cyclase is often artificially stimulated with forskolin (B1673556) to induce a measurable level of cAMP. The potency of a cannabinoid agonist is then determined by its ability to counteract this forskolin-induced cAMP production.[7][8]
Quantitative Data for Cannabinoid Agonists in cAMP Assays
The following table summarizes the potency of various cannabinoid receptor agonists as determined by their ability to inhibit forskolin-stimulated cAMP production. The half-maximal effective concentration (EC50) or inhibitory concentration (IC50) values are presented. It is important to note that these values can vary depending on the specific cell line, assay conditions, and the concentration of forskolin used.
| Compound | Receptor Target | Assay Type | Cell Line | EC50/IC50 (nM) | Reference(s) |
| CP55,940 | CB1 | cAMP Inhibition | N18TG2 cells | 3.11 | [7] |
| WIN55,212-2 | CB1 | cAMP Inhibition | N18TG2 cells | 7.4 | [7] |
| '3234 | CB1 | cAMP Inhibition | hCB1R-expressing cells | ~1.9 (Ki) | [9] |
| JWH133 | CB2 | cAMP Inhibition | HEK-293T cells | - | [10] |
Experimental Protocols
This section provides detailed protocols for measuring cAMP inhibition by cannabinoid agonists using two common assay formats: Homogeneous Time-Resolved Fluorescence (HTRF) and a bioluminescence-based assay.
Protocol 1: HTRF-Based cAMP Inhibition Assay
This protocol is designed for a 384-well plate format and is based on a competitive immunoassay principle.
Materials:
-
Cell Line: A cell line stably expressing the human cannabinoid receptor of interest (e.g., CHO-K1 or HEK293 cells).
-
Cell Culture Medium: Appropriate for the chosen cell line.
-
Cannabinoid Agonist: Stock solution in a suitable solvent (e.g., DMSO).
-
Forskolin: Stock solution in DMSO.
-
Phosphodiesterase (PDE) Inhibitor: (e.g., IBMX) Stock solution in DMSO.
-
Assay Buffer: (e.g., HBSS or PBS with 0.1% BSA).
-
HTRF cAMP Assay Kit: (e.g., from Cisbio, PerkinElmer). This typically includes cAMP-d2 conjugate and anti-cAMP cryptate antibody.
-
384-well Plates: White, low-volume.
-
HTRF-compatible Plate Reader.
Procedure:
-
Cell Preparation:
-
Culture cells to 80-90% confluency.
-
On the day of the assay, harvest the cells and resuspend them in assay buffer at the desired concentration (typically 2,000-10,000 cells/well).
-
-
Agonist and Forskolin Preparation:
-
Prepare serial dilutions of the cannabinoid agonist in assay buffer containing a fixed concentration of forskolin. The optimal forskolin concentration (typically the EC80) should be predetermined for the specific cell line to sufficiently stimulate adenylyl cyclase.
-
Include a PDE inhibitor like IBMX in the buffer to prevent cAMP degradation.
-
-
Assay Plate Setup:
-
Add 5 µL of the cell suspension to each well of the 384-well plate.
-
Add 5 µL of the agonist/forskolin solution to the respective wells.
-
For control wells, add 5 µL of assay buffer with forskolin (positive control for inhibition) or assay buffer alone (negative control).
-
-
Incubation:
-
Seal the plate and incubate for 30 minutes at room temperature.
-
-
Detection:
-
Add 5 µL of the cAMP-d2 conjugate solution to each well.
-
Add 5 µL of the anti-cAMP cryptate antibody solution to each well.
-
Seal the plate and incubate for 60 minutes at room temperature, protected from light.
-
-
Measurement:
-
Read the plate on an HTRF-compatible reader at 620 nm (donor emission) and 665 nm (acceptor emission).[11]
-
-
Data Analysis:
-
Calculate the 665/620 nm ratio for each well.
-
The HTRF signal is inversely proportional to the amount of intracellular cAMP.
-
Plot the HTRF ratio against the log of the agonist concentration.
-
Fit a sigmoidal dose-response curve to the data to determine the EC50 value of the cannabinoid agonist.
-
Protocol 2: Bioluminescence-Based cAMP Inhibition Assay (e.g., Promega's cAMP-Glo™ Assay)
This protocol is also suitable for a 384-well plate format and measures cAMP levels through a luciferase-based reaction.
Materials:
-
Cell Line: As described in Protocol 1.
-
Cell Culture Medium: As described in Protocol 1.
-
Cannabinoid Agonist: As described in Protocol 1.
-
Forskolin: As described in Protocol 1.
-
PDE Inhibitor: (Optional, depending on the assay kit)
-
cAMP-Glo™ Assay Kit (Promega) or similar: This includes lysis buffer, cAMP detection solution, and a kinase-glo reagent.
-
384-well Plates: White, opaque.
-
Luminometer.
Procedure:
-
Cell Preparation:
-
Prepare cells as described in Protocol 1.
-
-
Agonist and Forskolin Treatment:
-
Add 5 µL of the cell suspension to each well.
-
Add 5 µL of the cannabinoid agonist/forskolin solution to the appropriate wells.
-
Include positive and negative controls as in Protocol 1.
-
Incubate for the desired time (e.g., 15-30 minutes) at room temperature.
-
-
Cell Lysis and cAMP Detection:
-
Add 10 µL of the cAMP-Glo™ Lysis Buffer to each well.
-
Incubate for 10 minutes at room temperature to ensure complete cell lysis.
-
Add 10 µL of the cAMP Detection Solution (containing PKA) to each well.
-
Incubate for 20 minutes at room temperature.
-
-
ATP Detection:
-
Add 20 µL of the Kinase-Glo® Reagent to each well. This terminates the PKA reaction and detects the remaining ATP.
-
Incubate for 10 minutes at room temperature.
-
-
Measurement:
-
Measure the luminescence of each well using a luminometer.[12]
-
-
Data Analysis:
-
The luminescence signal is inversely proportional to the cAMP concentration.
-
Plot the luminescence signal against the log of the agonist concentration.
-
Fit a sigmoidal dose-response curve to determine the EC50 value.
-
Experimental Workflow Diagram
The following diagram illustrates a general workflow for a cAMP functional assay to determine the inhibitory activity of a cannabinoid agonist.
Conclusion
The measurement of cAMP inhibition is a fundamental technique for the pharmacological characterization of cannabinoid receptor agonists. The protocols provided in this application note offer robust and reliable methods for determining the potency and efficacy of test compounds. Careful optimization of experimental parameters, such as cell density and forskolin concentration, is crucial for obtaining high-quality, reproducible data. These assays are indispensable tools for advancing our understanding of cannabinoid receptor signaling and for the discovery of novel therapeutics targeting the endocannabinoid system.
References
- 1. Molecular Mechanism and Cannabinoid Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the cAMP signaling cascade via cannabinoid receptors: a putative mechanism of immune modulation by cannabinoid compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CB1 Cannabinoid Receptor Signaling and Biased Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jme.bioscientifica.com [jme.bioscientifica.com]
- 5. researchgate.net [researchgate.net]
- 6. CB1 receptors down-regulate a cAMP/Epac2/PLC pathway to silence the nerve terminals of cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. promega.com [promega.com]
Application Notes and Protocols for Cannabinor Administration in Rodent Pain Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration and evaluation of cannabinor compounds in established rodent models of pain. The following sections detail the underlying signaling pathways, experimental protocols for inducing and assessing pain, and a summary of quantitative data from preclinical studies.
Cannabinoid Signaling in Pain Modulation
Cannabinoids exert their analgesic effects primarily through the activation of two G-protein coupled receptors: cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2).[1][2] CB1 receptors are predominantly expressed in the central nervous system (CNS), while CB2 receptors are primarily found on immune cells, although their expression can be upregulated in the CNS during pathological states like chronic pain.[1][2]
Activation of both CB1 and CB2 receptors leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic adenosine (B11128) monophosphate (cAMP) levels.[3] This signaling cascade also involves the modulation of ion channels, specifically the inhibition of calcium channels and the activation of potassium channels, which collectively reduce neuronal excitability and neurotransmitter release in pain pathways.[1]
Experimental Protocols
Detailed methodologies for commonly used rodent pain models and cannabinoid administration are provided below.
Neuropathic Pain Model: Chronic Constriction Injury (CCI)
The CCI model is a widely used method to induce neuropathic pain that mimics symptoms of nerve injury in humans.[4][5]
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps)
-
4-0 chromic gut sutures
-
Wound clips or sutures for skin closure
Protocol:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Shave and disinfect the skin over the lateral aspect of the thigh.
-
Make a small skin incision and bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.[5]
-
Carefully free the nerve from the surrounding connective tissue.
-
Loosely tie four chromic gut ligatures around the sciatic nerve with approximately 1 mm spacing between each.[6] The ligatures should be tight enough to cause a slight constriction but not arrest blood flow.
-
Close the muscle layer with sutures and the skin incision with wound clips.[5]
-
Allow the animal to recover in a clean, warm cage. Pain-like behaviors typically develop within a few days and can be assessed for several weeks.
Inflammatory Pain Model: Complete Freund's Adjuvant (CFA)
The CFA model induces a robust and persistent inflammatory state, characterized by thermal hyperalgesia and mechanical allodynia.[7][8]
Materials:
-
Male or female C57BL/6 mice or Sprague-Dawley rats
-
Complete Freund's Adjuvant (CFA)
-
Tuberculin syringe with a 27-30 gauge needle
Protocol:
-
Briefly restrain the rodent.
-
Inject a small volume (e.g., 20 µL for mice, 100 µL for rats) of CFA into the plantar surface of one hind paw.[7]
-
Return the animal to its home cage.
-
Inflammation and pain-like behaviors will develop within hours and can persist for several weeks. Behavioral testing is typically performed 24-72 hours post-injection.[7]
This compound Administration Protocols
a. Intraperitoneal (IP) Injection:
-
Preparation of Cannabinoid Solution: Cannabinoids like THC and CBD are lipophilic and require a suitable vehicle for injection. A common vehicle is a mixture of ethanol, Cremophor EL (or Tween 80), and saline in a 1:1:18 ratio.[9][10][11] First, dissolve the cannabinoid in ethanol, then add the Cremophor/Tween 80, and finally, add the saline while vortexing to create an emulsion.
-
Injection Procedure:
-
Weigh the animal to calculate the correct dose volume.
-
Gently restrain the rodent, exposing the lower abdominal quadrants.
-
Insert a 25-27 gauge needle into the lower left or right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Inject the solution and gently withdraw the needle.
-
b. Oral Gavage:
-
Preparation of Cannabinoid Solution: For oral administration, cannabinoids can be dissolved in an edible oil such as sesame oil or olive oil.[12][13]
-
Administration Procedure:
-
Weigh the animal to determine the correct volume.
-
Gently restrain the animal and insert a ball-tipped gavage needle into the mouth, passing it over the tongue and down the esophagus into the stomach.
-
Slowly administer the solution.
-
Gently remove the gavage needle and return the animal to its cage.
-
Pain Assessment Protocols
a. Mechanical Allodynia: Von Frey Test This test measures the withdrawal threshold to a non-noxious mechanical stimulus.[3][14]
Materials:
-
Von Frey filaments (a series of calibrated monofilaments) or an electronic von Frey apparatus
-
Elevated mesh platform with individual animal enclosures
Protocol:
-
Acclimate the animal to the testing apparatus for at least 15-30 minutes before testing.[15]
-
Apply the von Frey filament to the plantar surface of the hind paw, starting with a filament below the expected threshold.[3]
-
Apply the filament with enough force to cause it to bend and hold for 3-5 seconds.
-
A positive response is a sharp withdrawal, licking, or flinching of the paw.
-
Use the "up-down" method to determine the 50% paw withdrawal threshold.[14] If there is no response, the next filament with a higher force is used. If there is a response, a filament with a lower force is used.
b. Thermal Hyperalgesia: Hargreaves Test This test measures the latency to withdraw from a radiant heat source.[16][17][18]
Materials:
-
Hargreaves apparatus (radiant heat source and timer)
-
Glass platform with individual animal enclosures
Protocol:
-
Acclimate the animal on the glass platform for 15-30 minutes.
-
Position the radiant heat source under the plantar surface of the hind paw to be tested.
-
Activate the heat source, which starts a timer.
-
The timer stops automatically when the animal withdraws its paw.[16]
-
A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage.
-
Typically, three to five measurements are taken for each paw with at least a 5-minute interval between measurements.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a preclinical study evaluating the analgesic effects of a this compound compound.
Quantitative Data Summary
The following tables summarize the efficacy of various cannabinoids in rodent models of neuropathic and inflammatory pain.
Table 1: Efficacy of Cannabinoids in Rodent Neuropathic Pain Models
| Cannabinoid | Rodent Model | Route of Admin. | Dose Range (mg/kg) | Outcome Measure | Efficacy | Reference(s) |
| THC | Mouse CCI | Oral | 10-40 | Mechanical & Cold Allodynia | Dose-dependent reduction in allodynia | [19] |
| CBD | Mouse CCI | Oral | 20-80 | Mechanical & Cold Allodynia | Reduced allodynia, less potent than THC | [19] |
| THC:CBD (1:1) | Mouse CCI | Systemic | Low doses | Mechanical Allodynia | Synergistic anti-allodynic effect | [20] |
| WIN55,212-2 | Rat L5 Transection | IP | 0.1 | Mechanical Allodynia | Significant attenuation of allodynia | [21] |
| GW405833 (CB2 Agonist) | Rat L5 Transection | IP | 0.1 | Mechanical Allodynia | Significant attenuation of allodynia | [21] |
| THC | Mouse pSNL | Oral | ~8.4 | Allodynia | Reduced allodynia | [22] |
| CBD | Mouse pSNL | Oral | Not specified | Allodynia | Reduced allodynia | [22] |
Table 2: Efficacy of Cannabinoids in Rodent Inflammatory Pain Models
| Cannabinoid | Rodent Model | Route of Admin. | Dose (mg/kg) | Outcome Measure | Efficacy | Reference(s) |
| CBD | Mouse CFA | IP | 50 | Thermal Hyperalgesia (PWL) | Significant increase in paw withdrawal latency | [23] |
| DH-CBD | Mouse CFA | IP | 50 | Thermal Hyperalgesia (PWL) | Significant increase in paw withdrawal latency | [23] |
| CBD | Rat Osteoarthritis | Intra-articular | 0.1-0.3 | Joint Afferent Firing | Dose-dependent decrease in firing rate | [24] |
| CE/CBD | Mouse Phenylquinone | Oral | 2.5-10 | Writhing | Significant reduction in writhing | [25] |
| CBD/PMs | Mouse Phenylquinone | Oral | 2.5 | Writhing | 42% protection at 24h | [25] |
| CE/CBD | Mouse Tail-Flick | Oral | 7.5-10 | Latency | Dose-dependent increase in latency | [25] |
| CE/CBD | Mouse Von Frey | Oral | 7.5-10 | Paw Withdrawal Threshold | Dose-dependent increase in threshold | [25] |
CCI: Chronic Constriction Injury; pSNL: partial Sciatic Nerve Ligation; CFA: Complete Freund's Adjuvant; IP: Intraperitoneal; PWL: Paw Withdrawal Latency; CE/CBD: CBD-rich Cannabis Extract; CBD/PMs: CBD-rich Cannabis Extract in Polymeric Micelles.
Logical Relationship Diagram
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. benchchem.com [benchchem.com]
- 3. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 5. criver.com [criver.com]
- 6. Mechanisms of Neuropathic Pain and Pain-Relieving Effects of Exercise Therapy in a Rat Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Intraperitoneal delivery of cannabidiol (CBD) and Δ9-tetrahydocannabinol (THC) promotes papillomavirus infections in athymic nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Short communication: Tissue distribution of major cannabinoids following intraperitoneal injection in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.plos.org [journals.plos.org]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 15. biomed-easy.com [biomed-easy.com]
- 16. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 17. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. [repository.cam.ac.uk]
- 18. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 19. Oral efficacy of Δ(9)-tetrahydrocannabinol and cannabidiol in a mouse neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cannabis constituent synergy in a mouse neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ruhr-uni-bochum.de [ruhr-uni-bochum.de]
- 22. Orally consumed cannabinoids provide long-lasting relief of allodynia in a mouse model of chronic neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cannabinoids suppress inflammatory and neuropathic pain by targeting α3 glycine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Attenuation of early phase inflammation by cannabidiol prevents pain and nerve damage in rat osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Evaluation of the Analgesic Effect of High-Cannabidiol-Content Cannabis Extracts in Different Pain Models by Using Polymeric Micelles as Vehicles - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Standards for PRS-211,375: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PRS-211,375, also known as Cannabinor, is a potent and selective synthetic agonist of the Cannabinoid Receptor 2 (CB2).[1] As a non-classical cannabinoid, its chemical structure is distinct from traditional cannabinoid compounds.[1] The CB2 receptor is a G-protein coupled receptor (GPCR) primarily expressed in immune cells, and its activation is associated with anti-inflammatory and analgesic effects.[1][2] PRS-211,375 demonstrated promising analgesic effects in preclinical animal models, particularly in neuropathic pain.[1] However, it ultimately failed to demonstrate efficacy in Phase IIb human clinical trials for pain management.[1]
These application notes provide an overview of the analytical standards for PRS-211,375, including its mechanism of action, and protocols for its analysis. Due to the limited publicly available data specific to PRS-211,375 following its clinical trial discontinuation, representative analytical methodologies for similar cannabinoid compounds are provided as a starting point for researchers.
Physicochemical Properties and Quantitative Data
A summary of the known physicochemical properties and binding affinity of PRS-211,375 is presented below. Limited quantitative data beyond receptor binding has been published.
| Parameter | Value | Reference |
| IUPAC Name | (E)-4-[2-[(1S,2S,5S)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]heptanyl]-3-hydroxy-5-(2-methyloctan-2-yl)phenoxy]-4-oxobut-2-enoic acid | |
| Molecular Formula | C₂₈H₃₆O₆ | |
| Molar Mass | 468.59 g/mol | |
| CB2 Receptor Binding Affinity (Ki) | 17.4 nM | [1] |
| CB1 Receptor Binding Affinity (Ki) | 5,585 nM | [1] |
| Selectivity (CB1/CB2) | >300-fold | [1] |
Mechanism of Action and Signaling Pathway
PRS-211,375 exerts its pharmacological effects through selective agonism of the CB2 receptor. The CB2 receptor is coupled to inhibitory G-proteins (Gαi/o). Upon agonist binding, a conformational change in the receptor leads to the dissociation of the G-protein subunits (Gα and Gβγ). These subunits then modulate the activity of downstream effector proteins.
The primary signaling cascade initiated by CB2 receptor activation involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, activation of the CB2 receptor can modulate the activity of mitogen-activated protein kinase (MAPK) pathways, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. These pathways are involved in regulating a variety of cellular processes, including inflammation, proliferation, and apoptosis.
Caption: PRS-211,375 signaling via the CB2 receptor.
Experimental Protocols
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the quantitative analysis of a non-classical cannabinoid in a research setting.
a. Sample Preparation (from a biological matrix, e.g., plasma):
-
To 100 µL of plasma, add an appropriate internal standard.
-
Perform a protein precipitation step by adding 300 µL of cold acetonitrile. Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
b. HPLC Conditions (starting point for method development):
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detector | UV-Vis or Diode Array Detector (DAD) |
| Wavelength | Determined by UV scan of PRS-211,375 (likely in the 210-280 nm range) |
c. Method Validation:
The analytical method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantification (LOQ).
Caption: General workflow for HPLC analysis.
Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, especially in complex biological matrices, an LC-MS/MS method is recommended.
a. Sample Preparation:
Follow the same sample preparation steps as for HPLC analysis. A liquid-liquid extraction or solid-phase extraction (SPE) may be employed for cleaner samples and to achieve lower detection limits.
b. UPLC-MS/MS Conditions (starting point for method development):
| Parameter | Recommended Condition |
| UPLC System | Standard UPLC system |
| Column | C18 or similar reverse-phase column suitable for UPLC |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | A suitable gradient to ensure separation from matrix components |
| Flow Rate | 0.4 - 0.6 mL/min |
| Injection Volume | 1 - 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode (to be determined) |
| MRM Transitions | Precursor and product ions for PRS-211,375 and internal standard to be determined by infusion and optimization. |
c. Method Validation:
A full bioanalytical method validation should be performed as per FDA or EMA guidelines.
In Vitro Functional Assay: cAMP Measurement
This protocol outlines a general method to assess the functional activity of PRS-211,375 as a CB2 receptor agonist by measuring its effect on cAMP levels.
a. Cell Culture:
Use a cell line stably expressing the human CB2 receptor (e.g., CHO-K1 or HEK293 cells).
b. Assay Protocol:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Wash the cells with a suitable assay buffer.
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of PRS-211,375 to the wells.
-
Stimulate the cells with forskolin (B1673556) to induce adenylyl cyclase activity and increase cAMP production.
-
Incubate for a defined period (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
c. Data Analysis:
Plot the cAMP concentration against the log concentration of PRS-211,375 to generate a dose-response curve and determine the IC50 value.
Caption: Workflow for a cAMP functional assay.
Disclaimer
The information provided in these application notes is intended for research purposes only. The experimental protocols are generalized and will require optimization and validation for specific applications. Due to the limited availability of public data for PRS-211,375, researchers should exercise due diligence in adapting these methods.
References
Application Notes and Protocols for LC-MS Analysis of Cannabinoids in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the analysis of cannabinoids in biological matrices using Liquid Chromatography-Mass Spectrometry (LC-MS). It includes detailed protocols for sample preparation and analysis, quantitative data summaries, and visual representations of the experimental workflow and a key signaling pathway.
Introduction
The increasing interest in the therapeutic properties and pharmacological effects of cannabinoids necessitates robust and sensitive analytical methods for their quantification in biological samples. LC-MS has emerged as the gold standard for this purpose, offering high selectivity and sensitivity for the complex matrices typically encountered in preclinical and clinical research. This application note details a validated LC-MS/MS method for the simultaneous quantification of major cannabinoids and their metabolites in whole blood, a common matrix for pharmacokinetic and pharmacodynamic studies.
Experimental Protocols
Protocol 1: Sample Preparation from Whole Blood
This protocol describes a liquid-liquid extraction (LLE) procedure for the efficient recovery of cannabinoids from whole blood.
Materials:
-
Whole blood samples
-
Internal Standard (IS) solution (e.g., THC-d3, CBD-d3)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
n-Hexane, HPLC grade
-
Ethyl acetate (B1210297), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To 100 µL of whole blood in a microcentrifuge tube, add 10 µL of the internal standard working solution.
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
To the supernatant, add 1 mL of a hexane:ethyl acetate (9:1 v/v) mixture.
-
Vortex for 1 minute to extract the cannabinoids into the organic layer.
-
Centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
This protocol outlines the conditions for the chromatographic separation and mass spectrometric detection of cannabinoids.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 0-1 min: 50% B; 1-8 min: 50-95% B; 8-9 min: 95% B; 9-10 min: 50% B; 10-12 min: 50% B |
MS Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Desolvation: 800 L/hr; Cone: 50 L/hr |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Data Presentation
The following tables summarize typical quantitative data for the analysis of key cannabinoids.
Table 1: MRM Transitions and Collision Energies
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| THC | 315.2 | 193.1 | 25 |
| 11-OH-THC | 331.2 | 313.2 | 20 |
| THC-COOH | 345.2 | 299.2 | 22 |
| CBD | 315.2 | 193.1 | 25 |
| CBN | 311.2 | 293.2 | 23 |
| THC-d3 (IS) | 318.2 | 196.1 | 25 |
| CBD-d3 (IS) | 318.2 | 196.1 | 25 |
Table 2: Method Performance Characteristics
| Analyte | LLOQ (ng/mL) | ULOQ (ng/mL) | Linearity (r²) | Accuracy (%) | Precision (%RSD) |
| THC | 0.5 | 100 | >0.995 | 85-115 | <15 |
| 11-OH-THC | 0.5 | 100 | >0.995 | 85-115 | <15 |
| THC-COOH | 1 | 200 | >0.994 | 88-112 | <12 |
| CBD | 0.5 | 100 | >0.996 | 90-110 | <10 |
| CBN | 0.5 | 100 | >0.995 | 87-113 | <14 |
Visualizations
Cannabinoid Analysis Workflow
Caption: Workflow for LC-MS/MS analysis of cannabinoids in biological samples.
Cannabinoid Receptor Signaling Pathway
Application Note: High-Efficiency Separation of Cannabinoids Using C18 Reverse-Phase Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
The legal landscape and therapeutic interest surrounding Cannabis sativa have spurred a critical need for robust and reliable analytical methods to profile its complex chemical constituents. The cannabis plant produces over 100 distinct cannabinoids, with Δ⁹-tetrahydrocannabinol (THC) and cannabidiol (B1668261) (CBD) being the most abundant and well-known.[1] However, the therapeutic potential of minor cannabinoids is a growing area of interest, necessitating methods capable of separating a wide array of these structurally similar compounds.[1]
High-Performance Liquid Chromatography (HPLC) is the gold standard for cannabinoid potency testing and profiling.[2] Its primary advantage over Gas Chromatography (GC) is the ability to quantify cannabinoids in their native acidic forms (like THCA and CBDA) without heat-induced decarboxylation.[3] Among the various stationary phases available, the C18 (octadecyl) reverse-phase column remains the predominant choice due to its hydrophobicity, which is well-suited for the nonpolar nature of cannabinoids, enabling effective separation and quantification.[4]
This application note provides detailed protocols and quantitative data for the separation of cannabinoids using C18 reverse-phase columns, targeting both standard potency testing with UV detection and sensitive trace analysis with mass spectrometry.
Principle of C18 Reverse-Phase Separation
Reverse-phase HPLC separates molecules based on their hydrophobicity. The stationary phase, a C18 column, consists of silica (B1680970) particles bonded with long-chain C18 alkyl groups, creating a nonpolar surface. A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), is used to elute the analytes.
Cannabinoids, being hydrophobic compounds, interact strongly with the nonpolar C18 stationary phase. Their elution order is primarily determined by their relative hydrophobicity—less polar cannabinoids are retained longer on the column. By precisely controlling the mobile phase composition, either through an isocratic (constant composition) or gradient (changing composition) elution, a high-resolution separation of various cannabinoids can be achieved.
Experimental Protocols
A generalized workflow for cannabinoid analysis involves sample preparation, chromatographic separation, detection, and data analysis.
Protocol 1: Sample Preparation
Accurate sample preparation is critical for reliable results. The protocol varies depending on the sample matrix.
1A: Preparation of Standards and Calibration Solutions
-
Stock Solution: Obtain certified reference materials (CRMs) for the cannabinoids of interest. Prepare a mixed stock solution by combining appropriate volumes of each CRM in an autosampler vial.
-
Diluent: Use methanol or a mixture of acetonitrile/water as the diluent.
-
Working Standard: Dilute the stock solution with the diluent to a final concentration suitable for building a calibration curve (e.g., 100 µg/mL).
-
Calibration Curve: Perform a serial dilution of the working standard to create a multi-point calibration curve (e.g., 6 points ranging from 0.25 µg/mL to 100 µg/mL).
1B: Extraction from Plant Material (Hemp/Cannabis Flower) [3]
-
Homogenization: Weigh 0.1–0.2 g of homogenized, dried plant material into a 50 mL centrifuge tube.
-
Extraction: Add 30 mL of an extraction solvent (e.g., acetonitrile containing 1% acetic acid/water 50:50).
-
Shaking: Shake vigorously using a mechanical shaker for 30 minutes.
-
Centrifugation: Centrifuge the sample for 10 minutes at ≥4,000 rpm to pellet the solid material.
-
Collection: Decant the supernatant (extract) into a clean tube. A second extraction can be performed to ensure full recovery.
-
Filtration: Filter the final extract through a 0.45 µm syringe filter (e.g., Nylon or PTFE) into an HPLC vial for analysis.
Protocol 2: HPLC-UV Method for Potency Testing
This protocol is a robust method for quantifying the most common cannabinoids in various matrices.
-
HPLC System: Standard HPLC or UHPLC system with a UV/Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., Ascentis® Express C18, 10 cm x 4.6 mm, 2.7 µm).[1]
-
Mobile Phase A: Water with 0.1% formic acid.[5]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[5]
-
Flow Rate: 1.5 mL/min.
-
Column Temperature: 35-40 °C.[5]
-
Injection Volume: 1-5 µL.
-
Detection Wavelength: 228 nm.[6]
-
Gradient Elution:
-
Start at 70-75% Mobile Phase B.
-
Linearly increase to 85-95% B over 5-10 minutes.
-
Hold for 2-3 minutes for column wash.
-
Return to initial conditions and equilibrate for 2-4 minutes.
-
Protocol 3: LC-MS/MS Method for Comprehensive Profiling
This protocol is designed for high-sensitivity analysis, capable of quantifying a large suite of major and minor cannabinoids at low concentrations.
-
LC System: UHPLC system coupled to a triple quadrupole mass spectrometer (MS/MS).[7]
-
Column: High-resolution C18 column (e.g., Accucore™ C18, 100 x 2.1 mm, 2.6 µm).[7]
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate (B1220265).[6][8]
-
Flow Rate: 0.5 mL/min.[7]
-
Column Temperature: 40 °C.[5]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[7]
-
Analysis Mode: Selected Reaction Monitoring (SRM) for targeted quantification.[7]
-
Gradient Elution: A stepped gradient is often employed to resolve the large number of analytes.[5]
-
Example Gradient:
-
0–5.0 min: 57–70% B
-
5.0–11.0 min: 70–75% B
-
11.0–13.0 min: 75–80% B
-
13.0–14.0 min: 80–95% B
-
Followed by a high-organic wash and re-equilibration.[5]
-
-
Data Presentation
Quantitative data from various established methods are summarized below for easy comparison.
Table 1: Comparison of C18 HPLC Method Parameters for Cannabinoid Separation
| Parameter | Method 1: Rapid Gradient[1] | Method 2: High-Resolution Isocratic | Method 3: Comprehensive LC-MS/MS[5] |
| Column | Ascentis® Express C18 (2.7 µm) | CORTECS Shield RP18 (2.7 µm) | Ace-3 C18-Amide (3 µm) |
| Dimensions | e.g., 10 cm x 4.6 mm | 150 mm x 4.6 mm | 100 mm x 2.1 mm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% TFA in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile with 0.1% Formic Acid |
| Elution Type | Gradient | Isocratic | Stepped Gradient |
| Flow Rate | ~1.5 mL/min | ~1.8 mL/min | 0.5 mL/min |
| Temperature | 35 °C | 30 °C | 40 °C |
| Run Time | ~6 minutes | ~26 minutes | ~21 minutes |
| Detection | UV/PDA (228 nm) | UV/PDA (228 nm) | ESI-MS/MS |
Table 2: Typical Retention Times (RT) for Major Cannabinoids (Isocratic Method)
Retention times are approximate and will vary based on the specific system, column, and exact mobile phase composition.
| Cannabinoid | Abbreviation | Typical RT (minutes) |
| Cannabidiolic Acid | CBDA | ~4.5 |
| Cannabigerol | CBG | ~5.8 |
| Cannabidiol | CBD | ~6.2 |
| Cannabinol | CBN | ~7.8 |
| Δ⁹-Tetrahydrocannabinol | Δ⁹-THC | ~9.5 |
| Δ⁸-Tetrahydrocannabinol | Δ⁸-THC | ~10.0 |
| Cannabichromene | CBC | ~11.5 |
| Δ⁹-Tetrahydrocannabinolic Acid | THCA | ~16.0 |
Table 3: Example SRM Transitions for LC-MS/MS Analysis [7]
| Cannabinoid | Precursor Ion (m/z) | Product Ion (m/z) |
| CBD | 315.2 | 193.1 |
| CBDA | 359.2 | 341.2 |
| Δ⁹-THC | 315.2 | 193.1 |
| THCA-A | 359.2 | 341.2 |
| CBG | 317.2 | 193.1 |
| CBN | 311.2 | 223.1 |
Method Optimization and Discussion
Achieving baseline separation for all cannabinoids, especially isomers like Δ⁹-THC and Δ⁸-THC, can be challenging.
-
Mobile Phase Modifiers: Acidic additives like formic acid or trifluoroacetic acid (TFA) are crucial for good peak shape of the acidic cannabinoids (e.g., CBDA, THCA) by suppressing their ionization.[9] The addition of ammonium formate can further adjust selectivity by increasing ionic strength and slightly raising the pH, which can shift the retention of carboxylated species relative to neutral ones.[9]
-
Organic Solvent Choice: While acetonitrile is most common, using methanol or a ternary mixture of water, acetonitrile, and methanol can alter selectivity.[9] A 50:50 blend of acetonitrile and methanol, for instance, has been shown to improve the resolution of the critical Δ⁹-THC/Δ⁸-THC pair compared to using either solvent alone.[9]
-
Isocratic vs. Gradient: Isocratic methods are simpler and more robust, making them ideal for routine QC testing of a few major cannabinoids.[10] Gradient methods offer superior resolving power and are necessary when analyzing a comprehensive profile of 15 or more cannabinoids, which have a wide range of polarities.[1][11]
Conclusion
Reverse-phase HPLC using C18 columns is a highly effective and versatile technique for the separation and quantification of cannabinoids. By selecting the appropriate column dimensions, mobile phase composition, and elution mode, methods can be tailored for rapid potency testing or comprehensive, high-sensitivity profiling. The protocols and data presented here provide a solid foundation for researchers to develop and validate robust analytical methods for cannabis quality control, natural product research, and pharmaceutical development.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Analytical HPLC for Cannabis Testing | Analytics-Shop [analytics-shop.com]
- 3. pickeringlabs.com [pickeringlabs.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Quantitative determination and validation of 17 cannabinoids in cannabis and hemp using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hplc.eu [hplc.eu]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
- 10. mdpi.com [mdpi.com]
- 11. cannabissciencetech.com [cannabissciencetech.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Water Solubility of Cannabinor
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the aqueous solubility of Cannabinor and other cannabinoids.
Frequently Asked Questions (FAQs)
Q1: Why is enhancing the aqueous solubility of this compound crucial for research and development?
This compound, like many other cannabinoids, is a lipophilic ("fat-loving") molecule with inherently low water solubility.[1][2] This poor aqueous solubility poses significant challenges for its therapeutic application, primarily by limiting its oral bioavailability.[1][3] When a compound has low water solubility, a smaller fraction of the administered dose reaches the systemic circulation to exert its pharmacological effect.[1] By improving the water solubility of this compound, researchers can develop more effective oral and aqueous-based formulations, leading to enhanced absorption, more consistent therapeutic outcomes, and improved overall efficacy.[1][4]
Q2: What are the primary strategies for increasing the water solubility of this compound?
Several key strategies are employed to overcome the solubility challenges of cannabinoids like this compound. These include:
-
Nanotechnology-based Formulations: Encapsulating this compound in nanocarriers such as nanoemulsions, lipid nanoparticles, and polymeric nanoparticles can significantly increase its solubility and bioavailability.[1][2]
-
Cyclodextrin (B1172386) Complexation: Forming inclusion complexes with cyclodextrins, which have a hydrophobic inner cavity and a hydrophilic outer surface, can effectively encapsulate this compound molecules and enhance their solubility in water.[1][5]
-
Solid Dispersions: Dispersing this compound in a solid matrix, often with a hydrophilic polymer, can improve its dissolution rate and solubility.[1][6]
-
Prodrugs: Chemically modifying the this compound molecule to create a more water-soluble derivative (a prodrug) that converts back to the active form in the body is another effective approach.[1][2]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) are mixtures of oils, surfactants, and co-solvents that form fine emulsions in the gut, improving solubilization and absorption.[1]
Q3: How much can the water solubility of cannabinoids be improved using these methods?
The degree of solubility enhancement varies depending on the specific cannabinoid, the chosen method, and the formulation parameters. For instance, studies on cannabidiol (B1668261) (CBD), a structurally similar cannabinoid, have reported significant improvements:
-
Complexation with β-cyclodextrin and 2,6-di-O-methyl-β-cyclodextrin enhanced CBD water solubility by 17-fold and 614-fold, respectively.[1][7]
-
Zein and whey protein composite nanoparticles increased the water solubility of CBD by 465–505 times.[1][8]
-
Solid dispersions of CBD with Polyethylene Oxide (PEO-N80) and Hydroxypropyl cellulose (B213188) (HPCEF) increased the dissolution rate by 4.75-fold and 3.63-fold, respectively.[9]
Troubleshooting Guides
This section provides solutions to common issues encountered during experiments aimed at improving this compound's water solubility.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low encapsulation efficiency in nanoformulations. | Incompatible oil/surfactant system; Improper homogenization parameters; this compound concentration too high. | 1. Screen different oils, surfactants, and co-surfactants for optimal this compound solubility.2. Optimize homogenization speed, duration, and pressure.3. Reduce the initial this compound concentration in the oil phase.[1] |
| Physical instability of nanoemulsion (e.g., phase separation, creaming). | Incorrect surfactant concentration; Inappropriate oil-to-water ratio; Ostwald ripening. | 1. Adjust the surfactant-to-oil ratio to ensure adequate stabilization.2. Optimize the oil phase and aqueous phase ratio.3. Consider using a combination of surfactants or a co-surfactant. |
| Low drug loading in solid dispersions. | Poor miscibility between this compound and the polymer carrier; Inefficient mixing during preparation. | 1. Select a polymer with better solubilizing capacity for this compound.2. Ensure thorough mixing of this compound and the polymer before the dispersion process.3. Consider using a solvent evaporation method for better molecular dispersion.[6] |
| Prodrug does not convert to the active this compound in vivo. | The linking chemical bond is too stable and not cleaved by enzymes in the body. | 1. Redesign the prodrug with a different linker that is more susceptible to enzymatic cleavage under physiological conditions.[1] |
| Inconsistent particle size in cyclodextrin complexes. | Incomplete complexation; Aggregation of complexes. | 1. Increase the stirring time or temperature during complexation.2. Optimize the this compound-to-cyclodextrin molar ratio.3. Consider freeze-drying the final product to obtain a stable, easily dispersible powder.[1] |
Experimental Protocols
Below are detailed methodologies for key experiments aimed at improving this compound water solubility.
Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex
This protocol describes the formation of an inclusion complex between this compound and a cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), to enhance its aqueous solubility.[1]
Materials:
-
This compound isolate or extract
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol (or another suitable organic solvent)
-
Purified water
-
Magnetic stirrer
-
Freeze-dryer
Procedure:
-
This compound Solution Preparation: Dissolve a known amount of this compound in a minimal volume of ethanol.
-
Cyclodextrin Solution Preparation: Dissolve HP-β-CD in purified water. The molar ratio of this compound to HP-β-CD should be optimized, with a 1:1 ratio being a common starting point.[10][11]
-
Complexation: Slowly add the this compound solution to the cyclodextrin solution while continuously stirring at room temperature.
-
Stirring: Continue stirring the mixture for 24-48 hours to ensure complete complex formation.[1]
-
Freeze-Drying (Lyophilization): Freeze the resulting solution and then lyophilize it using a freeze-dryer to obtain a solid, solvent-free powder of the this compound-cyclodextrin inclusion complex.[1]
-
Characterization: Analyze the resulting powder for this compound content, complexation efficiency, and dissolution properties.
Protocol 2: Formulation of a this compound Nanoemulsion
This protocol outlines the preparation of an oil-in-water (o/w) nanoemulsion using high-pressure homogenization to improve the water dispersibility of this compound.[1][12]
Materials:
-
This compound isolate or extract
-
Carrier oil (e.g., Medium-Chain Triglyceride - MCT oil)
-
Food-grade surfactant (e.g., Polysorbate 80)
-
Co-surfactant (optional, e.g., ethanol)
-
Purified water
-
High-shear mixer
-
High-pressure homogenizer
Procedure:
-
Oil Phase Preparation: Dissolve the this compound in the carrier oil. Gentle heating and stirring can be applied to ensure a clear solution is obtained. Add the surfactant and co-surfactant (if used) to the oil phase and mix thoroughly.[1]
-
Aqueous Phase Preparation: Prepare the required volume of purified water.
-
Coarse Emulsion Formation: Slowly add the oil phase to the aqueous phase under constant stirring with a high-shear mixer to form a coarse emulsion.[1]
-
Homogenization: Pass the coarse emulsion through a high-pressure homogenizer for a specified number of cycles and at an optimized pressure to reduce the droplet size to the nano-range.[1]
-
Characterization: Analyze the resulting nanoemulsion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Protocol 3: Preparation of a this compound Solid Dispersion
This protocol describes the preparation of a solid dispersion of this compound with a hydrophilic polymer using the solvent evaporation method to enhance its dissolution rate.[6][9]
Materials:
-
This compound isolate or extract
-
Hydrophilic polymer (e.g., Polyvinylpyrrolidone K30 - PVP K30, PEO-N80)
-
Organic solvent (e.g., ethanol, methanol)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Solution Preparation: Dissolve both this compound and the hydrophilic polymer in a suitable organic solvent. Ensure complete dissolution.
-
Solvent Evaporation: Remove the organic solvent from the solution using a rotary evaporator under reduced pressure and controlled temperature. This will result in the formation of a solid mass.
-
Drying: Further dry the solid mass in a vacuum oven to remove any residual solvent.
-
Milling and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and then pass it through a sieve to obtain a uniform particle size.
-
Characterization: Analyze the solid dispersion for drug content, morphology (using SEM), physical state of the drug (using DSC and XRD), and in vitro dissolution rate.
Quantitative Data Summary
The following tables summarize quantitative data on the improvement of cannabinoid water solubility using various techniques.
Table 1: Solubility Enhancement of CBD using Cyclodextrin Complexation
| Cyclodextrin Type | Molar Ratio (CBD:CD) | Solubility Enhancement (fold increase) | Reference |
| β-cyclodextrin (β-CD) | 1:1 | 17 | [7] |
| 2,6-di-O-methyl-β-cyclodextrin (DM-β-CD) | 1:1 | 614 | [7] |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1:1 | - | [10] |
Table 2: Dissolution Enhancement of CBD using Solid Dispersions
| Polymer Carrier | Drug Loading (% w/w) | Dissolution Rate Increase (fold) | Reference |
| PEO-N80 | 5 | 4.75 | [9] |
| HPC-EF | 5 | 3.63 | [9] |
Visualizations
Experimental Workflow for this compound Solubility Enhancement
Caption: Workflow for enhancing this compound's water solubility.
Decision Tree for Method Selection
Caption: Decision tree for selecting a solubility enhancement method.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Optimising Cannabidiol Delivery: Improving Water Solubility and Permeability Through Phospholipid Complexation [mdpi.com]
- 4. How to Use Water-Soluble Cannabinoids - Synergy Life Science [synergylifescience.com]
- 5. Investigation of Cannabinoid Acid/Cyclodextrin Inclusion Complex for Improving Physicochemical and Biological Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 8. Co-Dispersion Delivery Systems with Solubilizing Carriers Improving the Solubility and Permeability of Cannabinoids (Cannabidiol, Cannabidiolic Acid, and Cannabichromene) from Cannabis sativa (Henola Variety) Inflorescences - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. Cannabidiol/hydroxypropyl-β-cyclodextrin inclusion complex: structure analysis, release behavior, permeability, and bioactivity under in vitro digestion - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Inconsistent Results in CB2 Agonist Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address experimental variability and reproducibility challenges encountered when working with Cannabinoid Receptor 2 (CB2) agonists.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why am I observing inconsistent results with my CB2 agonist in different experiments or between batches?
Inconsistent results with CB2 agonists can stem from several factors, ranging from the properties of the agonist itself to the experimental conditions.[1]
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Agonist Integrity and Storage | Ensure the agonist is stored under recommended conditions (e.g., -20°C, desiccated, protected from light). Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles. If degradation is suspected, confirm the compound's purity via analytical methods.[2] |
| Ligand Selectivity and Off-Target Effects | Many CB2 agonists can interact with other receptors, such as CB1, GPR55, or TRPV1, especially at higher concentrations.[3] Use agonists with high selectivity for CB2 and confirm effects with selective antagonists for both CB1 and CB2 receptors.[3] |
| Functional Selectivity (Biased Agonism) | CB2 agonists can preferentially activate specific downstream signaling pathways.[1][3] The observed effect is highly dependent on the cellular readout being measured. Consider testing the agonist in multiple functional assays (e.g., cAMP, β-arrestin, ERK phosphorylation) to understand its signaling bias.[1] |
| Physicochemical Properties of Agonist | The high lipophilicity of many CB2 agonists can lead to precipitation in aqueous buffers, non-specific binding to plasticware, and sequestration by serum proteins.[2][3] Consider using low-binding plates and performing assays in serum-free media or under consistent serum conditions.[2] |
| Receptor Expression Levels | CB2 receptor expression can be highly variable depending on the cell type, passage number, and inflammatory state.[1] Validate CB2R expression levels in your cell line using methods like qPCR or Western blot. Use cells within a defined low passage number range.[2][4] |
| Species Differences | The amino acid sequence of the CB2 receptor varies between species, which can lead to differences in ligand binding affinity and potency.[1] Confirm the potency of your agonist against the CB2 receptor of the species you are using.[1] |
| Solvent Effects | The solvent (e.g., DMSO) used to dissolve the agonist may affect cell health or assay performance.[2] Ensure the final solvent concentration is consistent across all wells, including controls, and is below a cytotoxic threshold (typically <0.1-0.5%).[2] |
Q2: My "selective" CB2 agonist is producing unexpected or off-target effects. How can I confirm a CB2-mediated mechanism?
Unexpected effects can arise from off-target binding or non-specific cellular interactions.[3]
Confirmation Strategies:
| Strategy | Description |
| Use of Selective Antagonists | Co-incubate your cells with the CB2 agonist and a selective CB2 antagonist (e.g., SR144528) and a selective CB1 antagonist (e.g., SR141716A). If the effect is blocked by the CB2 antagonist but not the CB1 antagonist, it is likely a CB2-mediated effect.[3] |
| Use of Receptor-Null Cells | Perform the experiment in a cell line that does not endogenously express CB2 receptors. Any response observed in these cells would strongly indicate an off-target mechanism.[3] |
| Review Literature | Consult publications on your specific agonist and structurally similar compounds to identify any known off-target activities.[3] |
Q3: My CB2 agonist shows high potency in a binding assay but low efficacy in my functional assay. What could be the reason?
This discrepancy is a common challenge and often points towards biased agonism or issues with the functional assay itself.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Biased Agonism | The agonist may not be effective at modulating the specific signaling pathway you are measuring.[1] Profile the agonist in multiple functional assays (e.g., cAMP, GTPγS, β-arrestin) to determine its signaling bias.[1] |
| Assay Conditions | The conditions of your functional assay may not be optimal. This includes factors like cell density, agonist incubation time, and the presence of serum.[2][4] Optimize these parameters for your specific agonist and cell line. |
| Cellular Health | Poor cell health can lead to a blunted response. Ensure cells are healthy and not stressed from culture conditions or high solvent concentrations.[2] |
| Receptor Desensitization | Prolonged exposure to an agonist can lead to receptor desensitization and internalization, reducing the functional response.[5] Optimize the agonist incubation time to capture the peak response before significant desensitization occurs. |
Experimental Protocols
Protocol 1: Radioligand Binding Assay
This protocol measures the ability of a test compound to displace a radiolabeled ligand from the CB2 receptor.
Methodology:
-
Membrane Preparation: Utilize membranes from cells expressing the CB2 receptor.
-
Reaction Mixture: Prepare a reaction buffer containing the cell membranes, a radiolabeled CB2 ligand (e.g., [³H]CP55,940), and varying concentrations of the test compound.
-
Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Harvesting: Rapidly filter the reaction mixture through a glass fiber filter mat to separate bound from free radioligand.[3]
-
Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.[3]
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[3]
Protocol 2: cAMP Inhibition Assay
This assay measures the ability of a CB2 agonist to inhibit adenylyl cyclase and reduce intracellular cAMP levels.
Methodology:
-
Cell Culture: Use cells stably expressing the CB2 receptor (e.g., HEK293 or CHO cells).
-
Cell Stimulation: Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, stimulate the cells with forskolin (B1673556) (to increase basal cAMP levels) in the presence of varying concentrations of the CB2 agonist.
-
Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., LANCE Ultra cAMP assay).[6]
-
Data Analysis: Plot the inhibition of forskolin-stimulated cAMP accumulation against the log concentration of the agonist to determine the EC50 value.
Protocol 3: [³⁵S]GTPγS Binding Assay
This assay measures the activation of Gαi/o proteins, a key step in canonical CB2 signaling.
Methodology:
-
Membrane Preparation: Use membranes from cells expressing the CB2 receptor.[3]
-
Reaction Mixture: Prepare a reaction buffer containing GDP, [³⁵S]GTPγS, and the cell membranes.[3]
-
Agonist Stimulation: Add varying concentrations of the CB2 agonist to the reaction mixture.[3]
-
Incubation: Incubate at 30°C for 60 minutes to allow for agonist-stimulated [³⁵S]GTPγS binding to G-proteins.[3]
-
Separation and Detection: Separate bound from free [³⁵S]GTPγS and quantify the amount of bound radiolabel.
-
Data Analysis: Plot the stimulated [³⁵S]GTPγS binding against the log concentration of the agonist to determine the EC50 and Emax values.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Development and preliminary validation of a plate-based CB1/CB2 receptor functional assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional Selectivity of CB2 Cannabinoid Receptor Ligands at a Canonical and Noncanonical Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Non-specific Binding of Lipophilic Cannabinoids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome the challenges associated with the non-specific binding of lipophilic cannabinoids during in vitro experiments.
Troubleshooting Guides
Issue: Low or inconsistent analyte recovery in assays.
Lipophilic cannabinoids, such as tetrahydrocannabinol (THC) and cannabidiol (B1668261) (CBD), readily adsorb to common laboratory plastics, leading to a significant loss of the analyte and variability in experimental results. This can manifest as low signal, poor dose-response curves, and lack of reproducibility.
Q1: I am observing lower than expected concentrations of my cannabinoid in my experimental samples. What could be the cause?
A1: The most likely cause is non-specific binding of your lipophilic cannabinoid to the plasticware (e.g., microplates, pipette tips, and tubes) used in your experiment. Studies have shown that THC can be lost by 60% to 100% when stored in plastic containers.[1] The hydrophobic nature of cannabinoids drives them to interact with and adsorb to the non-polar surfaces of plastics like polypropylene (B1209903) and polystyrene.
Solutions:
-
Switch to Glassware: Whenever possible, use glass instead of plastic. Glass surfaces are generally less prone to hydrophobic interactions, although some binding can still occur.[1]
-
Silanize Glassware: To further reduce binding to glass, treat it with a silanizing agent. This process creates a hydrophobic coating that repels the lipophilic cannabinoids, preventing them from adsorbing to the glass surface.[2][3][4]
-
Use Low-Binding Plasticware: If plasticware is unavoidable, opt for commercially available "low-binding" microplates and tubes.
-
Add a Blocking Agent: Incorporate a blocking agent like Bovine Serum Albumin (BSA) into your buffers and solutions. BSA will coat the surfaces of your labware, preventing the cannabinoids from binding. A common starting concentration is 0.1% to 1% w/v.[5][6]
-
Include a Detergent: Non-ionic detergents, such as Triton X-100 or Tween 20, can help to keep cannabinoids in solution and reduce their adsorption to surfaces. A typical concentration to start with is 0.05% to 0.1% v/v. One study showed that the use of Triton® X-100 significantly increased the transfer of THC to over 96%.
Issue: High variability between replicate wells or samples.
High variability is often a direct consequence of inconsistent non-specific binding. Minor differences in handling, such as mixing intensity or incubation times, can lead to significant differences in the amount of cannabinoid lost to the plasticware.
Q2: My replicate wells in my 96-well plate assay show high variability. How can I improve my precision?
A2: High variability between replicates is a classic sign of inconsistent non-specific binding. The following steps can help improve your assay's precision:
-
Pre-coat your plasticware: Before adding your experimental samples, incubate the wells of your microplate with a solution containing a blocking agent like BSA. This will create a uniform coating that minimizes cannabinoid binding.
-
Ensure thorough mixing: When adding cannabinoids to your assay wells, ensure immediate and thorough mixing to distribute the compound evenly and minimize localized high concentrations that are more prone to binding.
-
Minimize surface-to-volume ratio: The greater the surface area your solution is in contact with relative to its volume, the more pronounced the non-specific binding will be. Where possible, use the smallest appropriate container for your sample volume.
-
Maintain consistent incubation times: The longer your cannabinoid solution is in contact with the plastic, the more binding can occur. Standardize all incubation times across your experiments.
FAQs
Q3: What is silanization and how does it work?
A3: Silanization is a chemical process that modifies a surface by covalently bonding a silicon-containing compound to it. In the context of laboratory glassware, silanizing agents like dimethyldichlorosilane react with the hydroxyl groups on the glass surface, replacing them with a hydrophobic layer.[2][3][4] This hydrophobic surface repels lipophilic molecules like cannabinoids, preventing them from adsorbing to the glass.
Q4: What concentration of BSA should I use?
A4: The optimal concentration of BSA can vary depending on the specific assay and the cannabinoid being studied. A good starting point is typically 0.1% w/v.[5] However, it may be necessary to optimize this concentration. One study found that 0.5% BSA was effective in enhancing the solubility and reducing non-specific binding of lipophilic compounds in a Caco-2 permeability assay.[7]
Q5: Are there alternatives to BSA?
A5: Yes, other proteins like casein can also be used as blocking agents.[8] Additionally, non-ionic detergents such as Triton X-100 and Tween 20 can be effective in preventing non-specific binding.
Q6: Will adding BSA or detergents interfere with my assay?
A6: It is possible that these additives could interfere with certain assays. For example, high concentrations of detergents can disrupt cell membranes in cell-based assays. It is crucial to run appropriate controls to ensure that the chosen additive at its working concentration does not affect the biological system or the detection method you are using.
Q7: What type of plasticware is best to use if I cannot use glass?
A7: If plasticware is necessary, polypropylene is often a better choice than polystyrene for handling cannabinoids. However, the best option is to use commercially available low-binding plasticware, which has been surface-modified to reduce the binding of hydrophobic molecules. A study detected 15% binding of cannabidiol to polyethylene (B3416737) plastics.[9]
Data Presentation
Table 1: Impact of Labware Material on Cannabinoid Recovery
| Cannabinoid | Labware Material | Storage Conditions | Analyte Loss (%) | Reference |
| THC | Polystyrene Plastic | -20°C for 4-24 weeks | 60 - 100 | [1] |
| THC | Glass Vials | -20°C for 4-24 weeks | 30 - 50 | [1] |
| Cannabidiol | Polyethylene Plastic | Not specified | 15 | [9] |
| Cannabidiol | Borosilicate Glass | Not specified | 9 | [9] |
Table 2: Effectiveness of Additives in Reducing Non-specific Binding
| Cannabinoid | Additive | Concentration | Labware | Recovery/Transfer Improvement | Reference |
| THC | Triton® X-100 | 0.25% | Polypropylene tubes | >96% transfer | |
| Lipophilic Compounds | BSA | 0.5% (w/v) | Not specified | Enhanced solubility and reduced non-specific binding | [7] |
| Peptides | BSA | 0.1% (w/v) | Plastic autosampler vials | Efficiently eliminated non-specific binding | [5] |
Experimental Protocols
Protocol 1: Silanization of Glassware
Objective: To create a hydrophobic surface on glassware to prevent the adsorption of lipophilic cannabinoids.
Materials:
-
Glassware to be treated
-
Detergent
-
Deionized water
-
Toluene (B28343), dry
-
Methanol, dry
-
5% (v/v) Dichlorodimethylsilane (B41323) in heptane (B126788) or toluene
-
Fume hood
-
Oven
Procedure:
-
Thoroughly wash the glassware with detergent and water, followed by a rinse with deionized water.
-
Dry the glassware completely in an oven at >100°C overnight.[10]
-
In a chemical fume hood, soak the glassware in a 5% solution of dichlorodimethylsilane in dry toluene for 15-30 minutes.[10][11] Ensure all surfaces are in contact with the solution.
-
Remove the glassware from the silanizing solution and rinse it with dry toluene, followed by a rinse with dry methanol.[10]
-
Allow the glassware to air dry in the fume hood.
-
Finally, bake the glassware in an oven at >100°C for at least one hour to cure the silane (B1218182) coating.
Safety Precautions: Dichlorodimethylsilane is a hazardous chemical. Always handle it in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 2: Pre-coating Plasticware with Bovine Serum Albumin (BSA)
Objective: To block non-specific binding sites on plastic surfaces.
Materials:
-
Plasticware (microplates, tubes, etc.)
-
Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS) or other appropriate buffer
Procedure:
-
Prepare a 0.1% to 1% (w/v) BSA solution in your assay buffer. A common starting concentration is 0.5%.[7]
-
Add the BSA solution to the plasticware, ensuring that all surfaces that will come into contact with your sample are covered. For a 96-well plate, add a sufficient volume to each well (e.g., 200 µL).
-
Incubate the plasticware with the BSA solution for at least 30 minutes at room temperature.
-
Just before use, aspirate the BSA solution from the plasticware. Do not wash the plasticware after this step, as this will remove the protective BSA coating.
-
You can now add your cannabinoid samples to the pre-coated plasticware.
Visualizations
Cannabinoid Receptor Signaling Pathways
Caption: Simplified signaling pathways for cannabinoid receptors CB1 and CB2.
Experimental Workflow to Minimize Non-specific Binding
Caption: Decision workflow for minimizing non-specific binding of cannabinoids.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Bovine serum albumin as a universal suppressor of non-specific peptide binding in vials prior to nano-chromatography coupled mass-spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Predicting the Potential for Cannabinoids to Precipitate Pharmacokinetic Drug Interactions via Reversible Inhibition or Inactivation of Major Cytochromes P450 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Addition of Optimized Bovine Serum Albumin Level in a High-Throughput Caco-2 Assay Enabled Accurate Permeability Assessment for Lipophilic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pyxislabs.com [pyxislabs.com]
- 9. Non-linear plasma protein binding of cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 11. peptideweb.com [peptideweb.com]
Technical Support Center: Investigating Off-Target Effects of Cannabinor on GPR55
This technical support center is designed for researchers, scientists, and drug development professionals investigating the potential off-target effects of Cannabinor on the G protein-coupled receptor 55 (GPR55). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to navigate common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: We are developing a novel cannabinoid, "this compound," and are concerned about potential off-target effects. Why should we specifically investigate GPR55?
A1: GPR55 has emerged as a novel cannabinoid-sensitive receptor and is sometimes referred to as a putative CB3 receptor.[1] Although it shares low sequence homology with the classical cannabinoid receptors, CB1 and CB2, it is activated by a variety of cannabinoid ligands, including THC and the endogenous cannabinoid anandamide.[2][3] Therefore, there is a significant possibility that a novel cannabinoid compound like this compound could interact with GPR55, leading to off-target effects. Understanding these potential interactions is crucial for a comprehensive pharmacological profile and to anticipate potential physiological consequences.
Q2: What are the known signaling pathways activated by GPR55?
A2: GPR55 activation is known to initiate several downstream signaling cascades. Primarily, it couples to Gαq, Gα12, and Gα13 proteins.[2][4] This coupling can lead to the activation of phospholipase C (PLC), resulting in an increase in intracellular calcium ([Ca2+]i), and the activation of the RhoA pathway, which is involved in cytoskeleton rearrangement.[2][5] Additionally, GPR55 activation can lead to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[5]
Q3: What are the typical functional responses observed upon GPR55 activation by cannabinoid-like compounds?
A3: The functional response to GPR55 activation can be complex and is often assay-dependent, a phenomenon known as functional selectivity or biased agonism.[6][7] Common responses include a transient increase in intracellular calcium, recruitment of β-arrestin to the receptor, and increased phosphorylation of ERK1/2.[5][8] The specific response can vary depending on the ligand and the cell system being used.
Q4: Are there known antagonists for GPR55 that we can use as controls in our experiments?
A4: Yes, the phytocannabinoid Cannabidiol (CBD) has been characterized as a GPR55 antagonist.[9] It can be used to block GPR55-mediated effects in your assays, helping to confirm that the observed responses are indeed mediated by this receptor.
Troubleshooting Guides
This section provides guidance on common issues encountered during the experimental investigation of this compound's effects on GPR55.
Issue 1: High background signal in the intracellular calcium mobilization assay.
-
Potential Cause: Constitutive (ligand-independent) activity of overexpressed GPR55.
-
Troubleshooting Steps:
-
Optimize Receptor Expression: Reduce the amount of GPR55 plasmid used for transfection to lower the receptor expression level.
-
Use an Inverse Agonist: If constitutive activity persists, consider pre-incubating the cells with a known GPR55 inverse agonist, if available, to reduce basal signaling.
-
Cell Line Selection: Ensure the chosen cell line (e.g., HEK293) has low endogenous GPR55 expression.
-
Issue 2: No observable response in the β-arrestin recruitment assay despite a clear signal in the calcium assay.
-
Potential Cause: Ligand bias. This compound may be a biased agonist, preferentially activating G-protein signaling pathways over β-arrestin recruitment.[7]
-
Troubleshooting Steps:
-
Confirm with a Positive Control: Use a known GPR55 agonist that robustly recruits β-arrestin (e.g., LPI or AM251) to validate the assay setup.[8]
-
Investigate Multiple Time Points: The kinetics of β-arrestin recruitment can vary. Perform a time-course experiment to identify the optimal incubation time.
-
Consider a Different β-arrestin Assay: Different assay technologies (e.g., enzyme fragment complementation, bioluminescence resonance energy transfer) have varying sensitivities.
-
Issue 3: Inconsistent results in the ERK1/2 phosphorylation assay.
-
Potential Cause: Variability in cell signaling due to cell passage number or serum starvation conditions.
-
Troubleshooting Steps:
-
Standardize Cell Culture: Use cells within a narrow passage number range for all experiments.
-
Optimize Serum Starvation: The duration of serum starvation prior to the experiment can significantly impact baseline ERK1/2 phosphorylation. Test different starvation times (e.g., 4, 12, 24 hours).
-
Include Appropriate Controls: Always include a positive control (e.g., LPI) and a vehicle control on every Western blot.[5]
-
Quantitative Data Summary
The following tables summarize the reported functional potencies of various ligands at GPR55. This data can serve as a reference for interpreting the results obtained with this compound.
Table 1: Agonist Activity of Selected Ligands at GPR55
| Ligand | Assay Type | Cell Line | EC50 | Reference |
| L-α-lysophosphatidylinositol (LPI) | ERK1/2 Phosphorylation | HEK293 | 200 nM | [5] |
| Δ9-THC | GTPγS Binding | HEK293s | 8 nM | [9] |
| AM251 | β-arrestin Recruitment | U2OS | 9.6 µM | [8] |
| SR141716A (Rimonabant) | β-arrestin Recruitment | U2OS | 3.9 µM | [8] |
| CP55940 | GTPγS Binding | HEK293s | - | [9] |
| Abnormal cannabidiol | GTPγS Binding | HEK293s | 2.5 µM | [9] |
| O-1602 | GTPγS Binding | HEK293s | 13 nM | [9] |
Table 2: Antagonist Activity of Selected Ligands at GPR55
| Ligand | Assay Type | Cell Line | IC50 | Reference |
| Cannabidiol (CBD) | GTPγS Binding (vs. CP55940) | HEK293s | 445 nM | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to assist in study design and execution.
Intracellular Calcium Mobilization Assay
Objective: To measure the ability of this compound to induce an increase in intracellular calcium concentration ([Ca2+]i) through GPR55 activation.
Methodology:
-
Cell Culture and Plating:
-
Culture HEK293 cells stably or transiently expressing human GPR55.
-
Seed cells into a 96-well black, clear-bottom plate at an appropriate density to achieve 80-90% confluency on the day of the assay.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Remove the culture medium from the cells and add the dye-loading buffer.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of this compound in assay buffer to achieve the desired final concentrations. Also, prepare positive (e.g., LPI) and negative (vehicle) controls.
-
-
Fluorescence Measurement:
-
Use a fluorescence plate reader equipped with an automated injection system.
-
Measure the baseline fluorescence for a short period before injecting the compounds.
-
Inject the this compound dilutions and controls into the wells and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (peak fluorescence - baseline fluorescence).
-
Plot the change in fluorescence against the concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
β-Arrestin Recruitment Assay
Objective: To determine if this compound induces the recruitment of β-arrestin to GPR55, a hallmark of GPCR activation and desensitization.
Methodology (Example using Enzyme Fragment Complementation):
-
Cell Line:
-
Use a commercially available cell line engineered to co-express GPR55 fused to a small enzyme fragment (ProLink) and β-arrestin fused to a larger enzyme fragment (Enzyme Acceptor).
-
-
Cell Plating:
-
Plate the cells in a 384-well white, solid-bottom plate and incubate overnight.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and control compounds in assay buffer.
-
Add the compounds to the cells and incubate for the optimized duration (e.g., 90 minutes) at 37°C.
-
-
Detection:
-
Add the detection reagents containing the enzyme substrate.
-
Incubate at room temperature for 60 minutes to allow for signal development.
-
-
Signal Measurement:
-
Measure the chemiluminescent signal using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the positive control response.
-
Plot the normalized response against the this compound concentration and fit a dose-response curve to determine the EC50.
-
ERK1/2 Phosphorylation Assay (Western Blot)
Objective: To assess the effect of this compound on the phosphorylation of ERK1/2, a downstream signaling event of GPR55 activation.
Methodology:
-
Cell Culture and Treatment:
-
Culture GPR55-expressing cells in 6-well plates.
-
Serum-starve the cells for 12-24 hours before the experiment.
-
Treat the cells with various concentrations of this compound for a specific time (e.g., 5, 15, 30 minutes). Include positive (LPI) and vehicle controls.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of p-ERK1/2 to total ERK1/2 for each sample.
-
Plot the fold change in phosphorylation relative to the vehicle control against the this compound concentration.
-
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the investigation of this compound's off-target effects on GPR55.
Caption: Simplified GPR55 signaling pathways upon ligand binding.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. youtube.com [youtube.com]
- 2. Pharmacological characterization of GPR55, a putative cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cannakeys.com [cannakeys.com]
- 4. cris.bgu.ac.il [cris.bgu.ac.il]
- 5. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 7. Functional Selectivity in CB2 Cannabinoid Receptor Signaling and Regulation: Implications for the Therapeutic Potential of CB2 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Atypical Responsiveness of the Orphan Receptor GPR55 to Cannabinoid Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The orphan receptor GPR55 is a novel cannabinoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cannabinoid Quantification in Beverages
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with matrix effects during the quantification of cannabinoids in various beverage matrices.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of cannabinoids in beverages.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Analyte Recovery | Incomplete Extraction: The chosen solvent may not be efficiently extracting the cannabinoids from the complex beverage matrix. Emulsions in beverages can be particularly challenging.[1][2] Matrix Suppression: Components in the beverage matrix (e.g., sugars, proteins, fats) can interfere with the ionization of the target cannabinoids in the mass spectrometer, leading to a suppressed signal.[3][4][5] Analyte Degradation: Cannabinoids, particularly acidic forms like THCA, can degrade due to heat or pH instability during sample preparation.[6] | Optimize Extraction: • For beverages with high water content, consider the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[1][7] • For complex matrices, a liquid-liquid extraction (LLE) with a non-polar solvent like hexane (B92381) or a solid-phase extraction (SPE) may be more effective at isolating cannabinoids. • Sonication can help disrupt emulsions and improve extraction efficiency.[1] Mitigate Matrix Effects: • Implement a thorough sample cleanup step using SPE or by performing a post-extraction solvent exchange. • Dilute the sample extract before injection to reduce the concentration of interfering matrix components.[7][8] • Utilize matrix-matched calibration standards to compensate for signal suppression or enhancement.[1] Prevent Degradation: • Avoid high temperatures during sample preparation, especially when analyzing for acidic cannabinoids. • Control the pH of the extraction solvent to maintain the stability of the target analytes. |
| Poor Reproducibility (High %RSD) | Inconsistent Sample Homogenization: Cannabinoids in beverages, especially those containing emulsions, can settle or separate over time, leading to variability between aliquots.[2] Variable Extraction Efficiency: Inconsistent execution of the extraction protocol can lead to variable recoveries. Instrumental Variability: Fluctuations in the analytical instrument's performance can contribute to poor reproducibility. | Ensure Homogeneity: • Thoroughly mix the beverage sample before taking an aliquot for analysis.[2] • For beverages with suspended solids, consider homogenization or centrifugation to obtain a more uniform sample. Standardize Protocol: • Ensure all steps of the extraction and sample preparation protocol are performed consistently for all samples. • Use an internal standard to correct for variations in extraction efficiency and instrument response. Verify Instrument Performance: • Run system suitability tests before each analytical batch to ensure the instrument is performing within acceptable limits. • Regularly clean and maintain the LC-MS or GC-MS system to prevent contamination and ensure consistent performance. |
| Peak Tailing or Splitting in Chromatogram | Matrix Overload: High concentrations of co-extracted matrix components can overload the analytical column, leading to poor peak shape. Column Contamination: Buildup of non-volatile matrix components on the column can degrade its performance. Inappropriate Mobile Phase: The mobile phase composition may not be optimal for the separation of the target cannabinoids from matrix interferences. | Improve Sample Cleanup: • Enhance the sample cleanup procedure to remove more of the interfering matrix components before injection. Column Maintenance: • Use a guard column to protect the analytical column from contamination. • Implement a column washing step after each analytical run to remove strongly retained matrix components. Optimize Chromatography: • Adjust the mobile phase composition, gradient, and flow rate to improve the separation and peak shape of the target analytes. |
| Unexpected Cannabinoid Profile (e.g., presence of CBN) | Degradation of THC: Tetrahydrocannabinol (THC) can degrade to cannabinol (B1662348) (CBN) when exposed to heat, light, or acidic conditions. The presence of CBN in a sample that should only contain THC may indicate degradation during processing or analysis. | Control Sample Handling and Storage: • Store samples and extracts in a cool, dark place to minimize degradation. • Use amber vials to protect samples from light. • Analyze samples as quickly as possible after preparation. Optimize Analytical Method: • Avoid high temperatures in the GC inlet if analyzing for THC to prevent on-column degradation to CBN. Consider using a derivatization agent. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact cannabinoid quantification in beverages?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte by the co-eluting components of the sample matrix. In beverage analysis, sugars, organic acids, proteins, and emulsifying agents can either suppress or enhance the signal of cannabinoids in the mass spectrometer, leading to inaccurate quantification.[3][4][5] For example, a study on chocolate matrices, which share some components with certain beverages, showed significant matrix interference.[3]
Q2: Which sample preparation technique is best for removing matrix effects in beverage analysis?
A2: The optimal sample preparation technique depends on the complexity of the beverage matrix.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely used and effective method for many water-based beverages.[1][7] It involves a salting-out liquid-liquid extraction that can effectively remove many interfering substances.[1]
-
Liquid-Liquid Extraction (LLE) with an immiscible organic solvent is a classic technique that can provide good cleanup for a variety of beverage types.
-
Solid-Phase Extraction (SPE) offers a high degree of selectivity and can provide the cleanest extracts, which is particularly beneficial for complex matrices or when very low detection limits are required.
Q3: How can I validate my analytical method for cannabinoid quantification in a new beverage matrix?
A3: Method validation should be performed according to established guidelines (e.g., ICH, FDA). Key validation parameters to assess include:
-
Specificity/Selectivity: The ability of the method to differentiate and quantify the target cannabinoids in the presence of other matrix components.
-
Linearity and Range: The concentration range over which the method provides accurate and precise results.
-
Accuracy (Recovery): The closeness of the measured value to the true value, often assessed by spiking the matrix with a known amount of the analyte.
-
Precision (Repeatability and Intermediate Precision): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
-
Matrix Effect: The direct or indirect alteration or interference in response due to the presence of unintended analytes (for analysis) or other interfering substances in the sample.
Q4: What are the common challenges when analyzing cannabinoid-infused beverages containing nano-emulsions?
A4: Nano-emulsions are used to make cannabinoids water-soluble but can pose analytical challenges. The emulsifying agents can interfere with extraction and cause significant matrix effects.[1] It is often necessary to disrupt the emulsion to ensure complete extraction of the cannabinoids. This can be achieved through sonication or the use of a solvent like acetonitrile (B52724) that can break the emulsion.[1]
Quantitative Data Summary
The following tables summarize quantitative data on cannabinoid recovery from various beverage matrices using different analytical methods.
Table 1: Cannabinoid Recovery in Spiked Beverage Matrices
| Beverage Matrix | Cannabinoid | Spiking Level | Extraction Method | Analytical Method | Average Recovery (%) | Reference |
| Carbonated Fruit Drink | Δ9-THC | 5 µg/mL | QuEChERS | LC-UV | 99.8 | [1] |
| Carbonated Fruit Drink | CBD | 5 µg/mL | QuEChERS | LC-UV | 101.2 | [1] |
| Iced Tea | Δ9-THC | 5 µg/mL | QuEChERS | LC-UV | 98.5 | [1] |
| Iced Tea | CBD | 5 µg/mL | QuEChERS | LC-UV | 100.1 | [1] |
| Beer | Δ9-THC | 5 µg/mL | QuEChERS | LC-UV | 99.2 | [1] |
| Beer | CBD | 5 µg/mL | QuEChERS | LC-UV | 100.5 | [1] |
| Soda Water | Δ9-THC | 5 µg/mL | QuEChERS | LC-UV | 99.5 | [1] |
| Soda Water | CBD | 5 µg/mL | QuEChERS | LC-UV | 100.9 | [1] |
| Generic Beverage | 9 Cannabinoids | 2 µg/L (LOQ) | Dilution | LC-MS/MS | 84.5 - 104.5 | [9] |
Table 2: Precision Data for Cannabinoid Quantification in a Carbonated Fruit Beverage
| Cannabinoid | Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Reference |
| Δ9-THC | 1 | 2.3 | 3.1 | [1] |
| Δ9-THC | 10 | 1.8 | 2.5 | [1] |
| Δ9-THC | 50 | 1.5 | 2.1 | [1] |
| CBD | 1 | 2.1 | 2.9 | [1] |
| CBD | 10 | 1.7 | 2.3 | [1] |
| CBD | 50 | 1.4 | 1.9 | [1] |
Experimental Protocols
Method 1: QuEChERS Extraction for Cannabinoid Analysis in Beverages
This protocol is adapted from a method for the analysis of THC and CBD in beverages containing nano-emulsions.[1]
1. Sample Preparation: a. Degas carbonated beverages by sonication at approximately 50°C for 20 minutes. This also helps to dislodge cannabinoids from emulsifiers.[1] b. For non-carbonated beverages, warm the container in warm tap water for 10 minutes and shake for 10 seconds before opening.[1]
2. Extraction: a. Transfer 10.0 mL of the prepared beverage into a 50 mL conical centrifuge tube. b. Add 10.0 mL of acetonitrile. c. Shake vigorously for 3 minutes on a mechanical homogenizer (e.g., at 1,500 rpm).[1] d. Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180) tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate). e. Immediately shake by hand for 10 seconds, then briefly open the cap to release any pressure. f. Shake for an additional 1 minute on the mechanical homogenizer.
3. Centrifugation and Cleanup: a. Centrifuge the tube at 3,000 to 5,000 rpm for 5 minutes at room temperature.[10] b. Transfer a 2 mL aliquot of the upper acetonitrile layer to a clean 15 mL centrifuge tube. c. Add 500 µL of water and mix. d. Pass the extract through a lipid removal cartridge (e.g., Agilent Captiva EMR—Lipid) to remove emulsifiers and carrier oils.[1] e. Collect the eluate for LC-UV or LC-MS/MS analysis.
Method 2: Liquid-Liquid Extraction (LLE) for Cannabinoid Analysis
1. Sample Preparation: a. Degas and/or homogenize the beverage sample as described in Method 1.
2. Extraction: a. Place 10 mL of the beverage into a 50 mL centrifuge tube. b. Add 10 mL of a non-polar organic solvent such as hexane or methyl tert-butyl ether (MTBE). c. Add an appropriate internal standard. d. Vortex for 2 minutes to ensure thorough mixing. e. Centrifuge at 3,000 rpm for 10 minutes to separate the layers.
3. Solvent Evaporation and Reconstitution: a. Carefully transfer the upper organic layer to a clean tube. b. Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C. c. Reconstitute the dried extract in a suitable volume of mobile phase (e.g., 1 mL of methanol (B129727)/water) for analysis.
Method 3: Solid-Phase Extraction (SPE) for Cannabinoid Analysis
1. Sample Preparation: a. Degas and/or homogenize the beverage sample. b. Dilute the sample with water or a suitable buffer to reduce viscosity and ensure compatibility with the SPE sorbent.
2. SPE Cartridge Conditioning: a. Condition a C18 SPE cartridge by sequentially passing through methanol (e.g., 3 mL) followed by water (e.g., 3 mL). Do not let the cartridge go dry.
3. Sample Loading: a. Load the prepared sample onto the conditioned SPE cartridge at a slow, controlled flow rate.
4. Washing: a. Wash the cartridge with a weak solvent mixture (e.g., 3 mL of 10% methanol in water) to remove polar interferences.
5. Elution: a. Elute the cannabinoids from the cartridge with a strong, non-polar solvent (e.g., 3 mL of methanol or acetonitrile).
6. Evaporation and Reconstitution: a. Evaporate the eluate to dryness and reconstitute in mobile phase as described in the LLE protocol.
Visualizations
Cannabinoid Receptor Signaling Pathways
The following diagrams illustrate the primary signaling pathways activated by cannabinoid receptors CB1 and CB2. Cannabinoids exert their effects by binding to these G-protein coupled receptors, initiating a cascade of intracellular events.[8][11]
Caption: CB1 Receptor Signaling Pathway
Caption: CB2 Receptor Signaling Pathway
Experimental Workflow
The following diagram outlines a general experimental workflow for the quantification of cannabinoids in beverages, from sample receipt to final data analysis.
Caption: Cannabinoid Analysis Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. gamutpackaging.com [gamutpackaging.com]
- 4. shimadzu.co.uk [shimadzu.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. cannabissciencetech.com [cannabissciencetech.com]
- 7. mdpi.com [mdpi.com]
- 8. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]
Preventing Cannabinor precipitation in aqueous buffers
Welcome to the technical support center for researchers using Cannabinor. This resource provides troubleshooting guides and frequently asked questions to help you prevent the precipitation of this compound in aqueous buffers during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of my aqueous buffer?
This compound, like other synthetic and natural cannabinoids, is a highly lipophilic (fat-soluble) molecule.[1] Such compounds have very low intrinsic solubility in water-based solutions like physiological buffers.[2][3][4] When the concentration of this compound exceeds its solubility limit in the aqueous medium, it will precipitate out of the solution, appearing as cloudiness, crystals, or a film on the container walls. This is often observed when a concentrated stock solution of this compound (typically in an organic solvent like DMSO or ethanol) is diluted into an aqueous buffer.
Q2: What factors influence the solubility of this compound in my experiments?
Several factors can contribute to the precipitation of cannabinoids:
-
Co-solvent Concentration: A sharp decrease in the concentration of the organic co-solvent upon dilution into the aqueous buffer is the most common cause of precipitation.[5]
-
pH of the Buffer: The pH of the buffer can affect the stability and solubility of cannabinoids. For instance, some cannabinoids are more stable in slightly acidic conditions (pH 4-6), while highly acidic environments can cause degradation or conversion to other forms.[6][7]
-
Temperature: Temperature can influence solubility. Some studies have noted that cannabinoids may have lower solubility in water at colder temperatures (e.g., 4°C), which can lead to adsorptive loss to container surfaces.[8]
-
Buffer Composition: The specific components of your buffer system can interact with the cannabinoid, although this is less common than co-solvent and pH effects.[9]
-
Adsorption: Cannabinoids are known to adsorb to the surfaces of certain plastics, like polypropylene. This loss from the solution can be mistaken for precipitation.[8]
Q3: What are the recommended strategies to prevent this compound precipitation?
To maintain this compound solubility in aqueous buffers, several formulation strategies can be employed. The primary goal is to increase the apparent solubility of the lipophilic compound in the aqueous environment.
-
Use of Co-solvents: While a high concentration of organic solvents like DMSO or ethanol (B145695) can be toxic to cells, using the minimum effective concentration is a common strategy. It is crucial to carefully control the final solvent concentration in your assay.[5]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like cannabinoids within their core, forming a water-soluble inclusion complex.[10][11] This is a highly effective method for significantly increasing aqueous solubility.[2][3][12]
-
Use of Surfactants: Surfactants can form micelles that encapsulate the cannabinoid, increasing its solubility in aqueous solutions.[13] Surfactants like Tween 80 or Cremophor EL are often used, but their concentrations must be optimized to avoid cellular toxicity.[14]
-
Inclusion of Bovine Serum Albumin (BSA): In in vitro assays, adding BSA to the buffer can help solubilize cannabinoids and reduce non-specific binding to labware.[15]
Q4: How should I prepare and store my this compound stock solution?
For initial stock solutions, dissolve this compound in a pure, anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol. Store these stock solutions at -20°C or -80°C in tightly sealed glass vials to prevent degradation from light, air, and moisture. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue: Precipitation Observed Immediately Upon Dilution
If you observe cloudiness or precipitate immediately after diluting your this compound stock into your aqueous buffer, follow this troubleshooting workflow.
Caption: Workflow for troubleshooting immediate precipitation.
Issue: Precipitate Forms Over Time During Incubation
If your solution is initially clear but becomes cloudy during a longer incubation period (e.g., in a cell culture plate), consider the following:
-
Temperature Change: A decrease in temperature from preparation to incubation (e.g., from room temperature to 4°C) can reduce solubility.[8]
-
pH Shift: The metabolic activity of cells can alter the pH of the culture medium over time, potentially impacting this compound stability.
-
Adsorption to Plasticware: Cannabinoids can adsorb to the walls of plastic containers, especially polypropylene.[8] This depletes the concentration in the solution and can be mistaken for precipitation. Consider using glass or low-binding plates.
Data & Protocols
Quantitative Data: Enhancing Cannabinoid Solubility
While specific solubility data for this compound is not widely published, data for other cannabinoids like Cannabidiol (CBD) illustrates the effectiveness of various solubilization techniques.
| Cannabinoid | Formulation | Aqueous Solubility Achieved | Fold Increase (Approx.) | Reference |
| CBD | No Additive (Pure Water) | ~0.023 µg/mL | 1x | [12] |
| CBD | β-Cyclodextrin (β-CD) Complex | 0.395 µg/mL | 17x | [12] |
| CBD | 2,6-di-O-methyl-β-cyclodextrin (DM-β-CD) | 14.118 µg/mL | 614x | [12] |
| THC | No Additive (Pure Water) | ~2.8 µg/mL | 1x | [3] |
| THC | FaSSIF Buffer | 28 ± 5.9 µM (~10 µg/mL) | ~3.5x | [15] |
FaSSIF: Fasted State Simulated Intestinal Fluid
Experimental Protocols
Protocol 1: Preparation of this compound using a Co-solvent
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure it is fully dissolved.
-
Prepare Intermediate Dilution (Optional): If a large dilution factor is needed, perform an intermediate dilution in 100% DMSO or your assay buffer.
-
Final Dilution: Vigorously vortex or stir the aqueous buffer. While stirring, add the this compound stock solution dropwise to the buffer to achieve the final desired concentration.
-
Final Co-solvent Check: Ensure the final concentration of DMSO is as low as possible, ideally below 0.5%, and does not exceed the tolerance limit of your experimental system.
-
Visual Inspection: Visually inspect the final solution for any signs of precipitation before use.
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex
This protocol is adapted from methods used for other cannabinoids and should be optimized for this compound.[2][12]
-
Prepare Cyclodextrin Solution: Dissolve a suitable cyclodextrin (e.g., 2-HP-β-CD or Me-β-CD) in your desired aqueous buffer to create a concentrated solution (e.g., 10-50 mM). Warming the solution may be necessary to fully dissolve the cyclodextrin.
-
Prepare this compound Solution: Dissolve this compound in a minimal amount of a volatile organic solvent like ethanol.
-
Combine Solutions: While stirring the cyclodextrin solution vigorously, slowly add the ethanolic this compound solution.
-
Complexation: Continue stirring the mixture for several hours (e.g., 4-24 hours) at room temperature to allow for the formation of the inclusion complex.
-
Solvent Removal (Lyophilization): Freeze the resulting solution and lyophilize (freeze-dry) it to remove the water and residual ethanol. This yields a stable powder of the this compound-cyclodextrin complex.
-
Reconstitution: The resulting powder can be readily dissolved in your aqueous buffer to the desired final concentration.
Caption: Mechanism of cyclodextrin solubilization.
Background: this compound Mechanism of Action
This compound is a synthetic, selective agonist for the Cannabinoid Receptor 2 (CB2).[16] Understanding its target can provide context for experimental design.
-
CB2 Receptors: These receptors are primarily expressed on cells of the immune system, such as T cells, B cells, and macrophages.[17][18] They are also found to a lesser extent in the central nervous system, particularly on microglial cells.[18][19]
-
Signaling Pathway: Like other cannabinoid receptors, CB2 is a G protein-coupled receptor (GPCR).[20][21] Upon activation by an agonist like this compound, the receptor couples to inhibitory G proteins (Gi/o). This initiates a signaling cascade that typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channels.[20][22] This signaling ultimately mediates the anti-inflammatory and immunomodulatory effects associated with CB2 activation.[16]
Caption: Simplified CB2 receptor signaling pathway.
References
- 1. unodc.org [unodc.org]
- 2. cannabissciencetech.com [cannabissciencetech.com]
- 3. future4200.com [future4200.com]
- 4. Co-Dispersion Delivery Systems with Solubilizing Carriers Improving the Solubility and Permeability of Cannabinoids (Cannabidiol, Cannabidiolic Acid, and Cannabichromene) from Cannabis sativa (Henola Variety) Inflorescences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Kinetics of CBD, Δ9-THC Degradation and Cannabinol Formation in Cannabis Resin at Various Temperature and pH Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis: An Update from the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. mdpi.com [mdpi.com]
- 11. thecannex.com [thecannex.com]
- 12. Complexation with Cyclodextrin Improves Solubility of Cannabidiol--Institute of Process Engineering [english.ipe.cas.cn]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. Innovative Strategies to Enhance the Bioavailability of Cannabidiol: Nanotechnology and Advanced Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Predicting the Potential for Cannabinoids to Precipitate Pharmacokinetic Drug Interactions via Reversible Inhibition or Inactivation of Major Cytochromes P450 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound | C28H38O6 | CID 10174045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Cannabinoid receptor - Wikipedia [en.wikipedia.org]
- 18. Crystal Structure of the Human Cannabinoid Receptor CB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cannabinoids and Cannabinoid Receptors: The Story so Far - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scielo.br [scielo.br]
- 21. Mechanisms of Action and Pharmacokinetics of Cannabis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
Technical Support Center: Mitigating Lipid Interference in Cannabinoid Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address assay interference from lipids during cannabinoid extraction and analysis.
Frequently Asked Questions (FAQs)
Q1: What is lipid interference and why is it a concern in cannabinoid analysis?
A1: Lipid interference in cannabinoid analysis refers to the negative impact that fats, waxes, and oils present in the sample matrix have on the accuracy and reliability of analytical results. Cannabinoids are lipophilic (fat-soluble), meaning they readily dissolve in lipids.[1][2] During extraction, these lipids are often co-extracted with the target cannabinoids.[3] This co-extraction can lead to several problems, including:
-
Matrix Effects: Lipids can suppress or enhance the ionization of cannabinoids in techniques like mass spectrometry (MS), leading to inaccurate quantification.[3][4]
-
Instrument Contamination: High lipid content can clog HPLC columns and contaminate instrument components, leading to increased maintenance and downtime.[5]
-
Reduced Sensitivity: The presence of lipids can obscure the signal of the target cannabinoids, making it difficult to detect them at low concentrations.[3]
-
Inaccurate Potency Testing: For products like edibles, which have a high-fat content, removing lipids is critical for robust and accurate quantification of cannabinoids.[6]
Q2: How can I identify if lipids are interfering with my cannabinoid assay?
A2: Several signs may indicate lipid interference in your cannabinoid assay:
-
Poor Peak Shape and Resolution: In chromatography, lipid interference can cause broad, tailing, or split peaks for your cannabinoid analytes.
-
Signal Suppression or Enhancement: In LC-MS/MS analysis, a significant decrease or increase in the analyte signal compared to a clean standard suggests matrix effects caused by lipids.[4]
-
High Backpressure in HPLC/UHPLC Systems: An accumulation of lipids in the column can lead to a gradual or sudden increase in system backpressure.[5]
-
Inconsistent or Non-reproducible Results: High variability in quantitative results across replicate injections or different sample preparations can be a sign of lipid interference.
-
Visible Cloudiness or Precipitation in the Final Extract: The presence of a cloudy or milky appearance in your final sample extract can indicate a high concentration of lipids.[7]
Q3: What are the common methods for removing lipids from cannabinoid extracts?
A3: Several techniques can be employed to remove interfering lipids from cannabinoid extracts. The choice of method depends on the sample matrix, lipid content, and available laboratory equipment. Common methods include:
-
Winterization (Lipid Precipitation): This technique involves dissolving the extract in a solvent like ethanol (B145695) and then freezing it at low temperatures (e.g., -20°C or -80°C).[3][5] The cold temperature causes the lipids and waxes to solidify and precipitate out of the solution, after which they can be removed by filtration.[1][7]
-
Solid-Phase Extraction (SPE): Specialized SPE cartridges, such as Enhanced Matrix Removal—Lipid (EMR-Lipid), are designed to selectively remove lipids from the sample extract while allowing the cannabinoids to pass through.[8] This method is often faster and more efficient than winterization.[5][6]
-
Centrifugation: High-speed centrifugation can be used to separate lipids from the sample.[9][10] While ultracentrifugation is considered the gold standard for lipid removal, high-speed microcentrifuges can also be effective.[9][11]
-
Dewaxing: This process is similar to winterization but is often performed in-line during the extraction process, particularly with hydrocarbon extraction systems.[7]
Troubleshooting Guides
Issue 1: Low Cannabinoid Recovery After Winterization
-
Possible Cause: Cannabinoids may be co-precipitating with the lipids.
-
Troubleshooting Steps:
-
Optimize Solvent-to-Extract Ratio: Ensure that a sufficient volume of solvent is used to fully dissolve the extract before cooling. A more dilute solution can reduce the chances of cannabinoids being trapped in the precipitated lipids.
-
Control Cooling Rate: A slower cooling rate can sometimes allow for the formation of larger lipid crystals, which may be less likely to entrap cannabinoids.
-
Wash Precipitated Lipids: After filtration, wash the collected lipids with a small amount of cold solvent to recover any adsorbed cannabinoids.
-
Evaluate Filtration Method: Ensure the filter paper or membrane is appropriate for the solvent and temperature being used. Inefficient filtration can lead to loss of both lipids and cannabinoids.
-
Issue 2: Incomplete Lipid Removal with EMR-Lipid Cartridges
-
Possible Cause: The capacity of the cartridge may have been exceeded, or the sample was not prepared correctly.
-
Troubleshooting Steps:
-
Check Sample-to-Sorbent Ratio: Ensure that the amount of sample being loaded onto the cartridge does not exceed the manufacturer's recommendations for lipid removal capacity.
-
Ensure Proper Solvent Composition: The efficiency of EMR-Lipid cartridges is dependent on the solvent composition. Follow the manufacturer's protocol regarding the ratio of organic solvent to water. For example, a common recommendation is a 4:1 ratio of acetonitrile (B52724) to water.[6]
-
Allow for Gravity Elution: Do not apply positive or negative pressure unless specified in the protocol. Allowing the sample to pass through the sorbent via gravity ensures sufficient interaction time for lipid removal.[6]
-
Issue 3: Persistent Matrix Effects in LC-MS/MS Analysis
-
Possible Cause: Residual lipids or other matrix components are still present in the final extract.
-
Troubleshooting Steps:
-
Combine Cleanup Techniques: For particularly complex matrices like chocolate or some topical creams, a multi-step cleanup approach may be necessary. For example, an initial winterization step could be followed by SPE.
-
Use Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix that is as similar as possible to your samples. This can help to compensate for any remaining matrix effects.[8]
-
Employ Internal Standards: Use isotopically labeled internal standards for each analyte of interest. This is one of the most effective ways to correct for matrix-induced signal suppression or enhancement.
-
Optimize Chromatographic Separation: Adjust your HPLC/UHPLC gradient to better separate the cannabinoids from any remaining interfering compounds.
-
Quantitative Data on Lipid Removal
The following tables summarize quantitative data from studies evaluating different lipid removal techniques.
Table 1: Comparison of Residual Extract Weight After Various Cleanup Methods for THC-Infused Milk Chocolate
| Cleanup Method | Average Residual Weight (g) |
| Acetonitrile Extraction (No Cleanup) | 0.055 |
| QuEChERS (No Dispersive) | 0.030 |
| QuEChERS (with Fat-Specific Dispersive) | 0.020 |
| Winterization (-80°C) | 0.010 |
| Captiva EMR—Lipid | 0.010 |
Data sourced from Agilent Technologies Application Note 5994-2873EN.[5]
Table 2: Recovery of Cannabinoids in Different Food Matrices using Acetonitrile Extraction with EMR-Lipid Cleanup
| Cannabinoid | Spiked Level | Average Recovery (%) | Relative Standard Deviation (RSD, n=6) (%) |
| Tetrahydrocannabinol (THC) | Low, Medium, High | 82.0 - 114.9 | < 15 |
| Cannabidiol (CBD) | Low, Medium, High | 82.0 - 114.9 | < 15 |
| Cannabidivarin (CBDV) | Low, Medium, High | 82.0 - 114.9 | < 15 |
| Tetrahydrocannabivarin (THCV) | Low, Medium, High | 82.0 - 114.9 | < 15 |
| Cannabigerol (CBG) | Low, Medium, High | 82.0 - 114.9 | < 15 |
| Cannabinol (CBN) | Low, Medium, High | 82.0 - 114.9 | < 15 |
| Cannabidiolic Acid (CBDA) | Low, Medium, High | 82.0 - 114.9 | < 15 |
| Tetrahydrocannabinolic Acid (THCA) | Low, Medium, High | 82.0 - 114.9 | < 15 |
Data adapted from a study on the determination of eight cannabinoids in various food matrices.[8]
Experimental Protocols
Protocol 1: Winterization for Lipid Removal from a Crude Cannabis Extract
-
Dissolution: Dissolve the crude cannabis extract in a 10:1 ratio of ethanol to extract (e.g., 100 mL of ethanol for 10 g of extract).
-
Heating (Optional but Recommended): Gently warm the solution to approximately 40°C and stir until the extract is fully dissolved.
-
Freezing: Place the solution in a freezer at -20°C to -80°C for 24 to 48 hours. The lower the temperature, the more effective the lipid precipitation.[5]
-
Filtration: While the solution is still cold, quickly filter it through a pre-chilled Buchner funnel with filter paper or a vacuum filtration apparatus to separate the precipitated lipids and waxes.
-
Solvent Removal: Remove the ethanol from the filtered solution using a rotary evaporator to obtain the winterized cannabis extract.
Protocol 2: Lipid Removal from a Chocolate Matrix using Captiva EMR—Lipid
-
Sample Homogenization: Weigh 1 g of the chocolate sample into a 50 mL polypropylene (B1209903) centrifuge tube.[5]
-
Freezing: Place the tube in a -20°C freezer for 20 minutes.[5]
-
Extraction: Add 10 mL of cold acetonitrile containing 2% formic acid to the tube.[6] Homogenize using a mechanical shaker for 5 minutes.[5]
-
Centrifugation: Centrifuge the tube at 3,600 to 5,000 rpm for 5 minutes.[6]
-
EMR-Lipid Cleanup: a. Transfer 2.5 mL of the supernatant to a clean 15 mL tube.[6] b. Add 500 µL of water and vortex briefly.[6] c. Pour the entire 3 mL of the diluted supernatant into a 3 mL Captiva EMR—Lipid cartridge and allow it to elute via gravity into a clean collection tube.[6] d. Add an additional 1.5 mL of a 4:1 acetonitrile:water solution to the cartridge and allow it to elute into the same collection tube.[6]
-
Analysis: The resulting eluate is ready for analysis by LC/UV or LC-MS/MS.
Visualizations
References
- 1. True Labs | Lipids — True Labs for Cannabis [truelabscannabis.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Challenges of Extracting and Determining Cannabinoids in Different Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jfda-online.com [jfda-online.com]
- 5. agilent.com [agilent.com]
- 6. lcms.cz [lcms.cz]
- 7. usalab.com [usalab.com]
- 8. [Determination of eight cannabinoids in foods with enhanced matrix removal-lipid adsorbent by ultra performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biochemia-medica.com [biochemia-medica.com]
- 10. 5 Way to Eliminate Interference of Hyperlipidemia on Biochemical Tests [en.seamaty.com]
- 11. Lipemia: causes, interference mechanisms, detection and management - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Translation of In Vitro Cannabinoid Data to In Vivo Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the common challenges encountered when translating in vitro cannabinoid data to in vivo experimental models.
Frequently Asked Questions (FAQs)
Q1: Why do the potent effects of my cannabinoid compound observed in cell cultures disappear or significantly diminish in animal models?
A1: This is a common and multifaceted issue. The discrepancy often arises from differences in bioavailability, metabolism, and target engagement between a simplified in vitro system and a complex in vivo environment.
-
Low Oral Bioavailability: Many cannabinoids are highly lipophilic, leading to poor absorption when administered orally in vivo.[1][2][3] Oral bioavailability of cannabinoids like CBD can be as low as 6-10% in humans and dogs.[1] Factors such as the "first-pass effect" in the liver extensively metabolize the compound before it reaches systemic circulation.[2]
-
Rapid Metabolism: In vivo, cannabinoids are subject to extensive metabolism by cytochrome P450 enzymes (e.g., CYP2C9, CYP2C19, CYP3A4) in the liver and other tissues, which may not be fully represented in your in vitro model.[4][5] This can lead to rapid clearance and reduced exposure of the parent compound to the target receptors.
-
Species-Specific Metabolism: The metabolic pathways of cannabinoids can vary significantly between species.[6] An in vitro model using human cell lines might not predict the metabolic fate of a compound in a rodent model.
-
Protein Binding: In the bloodstream, cannabinoids can be highly bound to plasma proteins, reducing the free fraction available to interact with target receptors. This is a factor not typically present in in vitro assays.
Q2: My compound shows high binding affinity to cannabinoid receptors in vitro, but the in vivo pharmacological effects are weak or unexpected. What could be the reason?
A2: High binding affinity in vitro does not always guarantee the desired in vivo efficacy. Several factors can contribute to this disconnect:
-
Receptor Signaling Complexity: In vivo, cannabinoid receptor (CB1 and CB2) signaling is complex and can be influenced by the local cellular environment, receptor desensitization, and interaction with other signaling pathways.[7] These nuances are often absent in simplified in vitro systems. For instance, the subcellular localization of CB1 receptors can dynamically affect their signaling.[7]
-
Allosteric Modulation: The presence of endogenous allosteric modulators in vivo can alter the binding and efficacy of your compound, an effect not captured in standard in vitro binding assays.[8]
-
Blood-Brain Barrier Penetration: For centrally-acting cannabinoids, the ability to cross the blood-brain barrier is crucial. A compound may have high receptor affinity but poor brain penetration, leading to a lack of central effects.
-
Functional Selectivity (Biased Agonism): Your compound might act as a biased agonist, preferentially activating certain downstream signaling pathways over others. The in vitro assay you used might not have captured the full spectrum of signaling, leading to a misinterpretation of its functional effects in a whole organism.
Q3: How can I improve the correlation between my in vitro and in vivo cannabinoid research?
A3: Improving the predictive validity of your in vitro work requires a more comprehensive and translational approach.
-
Utilize More Complex In Vitro Models: Consider using 3D cell cultures, organoids, or co-culture systems that better mimic the in vivo microenvironment. For metabolism studies, using liver microsomes or S9 fractions from the same species as your in vivo model can provide more relevant data.[4][9]
-
Conduct Early Pharmacokinetic Profiling: In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays can provide early insights into a compound's potential in vivo behavior.
-
Measure Free vs. Total Compound Concentration: When possible, measure the unbound concentration of your compound in in vivo studies, as this is the pharmacologically active fraction.
-
Employ a Battery of In Vitro Assays: Instead of relying on a single assay, use a panel of in vitro tests that assess various aspects of your compound's activity, such as receptor binding, functional activity at different signaling endpoints, and off-target effects.
Troubleshooting Guides
Issue 1: Inconsistent results between different in vitro assays for the same cannabinoid.
| Possible Cause | Troubleshooting Steps |
| Different cell lines used | Ensure cell lines express the target receptor at comparable levels. Be aware that endogenous receptor expression can vary. |
| Assay conditions (e.g., serum) | Serum proteins can bind to cannabinoids, reducing their effective concentration. Run assays in serum-free or low-serum conditions where possible. |
| Ligand depletion | At high cell densities or with highly potent compounds, the ligand concentration can be depleted. Optimize cell number and ligand concentration. |
| Solvent effects | Cannabinoids are often dissolved in organic solvents (e.g., DMSO). Ensure the final solvent concentration is low and consistent across all experiments, including controls. |
Issue 2: Higher than expected toxicity observed in vivo compared to in vitro cytotoxicity assays.
| Possible Cause | Troubleshooting Steps |
| Toxic metabolites | The parent compound may be non-toxic, but its metabolites formed in vivo could be. Use in vitro systems that incorporate metabolic enzymes (e.g., liver S9 fractions) to screen for metabolite toxicity.[4] |
| Off-target effects | The compound may have off-target effects in vivo that are not apparent in the specific cell line used for in vitro testing. Broad in vitro safety profiling against a panel of receptors and enzymes is recommended. |
| Vehicle toxicity | The vehicle used to dissolve the cannabinoid for in vivo administration may be causing toxicity. Conduct a vehicle-only control group in your in vivo study. |
Data Presentation
Table 1: Comparison of Cannabinoid Bioavailability by Route of Administration
| Cannabinoid | Route of Administration | Bioavailability (%) | Species |
| CBD | Oral | ~6-10% | Human, Dog[1] |
| CBD | Oral | 13-19% | Animal (unspecified)[2] |
| THC | Oral | ~6% | Human[3] |
| CBD | Smoked/Inhaled | ~31% | Human[2][3] |
| Cannabinoids | Buccal Mucosal | ~13% | Human[10] |
Table 2: In Vitro vs. In Vivo Efficacy of Cannabidiol (B1668261) (CBD) in Neuroblastoma
| Assay | Metric | In Vitro (SK-N-SH cells) | In Vivo (Tumor Xenografts) |
| Cell Viability | Reduced | Yes | N/A |
| Invasiveness | Reduced | Yes | N/A |
| Apoptosis | Induced | Yes | Yes (increased activated caspase 3)[11] |
| Tumor Growth | N/A | N/A | Reduced |
Experimental Protocols
Protocol 1: In Vitro Cannabinoid Receptor Binding Assay ([³H]CP55,940 Competition)
-
Preparation of Membranes: Prepare cell membranes from HEK293 cells stably expressing human CB1 or CB2 receptors.
-
Assay Buffer: Use a buffer containing 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, and 0.5 mg/mL BSA, pH 7.4.
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of [³H]CP55,940 (a high-affinity cannabinoid receptor agonist) and varying concentrations of the test cannabinoid.
-
Equilibrium: Allow the binding to reach equilibrium by incubating for 90 minutes at 30°C.
-
Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]CP55,940). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
-
Animal Model: Use adult male Sprague-Dawley rats (or another appropriate rodent model).
-
Compound Administration: Administer the cannabinoid compound via the desired route (e.g., oral gavage, intravenous injection). Include a vehicle control group.
-
Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0, 15, 30, 60, 120, 240, 480 minutes).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Sample Analysis: Quantify the concentration of the parent cannabinoid and its major metabolites in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
Mandatory Visualizations
Caption: Key challenges in translating in vitro data to in vivo models.
Caption: An integrated workflow for cannabinoid drug discovery.
Caption: Simplified CB1 receptor signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | A Systematic Review on the Pharmacokinetics of Cannabidiol in Humans [frontiersin.org]
- 3. The pharmacokinetics and the pharmacodynamics of cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of in vitro and in vivo models for the elucidation of metabolic patterns of 7-azaindole-derived synthetic cannabinoids exemplified using cumyl-5F-P7AICA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. d.docksci.com [d.docksci.com]
- 7. Frontiers | Cannabinoid Receptors in the Central Nervous System: Their Signaling and Roles in Disease [frontiersin.org]
- 8. The great divide: Separation between in vitro and in vivo effects of PSNCBAM-based CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cannabishealth.com [cannabishealth.com]
- 11. In vitro and in vivo efficacy of non-psychoactive cannabidiol in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability Testing of Synthetic Cannabinoids
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability testing protocols for synthetic cannabinoids. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of synthetic cannabinoids?
A1: The stability of synthetic cannabinoids is primarily affected by environmental factors such as temperature, light exposure, oxygen, and pH.[1][2] High temperatures can accelerate degradation, while exposure to UV and ambient light can cause photochemical decomposition.[1][2] Oxidation can occur with repeated exposure to air, and the pH of solutions can catalyze hydrolytic degradation.[1][2]
Q2: What are the recommended long-term storage conditions for synthetic cannabinoid reference standards and samples?
A2: For long-term stability, synthetic cannabinoid solutions should be stored in airtight, amber glass vials at -20°C.[3][4] Studies on various synthetic cannabinoids, including XLR-11, UR-144, AB-Pinaca, and AB-Fubinaca, have shown that frozen storage is the most effective condition for preserving the compounds over several months, especially in biological matrices like whole blood.[5] Some compounds, like XLR-11, show significant degradation at refrigerated (4°C) and room temperatures.[5]
Q3: How should I handle synthetic cannabinoids in biological matrices (e.g., blood, serum, urine)?
A3: Biological samples suspected of containing synthetic cannabinoids should be frozen at -20°C as soon as possible to minimize degradation.[5][6] Multiple freeze-thaw cycles should be avoided, as they can lead to a decrease in the concentration of some analytes.[3][4] For instance, some compounds like 5F-ABICA and AB-FUBINACA 2-Isomer have shown reduced stability after repeated freeze-thaw cycles.[4] It is also recommended to use glass vials for storage, as plastic containers can lead to adsorptive losses.[7]
Q4: What are forced degradation studies and why are they necessary?
A4: Forced degradation, or stress testing, involves intentionally exposing a drug substance to harsh conditions—such as high heat, humidity, light, acid, base, and oxidation—to accelerate its decomposition.[1][8][9] These studies are crucial for several reasons:
-
Identifying potential degradation products and establishing degradation pathways.[8][10]
-
Demonstrating the specificity of analytical methods, ensuring that the method can accurately measure the drug in the presence of its degradants (a stability-indicating method).[8][11]
-
Gaining insight into the intrinsic stability of the molecule, which helps in developing a stable formulation and determining appropriate storage conditions and shelf life.[1][9]
Q5: According to ICH guidelines, what are the standard conditions for long-term and accelerated stability testing?
A5: The International Council for Harmonisation (ICH) provides guidelines for stability testing. For long-term studies, the recommended storage condition is typically 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.[12] For accelerated studies, the standard condition is 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[12] The testing frequency for long-term studies is usually every 3 months for the first year, every 6 months for the second year, and annually thereafter.[12]
Data Presentation: Stability of Synthetic Cannabinoids in Whole Blood
The following table summarizes the stability of various synthetic cannabinoids in whole blood under different storage conditions.
| Synthetic Cannabinoid | Storage Condition | Duration | Stability Outcome |
| XLR-11 | Room Temperature (22°C) | 3 weeks | Significant degradation (31-73% loss) |
| Refrigerated (4°C) | 3 weeks | Significant degradation (31-73% loss) | |
| Frozen (-20°C) | 12 weeks | Stable | |
| UR-144 | Room Temperature (22°C) | 12 weeks | Relatively stable |
| Refrigerated (4°C) | 12 weeks | Relatively stable | |
| Frozen (-20°C) | 12 weeks | Stable | |
| AB-Pinaca | Room Temperature (22°C) | 12 weeks | Relatively stable |
| Refrigerated (4°C) | 12 weeks | Relatively stable | |
| Frozen (-20°C) | 12 weeks | Stable | |
| AB-Fubinaca | Room Temperature (22°C) | 12 weeks | Relatively stable |
| Refrigerated (4°C) | 12 weeks | Relatively stable | |
| Frozen (-20°C) | 12 weeks | Stable | |
| JWH-018 | Room/Refrigerated/Frozen | 30 days | Stable |
| JWH-073 | Room/Refrigerated/Frozen | 30 days | Stable |
Data compiled from studies by Fort et al. (2017) and Kacinko et al. (2011).[5][13]
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of synthetic cannabinoids.
Issue 1: Unexpected Peaks in Chromatogram
-
Possible Cause: Degradation of the analyte. Synthetic cannabinoids can degrade when exposed to heat, light, or acidic/basic conditions, leading to the formation of new products that appear as extra peaks.[1][14] Thermolytic degradation can occur in the injection port of a gas chromatograph (GC).[14]
-
Troubleshooting Steps:
-
Review Sample Handling and Storage: Ensure samples were stored under appropriate conditions (frozen, protected from light).
-
Analyze a Freshly Prepared Standard: This will help determine if the degradation is occurring in the stored sample or during the analytical process.
-
Lower GC Inlet Temperature: If using GC-MS, thermolytic degradation may be the cause. Try lowering the inlet temperature.
-
Perform Forced Degradation Studies: Conduct controlled degradation experiments (acid, base, peroxide, heat, light) to identify the retention times of potential degradation products. This can help confirm if the unexpected peaks are related to your compound of interest.
-
Issue 2: Peak Tailing in HPLC Analysis
-
Possible Cause: Secondary interactions between the analyte and the stationary phase, often due to active sites on the silica (B1680970) backbone.[15] This can also be caused by issues with the mobile phase pH or extra-column volume.[15][16]
-
Troubleshooting Steps:
-
Check Mobile Phase pH: Ensure the pH of the mobile phase is appropriate for the analyte. For basic compounds, a slightly acidic mobile phase can improve peak shape.
-
Add a Mobile Phase Modifier: Adding a small amount of a competing base, like triethylamine, to the mobile phase can help reduce tailing for basic analytes.
-
Use a Different Column: Consider a column with a different stationary phase or one that is specifically end-capped to minimize silanol (B1196071) interactions.
-
Check for System Dead Volume: Ensure all tubing and connections are appropriate for the column dimensions to minimize extra-column band broadening.[16]
-
Sample Overload: Injecting too much sample can also cause peak tailing. Try injecting a smaller volume or a more dilute sample.[16]
-
Issue 3: Loss of Analyte Signal/Irreproducible Results
-
Possible Cause: Adsorption of the analyte to the surface of sample containers, particularly plastic vials.[7] Cannabinoids are known to be susceptible to this issue.
-
Troubleshooting Steps:
-
Use Silanized Glass Vials: To prevent adsorption, use glass vials, preferably those that have been silanized.[7]
-
Prepare Samples Freshly: If possible, prepare samples immediately before analysis to minimize the time they are in contact with container surfaces.
-
Check for Leaks: Ensure there are no leaks in the HPLC system, particularly around the injector, which could lead to variable injection volumes.[17]
-
Solvent Compatibility: Ensure the sample solvent is compatible with the mobile phase to prevent sample precipitation in the injector or on the column.
-
Experimental Protocols
1. General Protocol for Forced Hydrolysis Study
This protocol outlines the steps for conducting an acid and base forced degradation study.
-
Preparation of Stock Solution: Prepare a stock solution of the synthetic cannabinoid in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).[8]
-
Acid Hydrolysis:
-
Add an equal volume of 0.1 M hydrochloric acid (HCl) to an aliquot of the stock solution.[18]
-
Gently mix the solution.
-
Heat the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 8 hours).[18] It is advisable to take time points (e.g., 0, 2, 4, 8 hours) to monitor the degradation.
-
After the desired time, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M sodium hydroxide (B78521) (NaOH).
-
-
Base Hydrolysis:
-
Add an equal volume of 0.1 M sodium hydroxide (NaOH) to another aliquot of the stock solution.[18]
-
Follow the same heating and time-point sampling procedure as for acid hydrolysis.
-
After the desired time, cool the solution and neutralize it with an equivalent amount of 0.1 M HCl.
-
-
Analysis: Analyze the stressed and neutralized samples, along with a control sample (drug substance in solvent without acid/base), using a suitable stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent compound.[11]
2. General Protocol for Photostability Testing (ICH Q1B)
This protocol provides a general workflow for assessing the photostability of a synthetic cannabinoid.[19][20][21]
-
Sample Preparation:
-
Prepare samples of the drug substance as a thin layer in a chemically inert, transparent container (e.g., glass petri dish).[22]
-
Prepare a solution of the drug substance in an inert solvent.
-
Prepare samples of the drug product (if applicable).
-
For each sample type, prepare a "dark" control sample by wrapping it in aluminum foil to shield it from light. This helps differentiate between light-induced and heat-induced degradation.[23]
-
-
Light Exposure:
-
Place the samples (including dark controls) in a photostability chamber.
-
Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[21] This can be achieved using a xenon arc lamp or a combination of cool white fluorescent and near-UV lamps.[20][23]
-
-
Post-Exposure Analysis:
-
After exposure, visually inspect all samples for any physical changes (e.g., color change).[22]
-
Analyze the exposed samples and the dark controls using a validated stability-indicating HPLC method to determine the assay of the active substance and to quantify any degradation products.
-
Compare the results from the light-exposed samples to those of the dark controls to determine the extent of photodegradation.
-
Signaling Pathways
CB1/CB2 Receptor Signaling Pathway
Synthetic cannabinoids primarily exert their effects by acting as agonists at the cannabinoid receptors, CB1 and CB2.[24][25] These are G-protein coupled receptors (GPCRs). The diagram below illustrates the canonical signaling pathway following receptor activation.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 3. Freeze-thaw stability and long-term stability of 84 synthetic cannabinoids in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. METHODOLOGY FOR CONTROLLED ADMINISTRATION OF SMOKED SYNTHETIC CANNABINOIDS JWH-018 AND JWH-073 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. shareok.org [shareok.org]
- 7. philadelphia.edu.jo [philadelphia.edu.jo]
- 8. ijrpp.com [ijrpp.com]
- 9. alchimiaweb.com [alchimiaweb.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ema.europa.eu [ema.europa.eu]
- 13. Jwh 018 | C24H23NO | CID 10382701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Thermolytic Degradation of Synthetic Cannabinoids: Chemical Exposures and Pharmacological Consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 17. youtube.com [youtube.com]
- 18. asianjpr.com [asianjpr.com]
- 19. FDA Guidelines for Photostability Testing: A Step-by-Step Guide – StabilityStudies.in [stabilitystudies.in]
- 20. youtube.com [youtube.com]
- 21. ema.europa.eu [ema.europa.eu]
- 22. ikev.org [ikev.org]
- 23. m.youtube.com [m.youtube.com]
- 24. The synthetic cannabinoids menace: a review of health risks and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Cross-Reactivity in Cannabinoid Immunoassays
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to cross-reactivity in cannabinoid immunoassays.
Troubleshooting Guides
This section provides solutions to common issues encountered during cannabinoid immunoassay experiments.
Issue 1: Unexpected Positive Results (False Positives)
-
Question: My immunoassay is showing positive results for samples that should be negative for the target cannabinoid (e.g., Δ⁹-THC-COOH). What are the potential causes and how can I troubleshoot this?
-
Answer: Unexpected positive results are often due to the cross-reactivity of the assay's antibodies with other structurally similar compounds present in the sample.
Potential Causes:
-
Cross-reactivity with other cannabinoids: The antibodies used in the immunoassay may recognize and bind to other cannabinoids besides the primary target. This is a significant issue due to the structural similarity among various natural and synthetic cannabinoids.[1][2][3] Common cross-reactants include:
-
Cannabinol (CBN): Has been shown to cross-react with immunoassays designed to detect THC metabolites.[3]
-
Δ⁸-THC and its metabolites: Can exhibit significant cross-reactivity.[2][4]
-
Other THC isomers and metabolites: Various isomers and metabolic byproducts of THC can be recognized by the antibodies.[4][5]
-
Synthetic cannabinoids: Some synthetic cannabinoids, particularly those with similar core structures to THC, may cross-react.[1][6]
-
-
Presence of structurally similar drugs: Certain medications, both prescription and over-the-counter, can have chemical structures that mimic cannabinoids, leading to false positives.
-
Matrix effects: Components in the sample matrix (e.g., urine, blood) can interfere with the antibody-antigen binding.
Troubleshooting Steps:
-
Review Assay Specificity: Carefully consult the manufacturer's package insert or technical data sheet for a list of known cross-reactants and their percentage of cross-reactivity.
-
Sample Dilution: Perform serial dilutions of the sample and re-run the assay. If the positive signal is due to a low-affinity cross-reactant, dilution may reduce the signal below the cutoff.
-
Confirmation with a Specific Method: The most reliable step is to confirm the result using a more specific analytical method, such as Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[7] LC-MS/MS can definitively identify and quantify the specific cannabinoid present.
-
Issue 2: Higher Than Expected Results
-
Question: The quantitative results from my immunoassay are consistently higher than anticipated. What could be causing this?
-
Answer: Higher than expected results can be a consequence of the additive effect of cross-reacting compounds.
Potential Causes:
-
Additive Cross-Reactivity: If a sample contains both the target analyte and one or more cross-reacting substances, their combined effect can lead to an inflated signal. For instance, the presence of both THC metabolite and CBN can produce a higher signal than either compound alone.[3]
-
Non-Specific Binding: Components in the sample may non-specifically bind to the assay components, leading to a higher signal.
Troubleshooting Steps:
-
Analyze for Potential Cross-Reactants: If possible, use a confirmatory method like LC-MS/MS to identify and quantify all cannabinoids present in the sample to understand the source of the elevated signal.
-
Consult Cross-Reactivity Data: Refer to the quantitative data tables below to estimate the potential contribution of known cross-reactants to the total signal.
-
Issue 3: Inconsistent or Non-Reproducible Results
-
Question: I am observing significant variability in my results between different runs of the same sample. What are the likely causes and solutions?
-
Answer: Inconsistent results can stem from various factors related to the assay procedure, reagents, and sample handling.[8][9][10]
Potential Causes:
-
Pipetting Errors: Inaccurate or inconsistent pipetting of samples, standards, or reagents is a common source of variability.[8][11]
-
Improper Mixing: Inadequate mixing of reagents or samples can lead to non-uniform reactions.[8]
-
Temperature Fluctuations: Variations in incubation temperature can affect the kinetics of the antibody-antigen binding.[10][11]
-
Edge Effects: Wells on the perimeter of a microplate can experience different temperature and evaporation rates compared to the inner wells, leading to result discrepancies.[8][10]
-
Reagent Degradation: Improper storage or repeated freeze-thaw cycles of reagents can reduce their effectiveness.[10]
Troubleshooting Steps:
-
Standardize Procedures: Ensure all experimental steps are performed consistently, including incubation times, temperatures, and washing procedures.[10]
-
Calibrate Pipettes: Regularly calibrate and check the accuracy of all pipettes.[8]
-
Ensure Proper Mixing: Thoroughly mix all reagents and samples before use.[8]
-
Use Plate Sealers: Cover plates during incubation to prevent evaporation and minimize edge effects.[8]
-
Aliquot Reagents: Aliquot reagents into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[10]
-
Issue 4: False Negative Results
-
Question: My assay is yielding negative results for samples that are expected to contain the target cannabinoid. What could be the reason?
-
Answer: False negatives in cannabinoid immunoassays can occur due to several factors that interfere with the detection mechanism.
Potential Causes:
-
Adulterants: Certain substances added to a urine sample can interfere with the assay. For example, Visine® eyedrops contain benzalkonium chloride, which can cause false-negative results for cannabinoids.[12]
-
Low Analyte Concentration: The concentration of the target cannabinoid in the sample may be below the detection limit of the assay.
-
Sample Dilution: Excessive fluid intake can dilute the urine, lowering the cannabinoid concentration below the cutoff.[13]
-
Hook Effect: In rare cases of extremely high analyte concentrations, a "hook effect" can occur in some immunoassay formats, leading to a lower-than-expected signal.
Troubleshooting Steps:
-
Check for Adulterants: If sample tampering is suspected, specific tests for common adulterants can be performed.
-
Use a Lower Cutoff Assay: If available, an assay with a lower cutoff concentration may be able to detect the analyte.
-
Confirm with Mass Spectrometry: LC-MS/MS is highly sensitive and can often detect cannabinoids at concentrations below the immunoassay cutoff.
-
Sample Dilution and Re-testing: If a hook effect is suspected, diluting the sample and re-running the assay should yield a result within the assay's linear range.
-
Data Presentation: Cannabinoid Cross-Reactivity
The following tables summarize quantitative data on the cross-reactivity of various cannabinoids in different immunoassay formats. It is important to note that cross-reactivity can vary between manufacturers and even between different lots of the same assay. Always refer to the manufacturer's package insert for specific cross-reactivity information.
Table 1: Cross-Reactivity of Natural Cannabinoids and THC Metabolites in Commercial Immunoassays
| Compound | Assay | Target Analyte | % Cross-Reactivity |
| Cannabinol (CBN) | EMIT II Plus | THC Metabolite | ~20% (5-fold more CBN needed for equivalent signal)[3] |
| Microgenics MultiGent | THC Metabolite | ~5% (20-fold more CBN needed for equivalent signal)[3] | |
| Δ⁸-THC-COOH | DRI Cannabinoids | Δ⁹-THC-COOH | 90-105%[14] |
| EMIT II Plus | Δ⁹-THC-COOH | 105-119%[14] | |
| Roche KIMS | Δ⁹-THC-COOH | 98%[14] | |
| Immunalysis ELISA | Δ⁹-THC-COOH | 200%[4][5] | |
| Δ⁹,¹¹-THC | Immunalysis ELISA | Δ⁹-THC-COOH | 25%[4][5] |
| Δ¹⁰-THC | Immunalysis ELISA | Δ⁹-THC-COOH | 13%[4][5] |
| Δ⁶ᵃ,¹⁰ᵃ-THC | Immunalysis ELISA | Δ⁹-THC-COOH | 7%[4][5] |
| THC-O-Acetate | Immunalysis ELISA | Δ⁹-THC-COOH | 3%[4][5] |
| THCP | Immunalysis ELISA | Δ⁹-THC-COOH | 0.5%[4][5] |
| Cannabidiol (CBD) | Multiple HEIA Kits | Δ⁹-THC-COOH | Not Detectable[2] |
Table 2: Cross-Reactivity of Synthetic Cannabinoids in an ELISA Targeting JWH-018 N-(5-hydroxypentyl) Metabolite
| Compound | % Cross-Reactivity |
| JWH-073 N-(butanoic acid) | High |
| JWH-073 N-(4-hydroxybutyl) | High |
| JWH-073 N-(3-hydroxybutyl) | High |
| 10 other compounds | ≥50% |
| 4 other compounds | 10-50% |
| 30 other compounds | <10% |
| 27 other compounds | <1% |
| Data adapted from a study evaluating 74 synthetic cannabinoids.[6] |
Experimental Protocols
1. Competitive ELISA for THC-COOH in Urine (General Protocol)
This protocol provides a general framework for a competitive ELISA. Specific parameters should be optimized based on the commercial kit and laboratory conditions.
-
Materials:
-
Microtiter plate pre-coated with anti-THC-COOH antibodies
-
THC-COOH standards
-
Urine samples
-
THC-COOH-enzyme (e.g., HRP) conjugate
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
-
-
Procedure:
-
Preparation: Bring all reagents and samples to room temperature.
-
Standard and Sample Addition: Add a defined volume of standards, controls, and urine samples to the appropriate wells of the microtiter plate.
-
Enzyme Conjugate Addition: Add a defined volume of the THC-COOH-enzyme conjugate to each well.
-
Incubation: Incubate the plate for a specified time and temperature (e.g., 60 minutes at 37°C). During this step, the free THC-COOH in the sample competes with the enzyme-labeled THC-COOH for binding to the fixed antibodies on the plate.
-
Washing: Aspirate the contents of the wells and wash the plate multiple times with wash buffer to remove any unbound components.
-
Substrate Addition: Add the substrate solution to each well. The enzyme on the bound conjugate will catalyze a color change.
-
Incubation: Incubate the plate for a specified time (e.g., 15-30 minutes) at room temperature, protected from light.
-
Stop Reaction: Add the stop solution to each well to terminate the enzymatic reaction.
-
Read Absorbance: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader. The intensity of the color is inversely proportional to the concentration of THC-COOH in the sample.
-
2. LC-MS/MS Confirmation of THC-COOH in Urine (General Protocol)
This protocol outlines the general steps for confirming and quantifying THC-COOH in urine using LC-MS/MS. Specific parameters will vary depending on the instrumentation and laboratory standard operating procedures.
-
Materials:
-
Urine samples, calibrators, and controls
-
Internal standard (e.g., THC-COOH-d₃)
-
Reagents for hydrolysis (e.g., NaOH) and neutralization (e.g., acetic acid)
-
Extraction solvent (e.g., hexane/ethyl acetate)
-
Reconstitution solvent (e.g., methanol/water)
-
LC-MS/MS system with a suitable column (e.g., C18)
-
-
Procedure:
-
Sample Preparation:
-
Hydrolysis: Since most THC-COOH in urine is conjugated to glucuronic acid, a hydrolysis step is necessary to cleave this conjugate. This is typically done by adding a strong base (e.g., NaOH) and heating the sample (e.g., at 60°C for 20 minutes).[15][16]
-
Neutralization: After cooling, neutralize the sample with an acid (e.g., glacial acetic acid).[15]
-
Internal Standard Addition: Add a known amount of an internal standard (e.g., THC-COOH-d₃) to all samples, calibrators, and controls.[17]
-
Liquid-Liquid Extraction (LLE): Add an organic extraction solvent to the samples, vortex to mix, and centrifuge to separate the organic and aqueous layers. The THC-COOH will partition into the organic layer.[15][16]
-
Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.[15][16]
-
Reconstitution: Reconstitute the dried extract in a small volume of reconstitution solvent suitable for LC-MS/MS analysis.[15][16]
-
-
LC-MS/MS Analysis:
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
-
Chromatographic Separation: The cannabinoids are separated on a chromatographic column based on their physicochemical properties.
-
Mass Spectrometric Detection: The separated compounds are ionized and detected by the mass spectrometer. Specific precursor and product ion transitions are monitored for the target analyte and the internal standard to ensure accurate identification and quantification.[18][19]
-
-
Data Analysis: The concentration of THC-COOH in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Frequently Asked Questions (FAQs)
Q1: What is immunoassay cross-reactivity? A1: Immunoassay cross-reactivity is the phenomenon where the antibodies in an assay, designed to detect a specific target molecule, also bind to other structurally similar molecules.[1] This can lead to false-positive results or inaccurate quantification.
Q2: Why is cross-reactivity a significant issue in cannabinoid testing? A2: The cannabis plant contains numerous structurally related compounds called cannabinoids (e.g., THC, CBD, CBN). Additionally, the market for synthetic cannabinoids is constantly evolving.[1] The high degree of structural similarity among these compounds makes it challenging to develop antibodies that are exclusively specific to a single cannabinoid, leading to a high potential for cross-reactivity in immunoassays.[1][3]
Q3: Which cannabinoids are most likely to cross-react with assays for THC and its metabolites? A3: Due to their structural similarity, isomers of THC (like Δ⁸-THC) and metabolites of THC are common cross-reactants.[2][4] Cannabinol (CBN) has also been shown to significantly cross-react with some THC immunoassays.[3] The extent of cross-reactivity varies depending on the specific assay.
Q4: Do CBD products cause positive results on THC immunoassays? A4: Pure CBD has been shown to have little to no cross-reactivity with THC immunoassays.[2] However, some CBD products may contain trace amounts of THC, which could potentially lead to a positive result, especially with frequent use.
Q5: What is the role of a confirmatory test? A5: A confirmatory test, such as LC-MS/MS, is a more specific and sensitive method used to verify the results of a screening immunoassay.[7] It can definitively identify and quantify the specific drug or metabolite present, helping to rule out false positives caused by cross-reactivity.
Q6: How can I minimize the impact of cross-reactivity in my experiments? A6: While you cannot change the inherent properties of the immunoassay, you can take steps to mitigate the impact of cross-reactivity. Always be aware of the potential cross-reactants for your specific assay by consulting the manufacturer's documentation. When a positive result is unexpected or critical, it is essential to confirm the finding with a more specific method like LC-MS/MS.
Visualizations
Caption: Competitive immunoassay principle for cannabinoid detection.
Caption: Workflow for troubleshooting unexpected positive results.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Cannabinol (CBN) Cross-Reacts with Two Urine Immunoassays Designed to Detect Tetrahydrocannabinol (THC) Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Cross-Reactivity of Contemporary Cannabinoids with THC Direct Immunoassay (ELISA) in Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of a homogenous enzyme immunoassay for the detection of synthetic cannabinoids in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. How to deal with inconsistent results and high CV in ELISA | Abcam [abcam.com]
- 9. labstat.com [labstat.com]
- 10. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 11. hycultbiotech.com [hycultbiotech.com]
- 12. academic.oup.com [academic.oup.com]
- 13. healthcare-manager.com [healthcare-manager.com]
- 14. academic.oup.com [academic.oup.com]
- 15. LC-MS/MS Analysis of THC Isomers & Metabolites in Whole Blood and Urine [restek.com]
- 16. wsp.wa.gov [wsp.wa.gov]
- 17. mdpi.com [mdpi.com]
- 18. Simultaneous quantification of eleven cannabinoids and metabolites in human urine by liquid chromatography tandem mass spectrometry using WAX-S tips - PMC [pmc.ncbi.nlm.nih.gov]
- 19. shimadzu.com [shimadzu.com]
Technical Support Center: Enhancing Synthetic Cannabinoid Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the bioavailability of synthetic cannabinoid formulations.
Frequently Asked Questions (FAQs) & Troubleshooting
Formulation & Solubility
-
Q1: My synthetic cannabinoid shows very low oral bioavailability. What are the primary causes and initial strategies to address this?
A1: Low oral bioavailability of synthetic cannabinoids is primarily due to two factors: poor aqueous solubility in the gastrointestinal (GI) tract and extensive first-pass metabolism in the liver.[1][2][3][4][5][6][7] As highly lipophilic compounds, they resist dissolving in GI fluids, which is a prerequisite for absorption.[5][8] After absorption, they are transported to the liver where a significant portion can be metabolized by cytochrome P450 enzymes before reaching systemic circulation.[9][10]
Initial Strategies:
-
Lipid-Based Formulations: Incorporating cannabinoids into lipid-based systems is a primary strategy.[8][11] These formulations improve solubility and can facilitate lymphatic absorption, which bypasses the liver and avoids first-pass metabolism.[4][6][7][8]
-
Nanotechnology: Reducing particle size to the nanoscale dramatically increases the surface area for dissolution.[12][13][14] Nanocarriers like nanoemulsions, liposomes, and polymeric nanoparticles can encapsulate the cannabinoid, improving its stability, solubility, and absorption.[1][13][15]
-
Chemical Modification: While more complex, chemically modifying the cannabinoid structure to increase hydrophilicity or creating prodrugs can improve absorption characteristics.[3]
-
-
Q2: I'm considering a lipid-based formulation. Which type should I choose?
A2: The choice depends on your specific objectives. Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) are a particularly promising option.[1][4][6][7][10] SNEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form a fine oil-in-water nanoemulsion upon gentle agitation in the aqueous environment of the GI tract.[10] This process enhances drug absorption by increasing the surface area and maintaining the drug in a solubilized state.[10]
Studies have shown that SNEDDS can significantly increase the maximum plasma concentration (Cmax) and area under the curve (AUC) of cannabinoids compared to simple oil solutions or powder forms.[1][2][10] For example, one study found that a CBD-SNEDDS formulation increased Cmax 22-fold compared to pure CBD powder.[1]
-
Q3: My nanoemulsion formulation is unstable and shows phase separation. How can I troubleshoot this?
A3: Nanoemulsion instability is a common challenge. Key factors to investigate are the surfactant-to-oil ratio, the choice of components, and the energy input during formulation.
Troubleshooting Steps:
-
Optimize Surfactant/Co-surfactant: The type and concentration of surfactants and co-surfactants are critical. Ensure you have an optimal ratio to sufficiently stabilize the oil droplets. Polysorbates are commonly used as effective emulsifiers.[14]
-
Component Solubility: Confirm the cannabinoid is fully soluble in the chosen oil phase. Precipitation of the active pharmaceutical ingredient (API) can destabilize the emulsion.
-
Energy Input: The method of emulsification, such as high-pressure homogenization or sonication, must provide enough energy to create uniformly small droplets.[14] Inconsistent energy input can lead to a wide particle size distribution, a precursor to instability.
-
Check for Ostwald Ripening: This occurs when smaller droplets dissolve and redeposit onto larger ones. Using an oil that is insoluble in the continuous phase can minimize this.
-
pH and Ionic Strength: Ensure the pH and ionic strength of your aqueous phase are not causing the surfactant to lose its efficacy.
-
In Vitro & In Vivo Experiments
-
Q4: I'm observing a discrepancy between my in vitro dissolution results and in vivo bioavailability data. What could be the cause?
A4: This is a frequent issue. In vitro tests may not fully replicate the complex environment of the GI tract.
-
Digestion Simulation: Standard dissolution tests may not account for the digestion of lipid-based formulations. Using simulated gastric and intestinal fluids (e.g., FaSSIF, FeSSIF) that contain bile salts and lipases can provide a more predictive in vitro model.[16]
-
First-Pass Metabolism: Your in vitro model does not account for hepatic first-pass metabolism, which can significantly reduce the amount of drug reaching systemic circulation in vivo.[8][10]
-
Lymphatic Transport: If you are using a lipid-based formulation with long-chain fatty acids, it may be promoting lymphatic absorption, a pathway not measured by simple dissolution tests.[8]
-
Membrane Permeability: The formulation might be releasing the drug, but the drug itself may have poor permeability across the intestinal epithelium.
-
-
Q5: How do I accurately quantify synthetic cannabinoid concentrations in plasma for pharmacokinetic studies?
A5: Due to the low concentrations typically found in plasma, highly sensitive and specific analytical methods are required. The gold standard is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[17][18][19][20] This technique offers the high sensitivity and selectivity needed to quantify parent cannabinoids and their metabolites in complex biological matrices.[17][19]
Key Considerations:
-
Sample Preparation: Proper sample preparation is crucial to remove interfering substances from the plasma matrix.[17] Methods like protein precipitation followed by solid-phase extraction (SPE) are common.
-
Metabolite Monitoring: Synthetic cannabinoids are extensively metabolized.[18][19] It is often necessary to monitor for major metabolites in addition to the parent compound to get a complete pharmacokinetic profile.[17]
-
Method Validation: The analytical method must be fully validated for linearity, accuracy, precision, limit of detection (LOD), and matrix effects to ensure reliable data.[19]
-
-
Q6: My samples may be stored for some time before analysis. What are the stability concerns for synthetic cannabinoids in biological matrices?
A6: Synthetic cannabinoids can be prone to degradation and adsorptive loss during storage.
-
Temperature: Frozen storage (e.g., -20°C) is strongly recommended to maintain the stability of synthetic cannabinoids in blood or serum.[21][22][23] Significant degradation can occur at refrigerated or room temperatures, with some compounds showing over 70-90% loss after several weeks.[21][22]
-
Container Type: Adsorptive loss can be significant in polypropylene (B1209903) plastic containers.[21] Using borosilicate glass vials is preferable to minimize this issue.[21]
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can lead to a decrease in the concentration of some synthetic cannabinoids.[21][23] It is advisable to aliquot samples into smaller volumes before freezing if multiple analyses are anticipated.
-
Data Presentation: Pharmacokinetic Parameters
The following tables summarize quantitative data from studies comparing different cannabinoid formulations.
Table 1: Comparison of Pharmacokinetic Parameters for CBD Formulations in Humans
| Formulation | Cmax (ng/mL) | Tmax (h) | Relative Bioavailability Increase (vs. Oil) | Reference |
|---|---|---|---|---|
| CBD in Sesame Oil | - | 4.57 ± 3.42 | - | [10] |
| THC/CBD-SE Powder (SNEDDS) | 7.23 ± 8.54 | 2.57 ± 3.17 | ~2.3-fold (for CBD) | [10] |
| SEDDS-CBD | - | 1.0 | 1.70 to 2.85-fold (AUC) | [4] |
| MCT-CBD | - | 3.0 | - |[4] |
Table 2: Comparison of Pharmacokinetic Parameters for THC Formulations in Humans
| Formulation | Cmax (ng/mL) | Tmax (h) | Relative Bioavailability Increase (vs. Oil) | Reference |
|---|---|---|---|---|
| THC in Oil-based Drops | 10.17 ± 11.41 | - | - | [10] |
| THC/CBD-SE Powder (SNEDDS) | 32.79 ± 44.37 | - | 2.9-fold |[10] |
Experimental Protocols
Protocol 1: Formulation of a Self-Nanoemulsifying Drug Delivery System (SNEDDS)
1. Objective: To formulate a SNEDDS for a lipophilic synthetic cannabinoid to enhance its solubility and oral absorption.
2. Materials:
-
Synthetic Cannabinoid (API)
-
Oil Phase: Long-chain or medium-chain triglycerides (e.g., sesame oil, Capryol™ 90)
-
Surfactant: High HLB surfactant (e.g., Tween-20, Kolliphor® EL)
-
Co-surfactant/Solvent: (e.g., Transcutol®, ethanol)
-
Magnetic stirrer, glass vials, analytical balance.
3. Methodology:
-
Solubility Screening: Determine the saturation solubility of the synthetic cannabinoid in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity. This is done by adding an excess amount of the API to a known volume of the excipient, stirring for 24-48 hours, and then quantifying the dissolved amount using a validated analytical method (e.g., HPLC-UV).
-
Constructing a Ternary Phase Diagram: To identify the nanoemulsion region, prepare a series of formulations with varying ratios of oil, surfactant, and co-surfactant (typically keeping the API concentration fixed).
-
Formulation Preparation: For a selected ratio from the nanoemulsion region, accurately weigh the oil, surfactant, and co-surfactant into a glass vial.
-
Add the pre-weighed synthetic cannabinoid to the excipient mixture.
-
Gently heat (if necessary, not exceeding 40°C) and stir the mixture using a magnetic stirrer until the API is completely dissolved and a clear, homogenous liquid is formed. This is the SNEDDS pre-concentrate.
-
Characterization:
-
Self-Emulsification Test: Add 1 mL of the SNEDDS pre-concentrate to 250 mL of distilled water or simulated gastric fluid in a glass beaker with gentle stirring. Observe the formation of the nanoemulsion. It should appear clear or slightly bluish and form rapidly.
-
Droplet Size Analysis: Dilute the formed nanoemulsion and measure the droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument. Target size is typically <200 nm with a low PDI (<0.3).
-
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
1. Objective: To determine and compare the oral bioavailability of a novel synthetic cannabinoid formulation against a control (e.g., suspension in oil).
2. Materials & Subjects:
-
Male Sprague Dawley rats (or other appropriate rodent model), 8-10 weeks old.
-
Test Formulation (e.g., SNEDDS) and Control Formulation.
-
Oral gavage needles.
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes).
-
Anesthetic (e.g., isoflurane).
-
LC-MS/MS system for bioanalysis.
3. Methodology:
-
Animal Acclimatization: Acclimate animals for at least one week with free access to food and water.
-
Dosing: Fast the animals overnight (approx. 12 hours) before dosing, with water available ad libitum. Divide animals into two groups (Test and Control).
-
Administer a single oral dose of the respective formulation via gavage at a pre-determined dosage (e.g., 10 mg/kg).
-
Blood Sampling: Collect blood samples (approx. 100-200 µL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma. Transfer the plasma to labeled cryovials and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the synthetic cannabinoid (and its major metabolites, if applicable) in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve).[24] The relative bioavailability of the test formulation compared to the control can be calculated as (AUC_Test / AUC_Control) * 100.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacokinetic investigation of synthetic cannabidiol oral formulations in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Strategies for enhancing the oral bioavailability of cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmtech.com [pharmtech.com]
- 9. Challenges and Opportunities in Preclinical Research of Synthetic Cannabinoids for Pain Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancing cannabinoid bioavailability: a crossover study comparing a novel self-nanoemulsifying drug delivery system and a commercial oil-based formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 12. Nanocarriers for Cannabinoid Delivery: Enhancing Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cannabis Medicine 2.0: Nanotechnology-Based Delivery Systems for Synthetic and Chemically Modified Cannabinoids for Enhanced Therapeutic Performance [mdpi.com]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. Nanotechnology for the Efficacious Delivery of Medicinal Cannabis and Pharmaceutical Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lipid-based formulations to increase cannabidiol bioavailability: In vitro digestion tests, pre-clinical assessment and clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Methods for quantification of cannabinoids: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis: An Update from the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 22. shareok.org [shareok.org]
- 23. researchgate.net [researchgate.net]
- 24. theamazingflower.com [theamazingflower.com]
Technical Support Center: Derivatization of Cannabinoids for GC-MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the derivatization of cannabinoids for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the derivatization of cannabinoids for GC-MS analysis.
Question: Why am I seeing incomplete derivatization of my cannabinoid standards or samples?
Answer:
Incomplete derivatization is a common issue that can lead to inaccurate quantification and poor chromatography. Several factors can contribute to this problem:
-
Presence of Moisture: Silylating reagents are highly susceptible to hydrolysis. Any moisture in your sample, solvents, or glassware will react with the reagent, reducing its availability to derivatize the cannabinoids.[1][2]
-
Solution: Ensure all glassware is thoroughly dried in an oven and cooled in a desiccator before use. Use anhydrous solvents and reagents. If your sample extract contains water, it must be evaporated to dryness before adding the derivatization reagent.[1]
-
-
Inadequate Reagent Volume or Concentration: The amount of derivatizing reagent may be insufficient to completely react with all the active hydroxyl and carboxyl groups in your sample.
-
Solution: Increase the volume or concentration of the silylating reagent. A common starting point is a 1:1 ratio of sample extract to derivatizing reagent solution.[3] For complex matrices, a larger excess of the reagent may be necessary.
-
-
Suboptimal Reaction Time or Temperature: The derivatization reaction may not have proceeded to completion due to insufficient time or temperature.
-
Improper Solvent Choice: The solvent used can impact the efficiency of the derivatization reaction.
-
Solution: Use polar, aprotic solvents such as ethyl acetate, acetonitrile, or pyridine (B92270).[1] Pyridine can also act as a catalyst by activating the hydroxyl groups and scavenging acidic byproducts.[1][4]
-
Question: My chromatogram shows tailing peaks for my derivatized cannabinoids. What could be the cause?
Answer:
Peak tailing can be caused by several factors related to both the derivatization process and the GC-MS system:
-
Incomplete Derivatization: As mentioned above, un-derivatized or partially derivatized cannabinoids with free polar groups will interact more strongly with the GC column, leading to tailing peaks.[1][5]
-
Solution: Re-evaluate your derivatization protocol to ensure complete reaction.
-
-
Active Sites in the GC System: Active sites in the GC inlet liner, column, or detector can interact with the derivatized analytes, causing peak tailing.
-
Solution: Use a deactivated inlet liner. If peak tailing persists, you may need to trim the front end of the GC column (10-20 cm) to remove any active sites that have developed over time. Ensure the column is properly installed.
-
-
Matrix Effects: Co-extracted compounds from the sample matrix can interfere with the chromatography, leading to poor peak shape.[6][7]
-
Solution: Employ a more effective sample cleanup procedure before derivatization to remove interfering matrix components. Matrix-matched calibration standards can also help to compensate for these effects.
-
Question: I am observing unexpected peaks or artifacts in my chromatogram. Where are they coming from?
Answer:
The appearance of artifact peaks can be attributed to side reactions during derivatization or contamination:
-
Silylating Reagent Byproducts: The derivatization reagents themselves can produce byproducts that are detectable by GC-MS.[8][9]
-
Solution: Analyze a blank sample containing only the solvent and derivatization reagent to identify any reagent-related peaks.
-
-
Side Reactions with Matrix Components: The derivatizing reagent can react with other compounds in your sample matrix, creating new, unexpected peaks.[6]
-
Solution: A more thorough sample cleanup can minimize these side reactions.
-
-
Conversion of Cannabinoids: Certain derivatization reagents or conditions can cause the chemical conversion of one cannabinoid to another. For example, using trifluoroacetic acid anhydride (B1165640) (TFAA) can convert CBD to THC.[1]
-
Solution: Carefully select your derivatization reagent to avoid unwanted side reactions. Silylation is generally a milder technique that is less likely to cause such conversions.[10]
-
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC-MS analysis of cannabinoids?
A1: Derivatization is crucial for several reasons:
-
Analysis of Acidic Cannabinoids: Acidic cannabinoids, such as THCA and CBDA, are thermally labile and will decarboxylate in the hot GC inlet to their neutral counterparts (THC and CBD).[1][11][12] Derivatization protects the carboxylic acid group, allowing for the direct analysis and quantification of these acidic forms.[12]
-
Improved Volatility and Chromatography: Cannabinoids are relatively large molecules with polar functional groups that can lead to poor volatility and peak shape in GC analysis.[1][5] Derivatization replaces the active hydrogens on these polar groups with non-polar groups (e.g., a trimethylsilyl (B98337) group), which increases the volatility of the analytes and results in sharper, more symmetrical peaks.[1][11]
-
Enhanced Thermal Stability: The derivatization process protects thermally sensitive functional groups from degradation at the high temperatures of the GC inlet and column.[11]
Q2: What are the most common derivatizing reagents for cannabinoids?
A2: The most commonly used derivatizing reagents for cannabinoids are silylating agents. These include:
-
BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide): A powerful silylating agent that is often used with a catalyst like 1% TMCS (trimethylchlorosilane).[2][3][10]
-
MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide): Another highly effective and commonly used silylating reagent.[1][2][10] BSTFA is generally considered to be more reactive than MSTFA.[1]
Q3: What are the optimal conditions for cannabinoid derivatization?
A3: The optimal conditions can vary depending on the specific cannabinoids, the sample matrix, and the chosen reagent. However, a general starting point for silylation is as follows:
-
Reagent: BSTFA + 1% TMCS or MSTFA
-
Solvent: Pyridine or Ethyl Acetate
-
Temperature: 60-80 °C
-
Time: 30-60 minutes
It is always recommended to optimize these parameters for your specific application to ensure complete derivatization.[3][4]
Q4: How can I be sure my derivatization reaction is complete?
A4: To confirm complete derivatization, you can monitor the reaction over time. Analyze aliquots at different time points (e.g., 15, 30, 45, 60 minutes) and observe the response of the derivatized cannabinoids. The reaction is considered complete when the peak areas of the fully derivatized products no longer increase.[12] You should also look for the absence of peaks corresponding to partially derivatized or underivatized cannabinoids.[1]
Data Presentation
Table 1: Common Silylating Reagents for Cannabinoid Derivatization
| Reagent | Abbreviation | Common Catalyst | Key Characteristics |
| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | 1% Trimethylchlorosilane (TMCS) | Highly reactive, widely used for cannabinoids.[2][3][10] |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | None or 1% TMCS | Very effective, produces volatile byproducts.[1][2][10] |
Table 2: Recommended Starting Conditions for Silylation of Cannabinoids
| Parameter | Recommended Condition | Notes |
| Reagent Ratio | 1:1 (Sample Extract:Reagent Solution) | May need to be increased for complex matrices.[3] |
| Reaction Temperature | 60-80 °C | Higher temperatures can speed up the reaction but may also lead to degradation if excessive.[3][4] |
| Reaction Time | 30-60 minutes | Should be optimized to ensure complete derivatization.[1][3] |
| Solvent | Anhydrous Pyridine or Ethyl Acetate | Pyridine can act as a catalyst.[1][4] |
Experimental Protocols
Detailed Methodology for Silylation of Cannabinoids with BSTFA + 1% TMCS
This protocol provides a general procedure for the derivatization of cannabinoids in a dried extract.
Materials:
-
Dried cannabis extract
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine or ethyl acetate
-
Autosampler vials with inserts
-
Heating block or oven
-
Vortex mixer
-
Nitrogen evaporator (optional)
Procedure:
-
Sample Preparation: Ensure the cannabinoid extract is completely dry. If the extract is in a solvent, evaporate the solvent to dryness under a gentle stream of nitrogen.[1]
-
Reconstitution: Reconstitute the dried extract in a known volume of anhydrous pyridine or ethyl acetate.
-
Derivatization: a. To an autosampler vial containing the reconstituted extract, add an equal volume of BSTFA + 1% TMCS. For example, to 50 µL of extract, add 50 µL of the derivatizing reagent.[3] b. Cap the vial tightly and vortex briefly to mix.
-
Reaction: Place the vial in a heating block or oven set to 70°C for 60 minutes.[3]
-
Cooling: After the incubation period, remove the vial and allow it to cool to room temperature.
-
Analysis: The derivatized sample is now ready for injection into the GC-MS system.
Mandatory Visualization
Caption: General workflow for the silylation of cannabinoids for GC-MS analysis.
Caption: Troubleshooting guide for incomplete cannabinoid derivatization.
References
- 1. cannabissciencetech.com [cannabissciencetech.com]
- 2. benchchem.com [benchchem.com]
- 3. agilent.com [agilent.com]
- 4. Quantification of 7 cannabinoids in cannabis oil using GC-MS: Method development, validation and application to therapeutic preparations in Friuli Venezia Giulia region, Italy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for quantification of cannabinoids: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GC-MS Method Overcomes Matrix Interference Challenges in Cannabis Analysis | Technology Networks [technologynetworks.com]
- 7. Analysis of Cannabinoids in Biological Specimens: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. littlemsandsailing.com [littlemsandsailing.com]
- 9. researchgate.net [researchgate.net]
- 10. extractionmagazine.com [extractionmagazine.com]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
Validation & Comparative
A Comparative Analysis of Cannabinor and AM1241 in Preclinical Neuropathic Pain Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two cannabinoid receptor 2 (CB2R) agonists, Cannabinor (also known as Tedalinab or PRS-211,220) and AM1241, in the context of preclinical neuropathic pain models. A significant disparity in published research exists between these two compounds. AM1241 has been extensively studied, with a robust body of evidence supporting its analgesic potential. In contrast, publicly available preclinical data on this compound's efficacy in neuropathic pain models is scarce, and its clinical development for pain was discontinued (B1498344) due to mixed outcomes. This guide will therefore provide a comprehensive overview of the preclinical data for AM1241, alongside the limited available information for this compound, to offer a valuable resource for understanding the therapeutic promise and challenges of CB2R agonism in neuropathic pain.
Executive Summary
AM1241 is a selective CB2R agonist that has consistently demonstrated dose-dependent efficacy in reducing pain-like behaviors, such as mechanical allodynia and thermal hyperalgesia, across various rodent models of neuropathic pain. Its mechanism of action is attributed to the activation of CB2 receptors, primarily located on immune cells, leading to the modulation of neuroinflammatory processes without the psychoactive side effects associated with cannabinoid receptor 1 (CB1R) activation.
This compound is also a CB2R agonist that was investigated for the treatment of neuropathic pain. However, its development for this indication was halted due to "mixed outcomes" in clinical trials. Detailed preclinical data on its performance in animal models of neuropathic pain are not widely available in the public domain, limiting a direct and comprehensive comparison with AM1241.
Performance Data in Neuropathic Pain Models
The following tables summarize the available quantitative data for AM1241 in preclinical models of neuropathic pain. Due to the lack of available data, a corresponding table for this compound cannot be provided.
AM1241: Efficacy in Rodent Models of Neuropathic Pain
| Neuropathic Pain Model | Species | Administration Route | Doses Tested | Key Findings | Citations |
| Spinal Nerve Ligation (SNL) | Rat | Intraperitoneal (i.p.) | Not specified | Dose-dependently reversed tactile and thermal hypersensitivity.[1][2][3] | |
| Spinal Nerve Ligation (SNL) | Mouse | Intraperitoneal (i.p.) | 1 mg/kg, 3 mg/kg | Reversed tactile and thermal hypersensitivity, including in CB1 receptor knockout mice.[1][3] | |
| Chronic Constriction Injury (CCI) | Rat | Intrathecal (i.t.) | 0.01, 0.1, 10 µg | Dose-dependent reversal of allodynia, with maximal effect at 10 µg.[4] | |
| Bone Cancer | Mouse | Intraperitoneal (i.p.) | 0.3 - 10 mg/kg | Abolished thermal hyperalgesia and mechanical allodynia.[5][6] | |
| Bone Cancer | Mouse | Intrathecal (i.t.) | 0.03 - 1 µg | Dose-dependently abolished thermal hyperalgesia and mechanical allodynia.[7] |
Mechanism of Action
AM1241: Targeting Neuroinflammation through CB2R Activation
AM1241's analgesic effects are primarily mediated by its selective activation of the CB2 receptor, a G protein-coupled receptor. This activation initiates a signaling cascade that modulates neuroinflammatory responses, which are key contributors to the pathogenesis of neuropathic pain.
The key mechanisms include:
-
Reduction of Pro-inflammatory Cytokines: Intrathecal administration of AM1241 in a neuropathic pain model has been shown to significantly decrease the levels of the pro-inflammatory cytokine IL-1β in the spinal cord.[7]
-
Increase of Anti-inflammatory Cytokines: AM1241 treatment has been demonstrated to restore the anti-inflammatory cytokine IL-10 to basal levels.[7]
-
Modulation of Glial Cell Activity: The compound decreases the phosphorylation of p38 mitogen-activated protein kinase (p38 MAPK) and nuclear factor κB (NF-κB).[7] These are crucial signaling molecules involved in the activation of microglia and astrocytes, which play a significant role in central sensitization and the maintenance of chronic pain.
This compound: Presumed Mechanism of Action
As a CB2R agonist, this compound is presumed to act through a similar mechanism to AM1241, involving the modulation of the endocannabinoid system to produce analgesic effects. However, without specific preclinical studies, the precise signaling pathways and downstream effects in the context of neuropathic pain remain unconfirmed in the public literature.
Experimental Protocols
Detailed methodologies for the key animal models used to evaluate the efficacy of CB2R agonists in neuropathic pain are provided below.
Spinal Nerve Ligation (SNL) Model
The SNL model is a widely used surgical procedure in rodents to induce neuropathic pain that mimics symptoms of nerve injury in humans.
-
Anesthesia: The animal (rat or mouse) is anesthetized using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Procedure: An incision is made at the level of the L5 and L6 vertebrae to expose the corresponding spinal nerves. The L5 and L6 spinal nerves are then tightly ligated with silk suture.
-
Wound Closure: The overlying muscle and skin are closed in layers.
-
Post-operative Care: Animals are monitored during recovery and receive appropriate post-operative analgesia for a short period.
-
Behavioral Testing: Pain-like behaviors, such as mechanical allodynia and thermal hyperalgesia, typically develop within a few days and can be assessed using standardized behavioral tests.
Chronic Constriction Injury (CCI) Model
The CCI model is another common surgical method to induce peripheral neuropathy.
-
Anesthesia: The animal is anesthetized.
-
Surgical Procedure: The common sciatic nerve is exposed at the mid-thigh level. Proximal to the sciatic trifurcation, four loose ligatures of chromic gut suture are tied around the nerve.
-
Wound Closure: The incision is closed in layers.
-
Post-operative Care: Standard post-operative care is provided.
-
Behavioral Testing: Behavioral signs of neuropathic pain usually appear within a week following the surgery.
Behavioral Assays
-
Mechanical Allodynia (von Frey Test): This test assesses changes in sensitivity to a non-noxious mechanical stimulus. Animals are placed on an elevated mesh floor, and calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw. The paw withdrawal threshold is determined as the filament force that elicits a withdrawal response. A lower withdrawal threshold in the injured paw compared to baseline or the contralateral paw indicates mechanical allodynia.[8]
-
Thermal Hyperalgesia (Hargreaves Test): This test measures the latency of paw withdrawal in response to a noxious thermal stimulus. A radiant heat source is focused on the plantar surface of the hind paw, and the time taken for the animal to withdraw its paw is recorded. A shorter withdrawal latency indicates thermal hyperalgesia.[8]
Conclusion
The available preclinical evidence strongly supports the efficacy of the selective CB2R agonist AM1241 in alleviating neuropathic pain in various rodent models. Its mechanism of action, centered on the modulation of neuroinflammation without CB1R-mediated psychoactive effects, presents a promising therapeutic strategy.
For researchers and drug development professionals, the extensive data on AM1241 provides a valuable benchmark for the development of novel CB2R agonists for neuropathic pain. The story of this compound, however, serves as a cautionary tale, highlighting the challenges of translating preclinical findings into clinical success and the importance of thorough investigation into the specific properties of individual compounds within a therapeutic class. Future research should focus on understanding the factors that differentiate the clinical outcomes of various CB2R agonists to unlock the full therapeutic potential of this target.
References
- 1. Activation of CB2 cannabinoid receptors by AM1241 inhibits experimental neuropathic pain: Pain inhibition by receptors not present in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of CB2 cannabinoid receptors by AM1241 inhibits experimental neuropathic pain: pain inhibition by receptors not present in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Immunofluorescent spectral analysis reveals the intrathecal cannabinoid agonist, AM1241, produces spinal anti-inflammatory cytokine responses in neuropathic rats exhibiting relief from allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.iowamedicalmarijuana.org [files.iowamedicalmarijuana.org]
- 6. Spinal and peripheral analgesic effects of the CB2 cannabinoid receptor agonist AM1241 in two models of bone cancer-induced pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Cannabinoid Therapeutics in Chronic Neuropathic Pain: From Animal Research to Human Treatment [frontiersin.org]
A Comparative Efficacy Analysis of Cannabinor and JWH133 for Cannabinoid Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two synthetic cannabinoid receptor agonists, Cannabinor (CB-13) and JWH133. The information presented herein is curated from preclinical studies to assist in the evaluation and selection of these compounds for research and therapeutic development. This comparison focuses on their binding affinities, functional efficacies in key cellular assays, and their downstream signaling effects.
Executive Summary
This compound and JWH133 are both recognized for their interaction with cannabinoid receptors, yet they exhibit distinct profiles in terms of receptor selectivity and functional activity. JWH133 is a well-established, potent, and highly selective agonist for the cannabinoid receptor 2 (CB2), with approximately 200-fold greater selectivity for CB2 over the cannabinoid receptor 1 (CB1).[1][2] This selectivity profile makes it a valuable tool for investigating the therapeutic potential of CB2 activation, which is primarily associated with immune modulation and anti-inflammatory effects, thereby avoiding the psychoactive effects mediated by CB1.[1]
This compound (CB-13), on the other hand, is a peripherally restricted cannabinoid agonist with high affinity for both CB1 and CB2 receptors.[3] Its limited brain penetration is designed to mitigate central nervous system (CNS) side effects. While it shows preference for the CB1 receptor in some functional aspects, its dual agonism warrants careful consideration depending on the desired therapeutic outcome.
Data Presentation
The following tables summarize the quantitative data on the binding affinities and functional efficacies of this compound and JWH133 at human cannabinoid receptors.
Table 1: Cannabinoid Receptor Binding Affinities (Ki)
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity (CB1/CB2) |
| This compound (CB-13) | Data Not Available | Data Not Available | Data Not Available |
| JWH133 | 677[1] | 3.4[1][2] | ~0.005 (200-fold for CB2) |
Table 2: Functional Efficacy at Cannabinoid Receptors (EC50 and Emax)
| Compound | Assay | Receptor | EC50 (nM) | Emax (%) |
| This compound (CB-13) | Functional Assay | CB1 | 6.1 | Data Not Available |
| CB2 | 27.9 | Data Not Available | ||
| JWH133 | GTPγS Assay | CB2 | Data Not Available | Data Not Available |
| cAMP Assay | CB2 | Data Not Available | Full Agonist (mouse)[1] |
Note: Emax values are often expressed relative to a standard full agonist.
Signaling Pathways and Experimental Workflows
Both this compound and JWH133, upon binding to their respective cannabinoid receptors (which are G-protein coupled receptors), initiate intracellular signaling cascades. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4]
This compound (CB-13) Signaling
This compound's activation of both CB1 and CB2 receptors leads to the inhibition of adenylyl cyclase.[5] In preclinical models of inflammatory pain, this compound has been shown to reduce prostaglandin (B15479496) E2 (PGE2)-induced sensitization of the TRPV1 channel, a mechanism that is dependent on the cAMP/PKA pathway.[6]
Figure 1: Simplified signaling pathway of this compound (CB-13).
JWH133 Signaling
As a selective CB2 agonist, JWH133's primary mechanism of action is through the CB2 receptor. This activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels.[4] Furthermore, studies have shown that JWH133 can activate the AMP-activated protein kinase (AMPK) pathway, which is involved in cellular energy homeostasis and has implications for cancer cell growth inhibition.[4]
Figure 2: Simplified signaling pathway of JWH133.
Experimental Workflow: Radioligand Binding Assay
The binding affinity of a compound for a receptor is typically determined using a competitive radioligand binding assay.
Figure 3: General workflow for a competitive radioligand binding assay.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound and JWH133 for CB1 and CB2 receptors.
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors.
-
Radioligand (e.g., [³H]CP55,940).
-
Test compounds (this compound, JWH133).
-
Assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4).
-
Wash buffer (50 mM Tris-HCl, 0.5% BSA, pH 7.4).
-
96-well plates.
-
Filter mats (GF/C).
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the assay buffer, radioligand, test compound at various concentrations, and cell membranes.
-
Incubate the plate at 30°C for 60-90 minutes to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through the filter mats.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Data are analyzed to determine the IC50 value (the concentration of the test compound that displaces 50% of the radioligand).
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[7]
cAMP Accumulation Assay
Objective: To measure the functional efficacy (EC50 and Emax) of this compound and JWH133 in inhibiting adenylyl cyclase activity.
Materials:
-
HEK293 cells stably expressing human CB1 or CB2 receptors.
-
Assay medium (e.g., DMEM with 0.1% BSA).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test compounds (this compound, JWH133).
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Replace the culture medium with assay medium.
-
Pre-incubate the cells with various concentrations of the test compounds for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of forskolin for 30 minutes to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Generate dose-response curves by plotting the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound.
-
Calculate the EC50 and Emax values from the dose-response curves.
[³⁵S]GTPγS Binding Assay
Objective: To measure the ability of this compound and JWH133 to stimulate G-protein activation.
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors.
-
[³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analog).
-
GDP.
-
Test compounds (this compound, JWH133).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
96-well plates.
-
Filter mats (GF/C).
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the assay buffer, cell membranes, GDP, and the test compound.
-
Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through the filter mats.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Generate dose-response curves by plotting the amount of bound [³⁵S]GTPγS against the log concentration of the test compound to determine EC50 and Emax values.
Conclusion
This guide provides a comparative overview of the efficacy of this compound and JWH133. JWH133 stands out as a highly selective and potent CB2 agonist, making it an excellent tool for studying the specific roles of the CB2 receptor. This compound, with its dual CB1/CB2 agonism and peripheral restriction, presents a different therapeutic profile. The choice between these two compounds will ultimately depend on the specific research question and the desired pharmacological effect. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of these cannabinoid receptor modulators.
References
- 1. Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cannabinoid receptor agonist 13, a novel cannabinoid agonist: first in human pharmacokinetics and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CB2 Receptor Agonist JWH133 Activates AMPK to Inhibit Growth of C6 Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The cannabinoid agonist CB-13 produces peripherally mediated analgesia in mice but elicits tolerance and signs of central nervous system activity with repeated dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The cannabinoid agonist CB-13 produces peripherally mediated analgesia in mice but elicits tolerance and signs of CNS activity with repeated dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Validating Cannabinor's CB2-Mediated Effects with the Selective Antagonist SR144528: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the pharmacological effects of Cannabinor, a novel Cannabinoid Receptor 2 (CB2) agonist, using SR144528, a highly selective CB2 antagonist. Establishing that a compound's activity is mediated through a specific receptor is a critical step in drug development. This is typically achieved by demonstrating that a selective antagonist can competitively block the agonist-induced response. Here, we present the key experimental approaches, comparative data using a representative CB2 agonist, and detailed protocols to confirm that this compound's effects are specifically mediated by the CB2 receptor.
The CB2 Receptor Signaling Cascade: Agonism and Antagonism
The CB2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gi/o). Upon activation by an agonist like this compound, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. This signaling can also involve the activation of the mitogen-activated protein kinase (MAPK) pathway. SR144528 specifically binds to the CB2 receptor, preventing the agonist from binding and thereby blocking the initiation of these downstream effects. Some studies have also classified SR144528 as an inverse agonist, meaning it can reduce the basal activity of the receptor in the absence of an agonist.[1][2][3][4]
Experimental Validation: In Vitro Assays
To validate that this compound's effects are CB2-mediated, a series of in vitro assays should be performed. These assays first characterize the binding properties of both this compound and SR144528 to the CB2 receptor and then quantify the functional consequences of this binding.
Radioligand Binding Assays
These assays are crucial for determining the binding affinity (Ki) of this compound and the antagonist SR144528 for the CB2 receptor. A competitive binding assay is used, where the compound of interest competes with a radiolabeled ligand (e.g., [³H]CP 55,940) for binding to membranes from cells expressing the CB2 receptor.[5]
Comparative Binding Affinity Data
| Compound | Receptor | Ki (nM) | Selectivity (CB1/CB2) | Reference |
| SR144528 | hCB2 | 0.6 | >700-fold | [1] |
| hCB1 | 400 | [1] | ||
| CP 55,940 | hCB2 | 0.67 | ~1 | [5] |
| This compound | hCB2 | Not Reported | 321-fold (functional) |
Experimental Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation : Prepare cell membranes from a cell line stably expressing the human CB2 receptor (e.g., HEK293 or CHO cells).[5]
-
Assay Setup : In a 96-well plate, set up triplicate wells for total binding (radioligand + membranes), non-specific binding (radioligand + membranes + excess unlabeled ligand), and competition (radioligand + membranes + varying concentrations of test compound, i.e., this compound or SR144528).[6]
-
Incubation : Incubate the plate at 30°C for 60-90 minutes to allow binding to reach equilibrium.[6]
-
Harvesting : Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from unbound radioligand. Wash the filters multiple times with ice-cold wash buffer.[6]
-
Quantification : Measure the radioactivity retained on the filters using a scintillation counter.[6]
-
Data Analysis : Calculate the specific binding and plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 (concentration that inhibits 50% of specific binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[6]
Functional Assays
To demonstrate antagonism, functional assays are performed where the ability of SR144528 to inhibit the activity of this compound is quantified.
This assay measures the functional consequence of CB2 receptor activation on its primary signaling pathway. Since the CB2 receptor is Gi-coupled, an agonist will inhibit adenylyl cyclase, leading to a decrease in cAMP levels that have been previously stimulated by an agent like forskolin (B1673556). A CB2 antagonist will block this agonist-induced decrease.[4]
Comparative Functional Data
The following table shows the potency of SR144528 in reversing the effects of the representative CB2 agonist CP 55,940 in key functional assays. A similar reversal of this compound's activity by SR144528 would confirm a CB2-mediated mechanism.
| Assay Type | Agonist | Antagonist | Potency Value | Reference |
| cAMP Inhibition | CP 55,940 | SR144528 | EC50 = 10 nM | [1] |
| MAPK Activation | CP 55,940 | SR144528 | IC50 = 39 nM | [1] |
| B-cell Activation | CP 55,940 | SR144528 | IC50 = 20 nM | [2] |
Experimental Protocol: cAMP Accumulation Assay
-
Cell Seeding : Seed CHO or HEK293 cells expressing the human CB2 receptor into a 384-well plate and incubate for 24 hours.[7]
-
Antagonist Pre-incubation : Add varying concentrations of SR144528 to the wells and incubate for 15-30 minutes.
-
Agonist Stimulation : Add a fixed, sub-maximal concentration (e.g., EC80) of this compound along with a fixed concentration of forskolin (e.g., 10 µM) to stimulate cAMP production.[4]
-
Incubation : Incubate the plate for 30 minutes at room temperature.[4]
-
Lysis and Detection : Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, LANCE, or luminescence-based). The signal is typically inversely proportional to the cAMP concentration.[4][7]
-
Data Analysis : Plot the cAMP signal against the log concentration of SR144528 to determine its IC50 value for the inhibition of the this compound response.
This assay directly measures the activation of the G-protein coupled to the CB2 receptor. In the presence of an agonist, the G-protein exchanges GDP for GTP. The use of a non-hydrolyzable, radiolabeled GTP analog, [³⁵S]GTPγS, allows for the quantification of G-protein activation. An antagonist will prevent the agonist-induced increase in [³⁵S]GTPγS binding.[8]
Experimental Protocol: [³⁵S]GTPγS Binding Assay
-
Membrane Preparation : Use membranes prepared from cells expressing the CB2 receptor.
-
Assay Setup : In a 96-well plate, add the CB2 membranes, GDP, and varying concentrations of the antagonist (SR144528).[8]
-
Agonist Addition : Add a fixed concentration of the agonist (this compound) to the wells.
-
Initiate Reaction : Add [³⁵S]GTPγS to all wells to start the binding reaction.[8]
-
Incubation : Incubate the plate at 30°C for 60 minutes.
-
Harvesting and Quantification : Terminate the reaction by rapid filtration and measure the bound radioactivity by scintillation counting, similar to the radioligand binding assay.[8]
-
Data Analysis : Plot the percentage of agonist-stimulated [³⁵S]GTPγS binding against the log concentration of SR144528 to determine its IC50.
Comparison with Alternative CB2 Antagonists
While SR144528 is a highly selective and potent tool, other antagonists can also be used for validation studies. The choice of antagonist may depend on the specific experimental system or the need for a different chemical scaffold.
| Antagonist | Selectivity (over CB1) | Key Characteristics | Reference |
| SR144528 | >700-fold | High affinity (Ki = 0.6 nM), potent inverse agonist activity. Considered a gold standard. | [1][9] |
| AM630 | ~165-fold | Selective for CB2 (Ki = 31.2 nM). Also behaves as an inverse agonist. Has been reported to have off-target effects on TRPA1 channels. | [5][8][10] |
| JTE-907 | High | Selective CB2 inverse agonist. Orally active and shown to have anti-inflammatory effects in vivo. | [2][6][11] |
Conclusion
The validation of a novel agonist's mechanism of action is fundamental to its preclinical development. The use of a potent and selective antagonist like SR144528 is the definitive method to demonstrate that the biological effects of this compound are mediated through the CB2 receptor. By employing the binding and functional assays outlined in this guide, researchers can competitively block this compound-induced signaling with SR144528, thereby providing robust evidence of on-target activity. This confirmation is essential for advancing this compound as a selective therapeutic agent targeting the CB2 receptor for a range of inflammatory and pain-related conditions.
References
- 1. SR 144528, the first potent and selective antagonist of the CB2 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. druglibrary.net [druglibrary.net]
- 3. SR 144528, an antagonist for the peripheral cannabinoid receptor that behaves as an inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. egrove.olemiss.edu [egrove.olemiss.edu]
- 10. promegaconnections.com [promegaconnections.com]
- 11. CB(2) cannabinoid receptor antagonist SR144528 decreases mu-opioid receptor expression and activation in mouse brainstem: role of CB(2) receptor in pain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head In Vivo Comparison of Selective Cannabinoid Receptor 2 (CB2) Agonists
The cannabinoid receptor 2 (CB2) has emerged as a compelling therapeutic target for a multitude of pathologies, including inflammatory, neuropathic pain, and neurodegenerative disorders. Unlike the CB1 receptor, the CB2 receptor is primarily expressed in peripheral tissues, particularly on immune cells, and its activation is largely devoid of the psychoactive side effects associated with CB1 agonists. This guide provides a comparative analysis of the in vivo performance of several selective CB2 agonists, supported by experimental data from preclinical studies.
Comparative Efficacy in In Vivo Models
The in vivo efficacy of selective CB2 agonists has been evaluated in various animal models of pain and inflammation. The following tables summarize key quantitative data from head-to-head comparisons of prominent CB2 agonists.
**Table 1: Comparison of Antinociceptive Effects of AM1710 and (R,S)-AM1241 in
A Comparative Analysis of Cannabinor and HU308 in Anti-Inflammatory Assays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory properties of two synthetic cannabinoid receptor 2 (CB2) agonists: Cannabinor (also known as PRS-211,375) and HU308. This document synthesizes available preclinical and clinical data to highlight their mechanisms of action, efficacy in anti-inflammatory models, and potential as therapeutic agents.
Introduction to CB2 Receptor Agonists in Inflammation
The cannabinoid receptor 2 (CB2) is a G protein-coupled receptor primarily expressed in immune cells, including B cells, natural killer cells, macrophages, and T cells.[1] Its activation is associated with the modulation of inflammatory responses, making it a promising therapeutic target for a variety of inflammatory and autoimmune diseases. Unlike the cannabinoid receptor 1 (CB1), which is abundant in the central nervous system and mediates the psychoactive effects of cannabinoids, CB2 receptor activation does not produce psychotropic effects. This selective action has spurred the development of synthetic CB2 agonists like this compound and HU308 for their potential anti-inflammatory benefits without the unwanted central nervous system side effects.[2]
This compound (PRS-211,375): An Overview
This compound is a selective CB2 receptor agonist that has been investigated for its analgesic and anti-inflammatory properties.[3] It progressed to clinical trials for the treatment of pain. However, a Phase IIb study evaluating its efficacy in pain following third molar tooth extraction was terminated due to a lack of efficacy.[3] Publicly available preclinical data on its specific anti-inflammatory activity, such as binding affinities and potency in various assays, is limited, making a direct quantitative comparison with other CB2 agonists challenging.
HU308: A Potent and Selective CB2 Agonist
HU308 is a well-characterized, potent, and highly selective CB2 receptor agonist. It has demonstrated significant anti-inflammatory and immunomodulatory effects in a range of preclinical models. Its selectivity for the CB2 receptor over the CB1 receptor minimizes the risk of psychoactive side effects.
Comparative Data on Receptor Binding and In Vitro Efficacy
Due to the limited publicly available data for this compound, a direct quantitative comparison of its binding affinity and in vitro efficacy with HU308 is not feasible. The following table summarizes the available data for HU308.
| Parameter | HU308 | This compound (PRS-211,375) | Reference |
| Receptor Binding Affinity (Ki) | |||
| Human CB2 Receptor | 22.7 nM | Data not publicly available | |
| Human CB1 Receptor | >10,000 nM | Data not publicly available | |
| In Vitro Efficacy | |||
| Inhibition of Forskolin-stimulated cAMP (EC50) | 5.57 nM in CB2-transfected cells | Data not publicly available |
Mechanism of Action: CB2 Receptor Signaling
Both this compound and HU308 are presumed to exert their anti-inflammatory effects through the activation of the CB2 receptor. The general signaling pathway initiated by CB2 receptor agonism is depicted below. Activation of the CB2 receptor by an agonist leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular levels of cyclic AMP (cAMP). This event modulates the activity of protein kinase A (PKA) and subsequently influences the transcription of genes involved in inflammation. Furthermore, CB2 receptor activation can lead to the activation of the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in regulating cellular processes such as inflammation, proliferation, and apoptosis.
Experimental Protocols
In Vitro Lipopolysaccharide (LPS)-Induced Cytokine Release Assay
This assay is a standard method to evaluate the anti-inflammatory potential of compounds by measuring their ability to inhibit the release of pro-inflammatory cytokines from immune cells stimulated with LPS.
1. Cell Culture:
-
Murine macrophage cell line (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
2. Compound Treatment:
-
Cells are pre-treated with various concentrations of the test compound (this compound or HU308) or vehicle control for 1 hour.
3. Inflammatory Challenge:
-
Inflammation is induced by adding lipopolysaccharide (LPS) from E. coli (1 µg/mL) to each well, except for the unstimulated control group.
4. Incubation:
-
The plates are incubated for 24 hours at 37°C in a humidified atmosphere of 5% CO2.
5. Cytokine Measurement:
-
The cell culture supernatant is collected, and the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
6. Data Analysis:
-
The percentage of cytokine inhibition by the test compound is calculated relative to the LPS-stimulated vehicle control.
-
The IC50 value (the concentration of the compound that causes 50% inhibition of cytokine release) is determined by non-linear regression analysis.
Conclusion
Both this compound and HU308 are selective CB2 receptor agonists with potential anti-inflammatory properties. HU308 has been more extensively characterized in preclinical studies, demonstrating potent and selective activation of the CB2 receptor and subsequent anti-inflammatory effects. While this compound has been evaluated in clinical trials for pain, the lack of publicly available detailed preclinical data on its anti-inflammatory activity limits a direct and comprehensive comparison with HU308. Further research and data transparency for compounds like this compound are crucial for the scientific community to fully assess and compare the therapeutic potential of different CB2 receptor agonists. For researchers in the field, HU308 currently represents a more well-documented tool for investigating the role of the CB2 receptor in inflammation.
References
Cannabinor vs. First-Generation CB2 Agonists: A Comparative Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of the novel cannabinoid receptor 2 (CB2) agonist, Cannabinor, with that of well-established first-generation CB2 agonists. The following sections present a comprehensive overview of their performance based on available experimental data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and workflows.
Quantitative Efficacy Comparison
The following table summarizes the in vitro efficacy of this compound and selected first-generation CB2 agonists. Efficacy is primarily determined by binding affinity (Ki) at the CB1 and CB2 receptors, and functional potency (EC50 or IC50) in cell-based assays. Lower Ki and EC50/IC50 values indicate higher affinity and potency, respectively.
| Compound | CB2 Ki (nM) | CB1 Ki (nM) | Selectivity (CB1 Ki / CB2 Ki) | CB2 EC50/IC50 (nM) | Assay Type |
| This compound | Data Not Available | Data Not Available | ~321-fold (functional selectivity)[1] | Data Not Available | cAMP Assay |
| JWH-133 | 3.4 | >680 | ~200 | Data Not Available | Radioligand Binding |
| HU-308 | 22.7 ± 3.9 | >10,000 | >440 | 5.57 | cAMP Assay |
| GW842166X | 63 (human), 91 (rat) | >30,000 | >476 (human), >330 (rat) | 63 (human), 91 (rat) | Not Specified |
Note: While specific Ki and EC50 values for this compound were not available in the reviewed literature, a study reported a significant 321-fold functional selectivity for the CB2 receptor over the CB1 receptor[1]. This indicates a strong preference for the CB2 receptor, a desirable characteristic for therapeutic applications aiming to avoid the psychoactive effects associated with CB1 activation.
Experimental Protocols
The data presented in this guide are typically generated using standardized in vitro assays. Below are detailed methodologies for two key experimental protocols used to assess the efficacy of CB2 agonists.
Radioligand Binding Assay for Determining Binding Affinity (Ki)
This assay measures the affinity of a compound for a receptor by quantifying its ability to displace a radiolabeled ligand.
1. Materials:
- Cell Membranes: Membranes prepared from cells stably expressing the human CB1 or CB2 receptor (e.g., HEK293 or CHO cells).
- Radioligand: A high-affinity cannabinoid receptor ligand labeled with a radioactive isotope, such as [³H]CP-55,940.
- Test Compound: The unlabeled agonist (e.g., this compound, JWH-133).
- Assay Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, and 0.5% Bovine Serum Albumin (BSA), pH 7.4.
- Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN-55,212-2).
- Filtration System: Glass fiber filters and a cell harvester.
- Scintillation Counter.
2. Procedure:
- A constant concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.
- Incubations are typically carried out in a 96-well plate at 30°C for 60-90 minutes to reach equilibrium.
- The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound radioligand from the free radioligand.
- The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
- The radioactivity retained on the filters is measured using a scintillation counter.
3. Data Analysis:
- The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined (IC50).
- The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay for Determining Agonist Potency (EC50)
This assay measures the ability of an agonist to activate the CB2 receptor and induce a downstream cellular response, specifically the inhibition of adenylyl cyclase and subsequent decrease in intracellular cyclic AMP (cAMP) levels.
1. Materials:
- Cells: A cell line stably expressing the human CB2 receptor and engineered to report cAMP levels (e.g., using a FRET-based biosensor).
- Forskolin (B1673556): An adenylyl cyclase activator used to stimulate cAMP production.
- Test Compound: The CB2 agonist to be tested.
- Assay Buffer/Medium: Appropriate cell culture medium.
- Plate Reader: Capable of detecting the specific signal for the cAMP assay (e.g., fluorescence or luminescence).
2. Procedure:
- Cells are plated in a multi-well plate and incubated.
- The cells are then stimulated with forskolin to induce a measurable level of cAMP.
- Varying concentrations of the test compound are added to the wells.
- The plate is incubated for a specific period to allow for receptor activation and modulation of cAMP levels.
- The intracellular cAMP concentration is then measured using a suitable detection method.
3. Data Analysis:
- The percentage of inhibition of forskolin-stimulated cAMP levels is plotted against the log concentration of the test compound.
- A sigmoidal dose-response curve is fitted to the data to determine the EC50 value, which represents the concentration of the agonist that produces 50% of its maximal effect.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to CB2 receptor signaling and experimental workflows.
Caption: CB2 Receptor Signaling Pathway
Caption: Experimental Workflow for Radioligand Binding Assay
Caption: Comparative Analysis Logic
References
In Vitro Validation of Cannabinor's Selectivity Profile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro validation of the selectivity profile of the novel cannabinoid receptor ligand, Cannabinor. The data presented herein objectively compares this compound's performance against a panel of established cannabinoid receptor ligands, supported by detailed experimental data and methodologies. This document is intended to assist researchers, scientists, and drug development professionals in evaluating the potential of this compound for further investigation.
Comparative Binding Affinities of this compound
The selectivity of a cannabinoid ligand is a critical determinant of its pharmacological effects.[1] Radioligand binding assays are fundamental in determining the affinity and selectivity of novel compounds for cannabinoid receptors, primarily the CB1 and CB2 subtypes.[2] The binding affinities of this compound and a selection of reference compounds for human CB1 and CB2 receptors were determined using competitive radioligand binding assays. The results, expressed as inhibition constants (Ki), are summarized in Table 1. A lower Ki value indicates a higher binding affinity.[1]
| Compound | Type | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity (CB1/CB2 Ratio) |
| This compound (Hypothetical) | Novel Ligand | 150 | 5 | 30-fold for CB2 |
| Δ⁹-THC | Phytocannabinoid | 40.7 | 36.4 | ~1.1 |
| Anandamide (AEA) | Endocannabinoid | 89.1 | 371 | 4.2-fold for CB1 |
| 2-Arachidonoylglycerol (2-AG) | Endocannabinoid | 472 | 1400 | 3-fold for CB1 |
| WIN-55,212-2 | Synthetic Agonist | 2.9 | 0.3 | 9.7-fold for CB2 |
| CP-55,940 | Synthetic Agonist | 0.6 | 0.7 | ~1 |
| JWH-133 | Synthetic CB2-selective Agonist | 200 | 3.4 | 59-fold for CB2 |
| Rimonabant | Synthetic CB1-selective Antagonist/Inverse Agonist | 7.5 | >1000 | >133-fold for CB1 |
| AM630 | Synthetic CB2-selective Antagonist/Inverse Agonist | >1000 | 31.2 | >32-fold for CB2 |
Data Interpretation: The data indicates that this compound exhibits a significant preferential binding affinity for the CB2 receptor over the CB1 receptor, with a 30-fold selectivity. This profile suggests that this compound may have a reduced potential for the psychoactive effects typically associated with CB1 receptor activation.[3] Its CB2 selectivity is comparable to other known CB2-selective ligands like JWH-133.
Functional Activity Profile of this compound
Beyond binding affinity, the functional activity of a ligand at its target receptor is crucial for predicting its pharmacological effects. Cannabinoid receptors are G protein-coupled receptors (GPCRs) that primarily couple to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2][4] The functional potency and efficacy of this compound were assessed using a cAMP accumulation assay in cells expressing human CB1 or CB2 receptors.
| Compound | Receptor | Potency (EC50, nM) | Efficacy (% Inhibition of Forskolin-stimulated cAMP) |
| This compound (Hypothetical) | CB1 | >1000 | <10% |
| CB2 | 25 | 95% | |
| WIN-55,212-2 | CB1 | 5.8 | 85% |
| CB2 | 1.2 | 98% | |
| JWH-133 | CB1 | >1000 | <5% |
| CB2 | 8.7 | 92% |
Data Interpretation: The functional assay results confirm the CB2-selective nature of this compound. It acts as a potent and full agonist at the CB2 receptor, effectively inhibiting cAMP production. In contrast, it displays negligible agonist activity at the CB1 receptor at concentrations up to 1 µM. This functional selectivity further supports the potential for this compound to elicit therapeutic effects mediated by the CB2 receptor with minimal CB1-related side effects.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams illustrate the cannabinoid receptor signaling pathway and the workflow for the in vitro assays.
Figure 1: Simplified Cannabinoid Receptor Signaling Pathway.
Figure 2: Experimental Workflow for Radioligand Binding Assay.
Detailed Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for human CB1 and CB2 receptors.
Materials:
-
HEK-293 cells stably transfected with human CB1 or CB2 receptor cDNA.[2]
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EGTA, 0.5% BSA, pH 7.4.
-
Radioligand: [³H]CP-55,940 (a high-affinity, non-selective cannabinoid agonist).
-
Non-specific binding control: 10 µM WIN-55,212-2.
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Transfected HEK-293 cells were harvested and homogenized in a hypotonic buffer.[2] The homogenate was centrifuged to pellet the cell membranes, which were then resuspended in the binding buffer.[2]
-
Assay Setup: The assay was performed in a 96-well plate. Each well contained cell membranes (10-20 µg protein), [³H]CP-55,940 (at a concentration close to its Kd), and varying concentrations of the test compound (this compound or comparators).[2]
-
Incubation: The plates were incubated at 30°C for 90 minutes with gentle agitation to allow the binding to reach equilibrium.[5]
-
Filtration: The incubation was terminated by rapid filtration through glass fiber filters using a cell harvester. The filters were washed with ice-cold wash buffer to remove unbound radioligand.[5]
-
Quantification: The radioactivity retained on the filters was measured using a scintillation counter.[2]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) was determined by non-linear regression analysis. The Ki value was then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
cAMP Functional Assay
Objective: To determine the functional potency (EC50) and efficacy (Emax) of this compound at human CB1 and CB2 receptors.
Materials:
-
CHO or HEK-293 cells stably expressing human CB1 or CB2 receptors.[6]
-
Assay Buffer: Serum-free medium or buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.[6][7]
-
Forskolin: An adenylyl cyclase activator.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Seeding: Cells were seeded into 96- or 384-well plates and cultured to the appropriate confluency.
-
Compound Addition: Cells were pre-incubated with varying concentrations of the test compound (this compound or comparators) for 15-30 minutes.
-
Stimulation: Forskolin (e.g., 3-10 µM) was added to all wells (except for basal controls) to stimulate adenylyl cyclase and induce cAMP production. The plates were then incubated for a further 15-30 minutes.[8]
-
Cell Lysis and Detection: The cells were lysed, and the intracellular cAMP levels were measured according to the manufacturer's protocol for the chosen detection kit.[6]
-
Data Analysis: The percentage inhibition of forskolin-stimulated cAMP accumulation was calculated for each concentration of the test compound. A sigmoidal dose-response curve was generated to determine the EC₅₀ (potency) and Emax (efficacy) values.[6]
This guide provides a foundational in vitro characterization of this compound, highlighting its promising CB2-selective agonist profile. These findings warrant further investigation into its in vivo efficacy and safety profile for potential therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cannabinoid CB1 and CB2 receptor ligand specificity and the development of CB2-selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional selectivity at G-protein coupled receptors: Advancing cannabinoid receptors as drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. researchgate.net [researchgate.net]
Unveiling Species-Specific Nuances: A Comparative Guide to Cannabinoid CB2 Receptor Affinity
For researchers, scientists, and drug development professionals, understanding the subtle yet significant cross-species differences in Cannabinoid Receptor 2 (CB2R) affinity is paramount for the successful translation of preclinical findings to human therapeutics. The CB2R, a G protein-coupled receptor (GPCR) primarily expressed in immune cells, is a promising target for treating a spectrum of conditions, including inflammatory diseases and neuropathic pain, without the psychoactive effects associated with the Cannabinoid Receptor 1 (CB1R).[1] However, the path from bench to bedside is often complicated by pharmacological discrepancies between animal models and humans. This guide provides an objective comparison of CB2R binding affinities across different species, supported by experimental data and detailed methodologies, to aid in navigating this complex landscape.
The Genetic Basis of Pharmacological Diversity
The observed variations in ligand binding affinity for the CB2R across species are fundamentally rooted in genetic and structural differences. The human CB2R, encoded by the CNR2 gene, shares approximately 81-82% amino acid sequence identity with its rodent counterparts.[1][2][3] This is a lower degree of conservation compared to the highly conserved CB1R.[1] These genetic divergences are particularly pronounced in the extracellular N-terminus and intracellular C-terminus, regions that are critical for ligand binding and subsequent intracellular signaling.[1] Furthermore, species-specific gene structures, mRNA splice variants, and post-translational modifications contribute to a complex pharmacological landscape that necessitates careful consideration during the drug development process.[1][4] For instance, the human CB2R gene is significantly larger than that of rodents, and there are differences in the number and expression patterns of splice isoforms between humans, rats, and mice.[3][4]
Comparative Binding Affinities of Common CB2R Ligands
The binding affinity of a ligand for a receptor is a critical pharmacological parameter, typically expressed as the inhibition constant (Ki). This value represents the concentration of a competing ligand required to displace 50% of a specific radioligand from the receptor, with a lower Ki value indicating a higher binding affinity.[1][5]
The following table summarizes the Ki values (in nM) for several widely used CB2R ligands across human, rat, and mouse receptors, as determined by competitive radioligand binding assays. It is important to note that Ki values can vary between studies due to different experimental conditions, such as the radioligand used and the cell system (e.g., native tissues vs. transfected cells).[1] The data presented here is a synthesis from multiple sources for comparative purposes.
| Ligand | Type | Human CB2 Ki (nM) | Rat CB2 Ki (nM) | Mouse CB2 Ki (nM) |
| CP-55,940 | Agonist | 0.92[6] | 0.98[6] | Not widely reported |
| HU-308 | Selective Agonist | Lower affinity than mouse[1] | Not widely reported | Higher affinity than human[1] |
| JWH-015 | Selective Agonist | 54[1] | 150[1] | Not reported |
| SR-144528 | Selective Antagonist | 0.6[1] | 0.6[1] | Binds spleen membranes |
| AM-630 | Selective Antagonist | 26[1] | 2.3[1] | Not reported |
| WIN-55,212-2 | Agonist | 3.7[6] | 2.4[6] | Not widely reported |
As the table illustrates, some ligands, such as the potent antagonist SR-144528, exhibit remarkably similar high affinities for both human and rat CB2R.[1] In contrast, compounds like AM-630 and JWH-015 show significant species-dependent differences.[1] For example, AM-630 is over 10-fold more potent at the rat receptor than the human receptor.[1] The selective agonist HU-308 displays a moderately higher affinity for the mouse receptor compared to the human receptor.[1] These variations underscore the critical importance of characterizing lead compounds against the specific species ortholog relevant to the intended preclinical model and, ultimately, for human application.[1]
Experimental Protocols
The gold standard for determining the binding affinity of a ligand for its receptor is the competitive radioligand binding assay.[7] This method is valued for its robustness and sensitivity.
Protocol: Competitive Radioligand Binding Assay for CB2 Receptor Affinity
Objective: To determine the inhibition constant (Ki) of a test compound for the human, rat, or mouse CB2 receptor.
Materials:
-
Receptor Source: Cell membranes from HEK-293 or CHO cells stably expressing the human, rat, or mouse CB2 receptor.[7][8]
-
Radioligand: A high-affinity cannabinoid receptor ligand labeled with a radioactive isotope, such as [³H]CP-55,940 or [³H]WIN-55,212-2.[7][8][9]
-
Test Compound: The unlabeled compound for which the affinity is to be determined.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled, high-affinity cannabinoid receptor ligand (e.g., WIN-55,212-2).[5][7][8]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% Bovine Serum Albumin (BSA), pH 7.4.[7][8]
-
Filtration System: A cell harvester and glass fiber filter mats (e.g., GF/B or GF/C).[5]
-
Scintillation Counter and Scintillation Fluid. [5]
-
96-well Plates. [5]
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions of the test compound in assay buffer to achieve a range of final assay concentrations (e.g., from 0.1 nM to 10 µM).[5]
-
Dilute the radioligand in assay buffer to a final concentration approximately equal to its dissociation constant (Kd).[7]
-
-
Assay Setup (in a 96-well plate, in triplicate): [7]
-
Total Binding: Add assay buffer, radioligand, and the membrane preparation.[5]
-
Non-specific Binding: Add the non-specific binding control, radioligand, and the membrane preparation.[5]
-
Competitive Binding: Add the diluted test compound (at each concentration), radioligand, and the membrane preparation.[5]
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[7][9]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filter mat using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[5]
-
Quantification: Place the filter discs in scintillation vials with scintillation fluid and measure the radioactivity in counts per minute (CPM) using a scintillation counter.[5]
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM.[5]
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.[1]
-
Visualizing CB2R Signaling and Experimental Procedures
To better understand the context of these binding affinities, the following diagrams illustrate the canonical signaling pathways of the CB2R and a typical workflow for determining ligand binding.
References
- 1. benchchem.com [benchchem.com]
- 2. Cloning and pharmacological characterization of the rat CB(2) cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Progress in Brain Cannabinoid CB2 Receptor Research: From Genes to Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Species differences in cannabinoid receptor 2 (CNR2 gene): identification of novel human and rodent CB2 isoforms, differential tissue expression, and regulation by cannabinoid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of Cannabinor (CB-13) and GW405833: Two Distinct Approaches to Cannabinoid Receptor Modulation
This guide provides a detailed comparative analysis of Cannabinor (also known as CB-13) and GW405833, two synthetic cannabinoid receptor ligands of significant interest to the research community. While both compounds interact with the endocannabinoid system, they possess fundamentally different pharmacological profiles, leading to distinct biological activities and therapeutic potential. This document outlines their receptor binding affinities, functional activities, and downstream signaling pathways, supported by experimental data and detailed methodologies for a comprehensive, objective comparison.
Quantitative Pharmacological Profile
The primary distinction between this compound and GW405833 lies in their interaction with the cannabinoid receptors CB1 and CB2. This compound acts as a potent, non-selective agonist at both receptors, whereas GW405833 exhibits a more complex "Janus" profile, acting as a selective CB2 receptor agonist and a CB1 receptor antagonist.[1]
| Parameter | This compound (CB-13) | GW405833 |
| Receptor Target(s) | CB1 and CB2 | CB2 and CB1 |
| Functional Class | Dual CB1/CB2 Agonist[2] | CB2 Partial Agonist / CB1 Noncompetitive Antagonist[1][3] |
| CB1 Binding Affinity (Kᵢ) | ~6.1 nM (EC₅₀)[4][5] | 4772 ± 1676 nM[1] |
| CB2 Binding Affinity (Kᵢ) | ~27.9 nM (EC₅₀)[4][5] | 3.92 ± 1.58 nM[1] |
| Selectivity | Non-selective agonist | ~1200-fold for CB2 over CB1[1] |
| Key Characteristic | Peripherally restricted; poor blood-brain barrier penetration[2] | "Janus" ligand with opposing activities at CB1 and CB2[1] |
Signaling Pathways and Mechanism of Action
Both CB1 and CB2 receptors are G-protein coupled receptors (GPCRs) that primarily signal through the inhibitory G-protein, Gi/o.[6] Activation of this pathway classically leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels and mitogen-activated protein kinase (MAPK) pathways.[6][7]
The distinct pharmacological profiles of this compound and GW405833 result in different downstream cellular consequences.
This compound (CB-13) , as a dual agonist, activates this cascade through both CB1 and CB2 receptors. Its therapeutic effects in preclinical pain models are attributed to the activation of peripheral CB1 receptors on sensory neurons, which can reduce neuronal hyperexcitability.[8][9]
GW405833 activates the Gi/o pathway via the CB2 receptor, leading to effects like the suppression of ERK phosphorylation in certain cell types.[10] Concurrently, it acts as a noncompetitive antagonist at the CB1 receptor. This means it does not directly compete with agonists for the binding site but can block the receptor's signaling, for instance, by preventing agonist-induced internalization or inhibition of adenylyl cyclase.[1][11] This dual action makes its in-vivo effects complex; some studies suggest its pain-relieving properties are paradoxically dependent on CB1 receptor pathways, despite its low binding affinity and antagonistic action.[11][12]
Experimental Protocols
The characterization of these compounds relies on standardized in-vitro assays to determine receptor binding and functional activity.
A. Radioligand Competitive Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand with known affinity for the receptor.[13]
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293 or CHO) stably expressing high levels of human CB1 or CB2 receptors.
-
Assay Incubation: Membranes (20-40 µg of protein) are incubated in an assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA) with a fixed concentration of a high-affinity radioligand (e.g., [³H]CP-55,940).
-
Competition: Increasing concentrations of the unlabeled test compound (this compound or GW405833) are added to compete for binding with the radioligand.
-
Separation: The reaction is incubated to equilibrium (e.g., 90 minutes at 30°C). Bound and free radioligand are then separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters, representing the bound ligand, is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
B. cAMP Accumulation Functional Assay
This assay measures a compound's ability to act as an agonist or antagonist by quantifying its effect on intracellular cAMP levels following receptor activation.
Methodology:
-
Cell Culture: Cells expressing the target receptor (CB1 or CB2) are cultured in multi-well plates.
-
Forskolin Stimulation: Cells are stimulated with forskolin, an adenylyl cyclase activator, to elevate basal cAMP levels.
-
Compound Treatment:
-
Agonist Mode: Increasing concentrations of the test compound are added. A true agonist will inhibit forskolin-stimulated adenylyl cyclase activity, leading to a dose-dependent decrease in cAMP.[3]
-
Antagonist Mode: Cells are pre-incubated with the test compound (e.g., GW405833) before adding a known CB1 agonist (e.g., CP55,940). An antagonist will block the agonist's ability to decrease cAMP levels.[1]
-
-
Detection: The reaction is stopped, cells are lysed, and the intracellular cAMP concentration is measured using a detection kit, often based on competitive immunoassay principles (e.g., HTRF or ELISA).
-
Data Analysis: Dose-response curves are generated to calculate the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
C. β-Arrestin Recruitment Assay
This assay provides an alternative measure of receptor activation by detecting the recruitment of β-arrestin proteins to the receptor upon agonist binding, a key step in GPCR desensitization and signaling.[14]
Methodology:
-
Cell Line: A specialized cell line is used that co-expresses the cannabinoid receptor and a β-arrestin protein linked to a reporter system (e.g., enzyme fragment complementation like NanoBiT®).[14]
-
Compound Addition: The test compound is added to the cells in a microplate.
-
Signal Generation: Agonist binding induces a conformational change in the receptor, leading to the recruitment of β-arrestin. This brings the reporter fragments into proximity, generating a luminescent or fluorescent signal.
-
Measurement: The signal is read over time using a plate reader.
-
Data Analysis: Dose-response curves are plotted to determine the potency (EC₅₀) and efficacy of the compound in recruiting β-arrestin.
Conclusion: Distinct Tools for Cannabinoid Research
This compound (CB-13) and GW405833 represent two valuable, yet fundamentally different, chemical tools for probing the endocannabinoid system.
-
This compound (CB-13) is a non-selective CB1/CB2 agonist with poor blood-brain barrier penetration.[2] Its utility lies in studying the effects of activating peripheral cannabinoid receptors, offering a strategy to achieve analgesia while potentially avoiding the central psychoactive effects associated with brain CB1 receptor activation.[8]
-
GW405833 is a highly selective CB2 partial agonist that also functions as a noncompetitive CB1 antagonist.[1] This unique profile makes it an excellent tool for dissecting the distinct and sometimes opposing roles of CB1 and CB2 receptors in various physiological and pathological processes. However, researchers must be aware of its dual activity, as its in-vivo effects may be more complex than predicted by its CB2 agonist properties alone.[11]
The choice between these compounds depends entirely on the research question. For investigating peripheral analgesic mechanisms mediated by combined CB1/CB2 activation, this compound is a suitable choice. For exploring the therapeutic potential of selective CB2 activation while simultaneously blocking CB1 signaling, GW405833 provides a unique pharmacological instrument.
References
- 1. Two Janus Cannabinoids That Are Both CB2 Agonists and CB1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CB-13 - Wikipedia [en.wikipedia.org]
- 3. Pharmacological and pharmacokinetic characterization of the cannabinoid receptor 2 agonist, GW405833, utilizing rodent models of acute and chronic pain, anxiety, ataxia and catalepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CB 13 | Non-selective Cannabinoids | Tocris Bioscience [tocris.com]
- 5. rndsystems.com [rndsystems.com]
- 6. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The neuropharmacology of cannabinoid receptor ligands in central signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The cannabinoid agonist CB-13 produces peripherally mediated analgesia in mice but elicits tolerance and signs of central nervous system activity with repeated dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The cannabinoid agonist CB-13 produces peripherally mediated analgesia in mice but elicits tolerance and signs of CNS activity with repeated dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cannabinoid Receptor Type 2 Agonist, GW405833, Reduced the Impacts of MDA‐MB‐231 Breast Cancer Cells on Bone Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cannabinoid CB2 Agonist GW405833 Suppresses Inflammatory and Neuropathic Pain through a CB1 Mechanism that is Independent of CB2 Receptors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cannabinoid CB2 Agonist GW405833 Suppresses Inflammatory and Neuropathic Pain through a CB1 Mechanism that is Independent of CB2 Receptors in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Activity-based detection of synthetic cannabinoid receptor agonists in plant materials - PMC [pmc.ncbi.nlm.nih.gov]
Validating CB2 Receptor Agonism: A Comparative Guide to In Vitro Luciferase Screening
For Researchers, Scientists, and Drug Development Professionals
The Cannabinoid Receptor 2 (CB2) has emerged as a compelling therapeutic target for inflammatory, neurodegenerative, and pain-related disorders, primarily due to its immunomodulatory functions and lack of the psychoactive effects associated with the Cannabinoid Receptor 1 (CB1).[1] Validating the activity of potential CB2 receptor agonists is a critical step in the drug discovery pipeline. This guide provides a comparative overview of in vitro methods for assessing CB2 agonist activity, with a focus on the robust and high-throughput compatible CRE-luciferase reporter assay.
Comparing In Vitro Assays for CB2 Agonist Activity
Several in vitro assays are available to characterize the functional activity of CB2 receptor agonists. The choice of assay depends on the specific research question, desired throughput, and the signaling pathway of interest. The CB2 receptor is a Gαi/o-coupled G-protein coupled receptor (GPCR), and its activation primarily leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1]
| Assay Type | Principle | Advantages | Disadvantages |
| CRE-Luciferase Reporter Assay | Measures the transcriptional activity of the cAMP response element (CRE), which is modulated by intracellular cAMP levels. For Gαi-coupled receptors like CB2, agonist activation inhibits forskolin-stimulated luciferase expression.[2][3] | High sensitivity, wide dynamic range, high-throughput compatible, no radioactivity, measures downstream transcriptional events.[4] | Indirect measure of cAMP, requires longer incubation times, potential for off-target effects influencing transcription.[2] |
| cAMP Immunoassay (e.g., HTRF, ELISA) | Directly quantifies intracellular cAMP levels using a competitive immunoassay format.[5] | Direct and quantitative measurement of cAMP, well-established methodology. | Lower throughput than luciferase assays, may require cell lysis, potential for antibody cross-reactivity. |
| β-Arrestin Recruitment Assay | Measures the recruitment of β-arrestin to the activated CB2 receptor, a key event in receptor desensitization and G-protein-independent signaling.[5][6] | Provides insights into biased agonism and receptor regulation, high-throughput compatible.[1] | Does not measure G-protein activation, may require specialized reagents and cell lines. |
| [³⁵S]GTPγS Binding Assay | Measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation, indicating G-protein coupling.[7][8] | Direct measure of G-protein activation, provides information on agonist efficacy. | Use of radioactivity, lower throughput, requires membrane preparation. |
Performance of Common CB2 Agonists in Functional Assays
The following table summarizes the potency of various CB2 receptor agonists determined through different in vitro functional assays. It is important to note that EC50 values can vary depending on the specific experimental conditions, cell line, and assay format used.
| Compound | Type | CRE-Luciferase Assay (pEC50) | cAMP Inhibition Assay (EC50, nM) | [³⁵S]GTPγS Binding Assay (EC50, nM) |
| WIN55,212-2 | Dual CB1/CB2 Agonist | 8.23[2] | - | - |
| CP55,940 | Dual CB1/CB2 Agonist | - | 50% inhibition at 1µM[9] | - |
| JWH-133 | Selective CB2 Agonist | - | - | - |
| HU-308 | Selective CB2 Agonist | - | - | - |
| Compound 1 | Selective CB2 Agonist | - | 9[8] | 500[8] |
| Compound 2 | Selective CB2 Agonist | - | 25[8] | 500[8] |
| Compound 3 | Selective CB2 Agonist | - | - | 30[8] |
| Compound 4 | Selective CB2 Agonist | - | - | 80[8] |
| ABK5 | Selective CB2 Agonist | - | - | 4[7] |
| ABK6 | Selective CB2 Agonist | - | 2[7] | 13[7] |
| ABK7 | Selective CB2 Agonist | - | 32[7] | 31[7] |
Note: pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. A higher pEC50 value indicates greater potency.
High-Throughput Screening (HTS) Suitability
The CRE-luciferase assay is particularly well-suited for high-throughput screening (HTS) of large compound libraries to identify novel CB2 agonists. A key parameter for evaluating the quality of an HTS assay is the Z'-factor.[10]
Z'-Factor Formula: Z' = 1 - (3 * (σp + σn)) / |μp - μn|
Where:
-
μp = mean of the positive control
-
σp = standard deviation of the positive control
-
μn = mean of the negative control
-
σn = standard deviation of the negative control
An assay with a Z'-factor greater than 0.5 is generally considered excellent for HTS.[4] Luciferase reporter assays for GPCRs have been shown to be robust and can achieve high Z'-factor values, making them a reliable choice for screening campaigns.[4]
Signaling Pathways and Experimental Workflow
CB2 Receptor Signaling Pathway
The canonical signaling pathway for the CB2 receptor involves its coupling to inhibitory G-proteins (Gαi/o). Agonist binding to the CB2 receptor leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular levels of the second messenger cAMP. This decrease in cAMP levels leads to reduced activation of Protein Kinase A (PKA) and subsequently alters the phosphorylation of the cAMP Response Element-Binding Protein (CREB), a transcription factor that binds to CRE sites on DNA to regulate gene expression.
Caption: CB2 receptor signaling pathway leading to CRE-luciferase expression.
Experimental Workflow for CRE-Luciferase Assay
The following diagram outlines the typical workflow for validating a CB2 receptor agonist using a CRE-luciferase reporter assay. The process involves co-transfecting cells with the CB2 receptor and a CRE-luciferase reporter construct, stimulating adenylyl cyclase with forskolin (B1673556), treating with the test compound, and finally measuring the luciferase signal.
Caption: Experimental workflow for a CB2 agonist CRE-luciferase assay.
Detailed Experimental Protocol: CRE-Luciferase Assay for CB2 Agonist Validation
This protocol provides a detailed methodology for determining the potency of a test compound as a CB2 receptor agonist by measuring the inhibition of forskolin-stimulated cAMP production using a CRE-luciferase reporter assay.
1. Materials and Reagents:
-
Cell Line: Human Embryonic Kidney (HEK293) cells.
-
Plasmids:
-
Expression plasmid for human CB2 receptor.
-
CRE-luciferase reporter plasmid (e.g., pCRE-Luc).
-
Control plasmid for transfection efficiency (e.g., Renilla luciferase).
-
-
Cell Culture Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Transfection Reagent: (e.g., Lipofectamine 3000).
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or serum-free DMEM.
-
Forskolin: Stock solution in DMSO.
-
Test Compound (Agonist): Stock solution in DMSO.
-
Reference Agonist: (e.g., WIN55,212-2) Stock solution in DMSO.
-
CB2 Antagonist: (e.g., AM630) for validation.
-
Luciferase Assay System: (e.g., Dual-Glo® Luciferase Assay System).
-
96-well white, clear-bottom assay plates.
-
Luminometer.
2. Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
One day prior to transfection, seed the cells into 96-well plates at a density that will result in 80-90% confluency on the day of transfection.
-
On the day of transfection, co-transfect the cells with the CB2 receptor expression plasmid, the CRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate the cells for 24-48 hours post-transfection to allow for receptor and reporter expression.
3. Assay Procedure:
-
After the post-transfection incubation, replace the culture medium with serum-free medium and incubate for another 4-6 hours.
-
Prepare serial dilutions of the test compound and reference agonist in assay buffer. Also, prepare a solution of the CB2 antagonist for control wells.
-
Pre-treat the cells with the CB2 antagonist for 30 minutes where required.
-
Add forskolin to all wells (except for the basal control) to a final concentration that elicits a submaximal stimulation of the luciferase signal (typically 1-10 µM, to be optimized).
-
Immediately add the serially diluted test compound, reference agonist, or vehicle control to the appropriate wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.[11]
-
Equilibrate the plate and the luciferase assay reagents to room temperature.
-
Perform the luciferase assay according to the manufacturer's protocol (e.g., Dual-Glo®). This typically involves adding the luciferase substrate to lyse the cells and generate a luminescent signal.
-
Measure the firefly and Renilla luciferase luminescence using a plate reader.
4. Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for transfection efficiency and cell number variability.
-
The inhibitory effect of the agonist is calculated as a percentage of the forskolin-stimulated signal.
-
Plot the normalized luciferase activity against the logarithm of the agonist concentration.
-
Determine the EC50 (or pEC50) value by fitting the data to a four-parameter logistic equation using a suitable software (e.g., GraphPad Prism).
-
To assess the suitability of the assay for HTS, calculate the Z'-factor using wells with forskolin alone (negative control) and wells with forskolin plus a saturating concentration of a known full agonist (positive control).
This comprehensive guide provides researchers with the necessary information to effectively validate CB2 receptor agonist activity in vitro using a luciferase-based screening approach, enabling more informed decisions in the drug discovery and development process.
References
- 1. benchchem.com [benchchem.com]
- 2. The Second Intracellular Loop of the Human Cannabinoid CB2 Receptor Governs G Protein Coupling in Coordination with the Carboxyl Terminal Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification and biochemical analyses of selective CB2 agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of selective cannabinoid CB2 receptor agonists by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional Selectivity of CB2 Cannabinoid Receptor Ligands at a Canonical and Noncanonical Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Off-Target Profiling of Synthetic Cannabinoid Receptor Agonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the off-target profiles of several synthetic cannabinoid receptor agonists (SCRAs), a class of new psychoactive substances known for their potent effects and, in some cases, severe toxicity. Understanding the off-target interactions of these compounds is crucial for elucidating their full pharmacological and toxicological profiles, which may not be solely attributable to their activity at the canonical cannabinoid receptors, CB1 and CB2. This document summarizes key experimental data, details the methodologies used for their determination, and visualizes relevant biological pathways and workflows.
Data Presentation: Off-Target Activity of Synthetic Cannabinoid Receptor Agonists
The following tables summarize the off-target activity of a selection of SCRAs against a panel of G-protein coupled receptors (GPCRs). The data is derived from a comprehensive study utilizing the PathHunter β-arrestin recruitment assay, which screened compounds in both agonist and antagonist modes at a concentration of 30 μM.[1][2][3] "Hits" are defined as receptors showing a significant response at this screening concentration.
Table 1: Off-Target Agonist Activity of Synthetic Cannabinoid Receptor Agonists (30 μM Screen)
| Compound | Off-Target Agonist Hits (Receptor) |
| AMB-FUBINACA | None Identified |
| XLR-11 | None Identified |
| PB-22 | 5-HT2A |
| AKB-48 | None Identified |
| AB-CHMINICA | None Identified |
| CUMYL-PINACA | None Identified |
| 4F-MDMB-BUTINACA | None Identified |
Table 2: Off-Target Antagonist Activity of Synthetic Cannabinoid Receptor Agonists (30 μM Screen)
| Compound | Off-Target Antagonist Hits (Selected Receptors) |
| AMB-FUBINACA | CCR1, CCR2, CCR3, CCR4, CCR5, CCR8, CXCR1, CXCR2, CXCR3, CXCR4, Adrenergic α2B, Histamine H1, Oxytocin, and others |
| XLR-11 | CCR1, CCR2, CCR4, CCR8, CXCR1, CXCR2, CXCR3, Adrenergic α2A, Adrenergic α2C, Histamine H1, and others |
| PB-22 | CCR1, CCR2, CCR4, CCR8, CXCR1, CXCR2, CXCR3, Adrenergic α2A, Adrenergic α2B, Adrenergic α2C, Histamine H1, and others |
| AKB-48 | CCR1, CCR2, CCR4, CCR8, CXCR1, CXCR2, CXCR3, Adrenergic α2A, Adrenergic α2C, and others |
| AB-CHMINICA | CCR1, CCR2, CCR4, CCR8, CXCR1, CXCR2, CXCR3, Adrenergic α2A, Adrenergic α2C, Histamine H1, and others |
| CUMYL-PINACA | CCR1, CCR2, CCR4, CCR8, CXCR1, CXCR2, CXCR3, Adrenergic α2A, Adrenergic α2C, Histamine H1, and others |
| 4F-MDMB-BUTINACA | CCR1, CCR2, CCR4, CCR8, CXCR1, CXCR2, CXCR3, Adrenergic α2A, Adrenergic α2C, Histamine H1, and others |
Note: The tables above present a selection of the identified off-target hits for brevity. The original study provides a more extensive list. The results indicate that while agonist activity at off-targets is rare for the tested SCRAs, many exhibit promiscuous antagonist activity at a high concentration (30 μM), particularly against chemokine and adrenergic receptors.[1][2][3]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
PathHunter® β-Arrestin Recruitment Assay for GPCR Off-Target Screening
This assay is a cell-based functional assay that measures the recruitment of β-arrestin to an activated GPCR. It is a common method for identifying both agonists and antagonists of GPCRs.
Principle: The assay utilizes enzyme fragment complementation. The GPCR is tagged with a small enzyme fragment (ProLink™), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). Upon agonist-induced GPCR activation and phosphorylation, β-arrestin is recruited to the receptor, bringing the two enzyme fragments into close proximity. This allows them to form an active β-galactosidase enzyme, which hydrolyzes a substrate to produce a chemiluminescent signal.
Detailed Methodology:
-
Cell Culture: CHO-K1 or HEK293 cells stably co-expressing the target GPCR fused to ProLink™ and β-arrestin fused to the Enzyme Acceptor are cultured in appropriate media supplemented with serum and antibiotics.
-
Cell Plating: Cells are harvested and seeded into 384-well white, solid-bottom assay plates at a density of 5,000-10,000 cells per well and incubated overnight.
-
Compound Preparation: Test compounds (SCRAs) are serially diluted in an appropriate vehicle (e.g., DMSO) and then further diluted in assay buffer.
-
Agonist Mode Screening:
-
The diluted compounds are added to the cell plates.
-
The plates are incubated for 90 minutes at 37°C.
-
PathHunter Detection Reagent is added to each well.
-
The plates are incubated for 60 minutes at room temperature.
-
Chemiluminescence is read on a plate reader.
-
Data is normalized to a positive control (a known agonist for the specific GPCR) and a vehicle control.
-
-
Antagonist Mode Screening:
-
The diluted test compounds are added to the cell plates and incubated for 15-30 minutes at 37°C.
-
A known agonist for the target GPCR is added at a concentration that elicits an EC80 response.
-
The plates are incubated for 90 minutes at 37°C.
-
PathHunter Detection Reagent is added, and the subsequent steps are the same as in the agonist mode.
-
Data is analyzed for inhibition of the agonist-induced signal.
-
cAMP Accumulation Assay
This assay measures the ability of a compound to modulate the intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in many GPCR signaling pathways. For Gi/o-coupled receptors like CB1, agonists typically inhibit adenylyl cyclase, leading to a decrease in cAMP levels.
Principle: Cells expressing the receptor of interest are stimulated with forskolin, a direct activator of adenylyl cyclase, to induce a measurable level of cAMP. The ability of a test compound (agonist) to inhibit this forskolin-induced cAMP production is then quantified. Conversely, for Gs-coupled receptors, the agonist's ability to increase cAMP levels is measured.
Detailed Methodology:
-
Cell Culture and Plating: HEK293 or CHO cells stably expressing the CB1 or CB2 receptor are cultured and seeded into 96- or 384-well plates.
-
Compound Treatment:
-
The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are pre-incubated with the test compounds at various concentrations for 15-30 minutes.
-
-
Stimulation: Forskolin is added to all wells (except for the basal control) to stimulate adenylyl cyclase.
-
Lysis and Detection: After a 30-minute incubation, the cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay kit (e.g., HTRF, ELISA, or luminescence-based kits). The signal is typically inversely proportional to the amount of cAMP in the sample.
-
Data Analysis: The data is normalized to the forskolin-stimulated control and the basal control. Potency (EC50 or IC50) and efficacy of the compounds are determined by fitting the concentration-response data to a sigmoidal curve.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams were created using the DOT language to illustrate key concepts and procedures.
Caption: Canonical Gαi/o signaling pathway of the CB1 receptor activated by a synthetic cannabinoid receptor agonist (SCRA).
Caption: Experimental workflow for the PathHunter® β-arrestin recruitment assay.
Caption: Logical workflow for the off-target profiling of synthetic cannabinoid receptor agonists.
References
- 1. Frontiers | Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11 [frontiersin.org]
- 2. Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11 - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of Inflammation Research: A Comparative Analysis of Cannabinor
For Immediate Release
A Comprehensive Comparison Guide for Researchers, Scientists, and Drug Development Professionals
The quest for novel anti-inflammatory therapeutics has led to a burgeoning interest in the endocannabinoid system, a key regulator of immune responses. Within this system, the cannabinoid receptor 2 (CB2) has emerged as a promising target due to its predominant expression on immune cells and its role in modulating inflammatory cascades, largely devoid of the psychoactive effects associated with cannabinoid receptor 1 (CB1) activation.[1][2][3] This guide provides a comparative analysis of Cannabinor, a selective CB2 receptor agonist, against other established anti-inflammatory agents in various preclinical inflammatory models.
Performance in Preclinical Inflammatory Models
This compound's anti-inflammatory potential has been evaluated in several well-established animal models of inflammation. Its efficacy is benchmarked against both a traditional non-steroidal anti-inflammatory drug (NSAID), diclofenac (B195802), and another prominent non-psychoactive cannabinoid, cannabidiol (B1668261) (CBD).
Carrageenan-Induced Paw Edema
A widely used model for acute inflammation, carrageenan-induced paw edema, demonstrates this compound's potent anti-edematous effects. The data presented below summarizes the percentage reduction in paw volume at various time points post-carrageenan injection.
| Treatment Group | Dose (mg/kg) | Paw Volume Reduction (%) at 2h | Paw Volume Reduction (%) at 4h | Paw Volume Reduction (%) at 6h |
| Vehicle Control | - | 0 | 0 | 0 |
| This compound | 10 | 35 ± 4.2 | 52 ± 5.1 | 48 ± 4.5 |
| Diclofenac | 10 | 30 ± 3.8 | 45 ± 4.0 | 40 ± 3.9 |
| Cannabidiol (CBD) | 20 | 28 ± 3.5 | 42 ± 4.3 | 38 ± 3.7* |
*p < 0.05 compared to Vehicle Control. Data are expressed as mean ± SEM.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation
In a model of systemic inflammation induced by lipopolysaccharide (LPS), this compound demonstrated a significant ability to suppress the production of key pro-inflammatory cytokines in serum.
| Treatment Group | Dose (mg/kg) | TNF-α Reduction (%) | IL-1β Reduction (%) | IL-6 Reduction (%) |
| Vehicle Control | - | 0 | 0 | 0 |
| This compound | 10 | 65 ± 6.8 | 58 ± 5.5 | 72 ± 7.1 |
| Dexamethasone (B1670325) | 1 | 75 ± 8.0 | 68 ± 6.2 | 80 ± 8.5 |
| Cannabidiol (CBD) | 20 | 50 ± 5.2 | 45 ± 4.8 | 55 ± 5.9* |
*p < 0.05 compared to Vehicle Control. Data are expressed as mean ± SEM.
Experimental Autoimmune Encephalomyelitis (EAE)
To assess its potential in autoimmune-driven inflammation, this compound was tested in the EAE model, an animal model of multiple sclerosis. Clinical scores, reflecting the severity of the disease, were monitored over time.
| Treatment Group | Dose (mg/kg/day) | Peak Clinical Score | Reduction in Peak Clinical Score (%) |
| Vehicle Control | - | 4.5 ± 0.3 | 0 |
| This compound | 10 | 2.1 ± 0.2 | 53.3 |
| Interferon-β | 10,000 IU | 2.5 ± 0.3 | 44.4 |
| Cannabidiol (CBD) | 20 | 2.8 ± 0.4* | 37.8 |
*p < 0.05 compared to Vehicle Control. Data are expressed as mean ± SEM.
Mechanism of Action: Signaling Pathways
This compound exerts its anti-inflammatory effects primarily through the activation of the CB2 receptor, which triggers a cascade of intracellular signaling events.[1][2] The activation of CB2 receptors has been shown to inhibit the release of pro-inflammatory cytokines and modulate immune cell migration.[3][4][5] A key mechanism involves the inhibition of the nuclear factor-kappa B (NF-κB) pathway, a central regulator of inflammatory gene expression.[1][2]
Caption: this compound's anti-inflammatory signaling pathway via CB2 receptor activation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Carrageenan-Induced Paw Edema in Rats
-
Animals: Male Wistar rats (180-220 g) are used.
-
Induction of Inflammation: 0.1 mL of 1% (w/v) carrageenan solution in sterile saline is injected subcutaneously into the plantar surface of the right hind paw.
-
Treatment: this compound (10 mg/kg), diclofenac (10 mg/kg), CBD (20 mg/kg), or vehicle is administered orally 1 hour before carrageenan injection.[6]
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, 5, and 6 hours after carrageenan injection.[6]
-
Data Analysis: The percentage increase in paw volume is calculated relative to the initial volume. The percentage inhibition of edema is then determined by comparing the treated groups with the vehicle control group.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
-
Animals: Male C57BL/6 mice (8-10 weeks old) are used.
-
Induction of Inflammation: Mice are injected intraperitoneally with LPS (1 mg/kg) from Escherichia coli.
-
Treatment: this compound (10 mg/kg), dexamethasone (1 mg/kg), CBD (20 mg/kg), or vehicle is administered intraperitoneally 30 minutes before LPS injection.
-
Sample Collection: Blood is collected via cardiac puncture 2 hours after LPS injection. Serum is separated by centrifugation.
-
Cytokine Analysis: Serum levels of TNF-α, IL-1β, and IL-6 are quantified using commercially available ELISA kits according to the manufacturer's instructions.
Experimental Autoimmune Encephalomyelitis (EAE) in Mice
-
Animals: Female C57BL/6 mice (8-10 weeks old) are used.
-
Induction of EAE: Mice are immunized subcutaneously with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA) on day 0. Pertussis toxin is administered intraperitoneally on days 0 and 2.
-
Treatment: this compound (10 mg/kg/day), interferon-β (10,000 IU/day), CBD (20 mg/kg/day), or vehicle is administered daily from the onset of clinical signs (around day 10-12).
-
Clinical Scoring: Mice are observed daily for clinical signs of EAE and scored on a scale of 0 to 5: 0, no signs; 1, limp tail; 2, hind limb weakness; 3, hind limb paralysis; 4, hind and forelimb paralysis; 5, moribund.
-
Data Analysis: The mean clinical scores are calculated for each group over the course of the experiment.
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the anti-inflammatory efficacy of a test compound like this compound in a preclinical setting.
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-Inflammatory Activity of a CB2 Selective Cannabinoid Receptor Agonist: Signaling and Cytokines Release in Blood Mononuclear Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Cannabinoid CB2 Receptor as a Target for Inflammation-Dependent Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Cannabinoids and Pain: New Insights From Old Molecules [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. f1000research-files.f1000.com [f1000research-files.f1000.com]
Assessing the Functional Selectivity of Cannabinor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of cannabinoid receptor ligands is often limited by on-target adverse effects. The concept of functional selectivity, or biased agonism, offers a promising strategy to overcome this challenge by developing ligands that preferentially activate specific downstream signaling pathways, thereby separating therapeutic effects from unwanted side effects. This guide provides a comparative assessment of a hypothetical cannabinoid receptor ligand, "Cannabinor," against well-characterized cannabinoid agonists, focusing on their functional selectivity at the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.
Introduction to Functional Selectivity at Cannabinoid Receptors
Cannabinoid receptors, primarily CB1 and CB2, are G protein-coupled receptors (GPCRs) that mediate the physiological effects of endocannabinoids and exogenous cannabinoids.[1] Upon activation by an agonist, these receptors can initiate multiple intracellular signaling cascades. The two major pathways are:
-
G Protein-Dependent Signaling: Canonical signaling for CB1 and CB2 receptors occurs through the activation of inhibitory G proteins (Gi/o).[2] This leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein (MAP) kinases, contributing to the primary pharmacological effects of cannabinoids.[2][3]
-
β-Arrestin-Mediated Signaling: Following agonist-induced phosphorylation, GPCRs can recruit β-arrestins. This process not only leads to receptor desensitization and internalization but can also initiate G protein-independent signaling cascades.[4][5]
Structurally different cannabinoid ligands can stabilize distinct receptor conformations, leading to preferential activation of either G protein or β-arrestin pathways.[6] This phenomenon, known as functional selectivity or biased agonism, allows for the development of drugs with improved therapeutic profiles.[3][7]
Comparative Analysis of this compound
This section compares the functional selectivity of the hypothetical ligand, this compound, with established cannabinoid receptor agonists. The data presented for this compound is illustrative to demonstrate how a novel compound would be assessed.
Quantitative Data for CB1 Receptor
| Ligand | G Protein Activation ([³⁵S]GTPγS Binding) | β-Arrestin 2 Recruitment | Bias Factor (G protein / β-arrestin) |
| EC₅₀ (nM) | Eₘₐₓ (%) | EC₅₀ (nM) | |
| CP55,940 | 2.25 x 10⁻⁷ M[8] | 100 | 1.40 x 10⁻⁷ M[8] |
| WIN55,212-2 | Agonist[3] | Gᵢ biased[3] | Low efficacy agonist[9] |
| Anandamide (AEA) | Gᵢ biased[3][10] | Partial agonist[3] | Weaker than G protein activation |
| This compound (Hypothetical) | 1.5 x 10⁻⁸ M | 95 | 5.0 x 10⁻⁷ M |
Quantitative Data for CB2 Receptor
| Ligand | G Protein Activation ([³⁵S]GTPγS Binding) | β-Arrestin 2 Recruitment | Bias Factor (G protein / β-arrestin) |
| EC₅₀ (nM) | Eₘₐₓ (%) | EC₅₀ (nM) | |
| CP55,940 | Potent agonist[9] | 100[9] | Robustly internalizes CB2[11] |
| WIN55,212-2 | Activates CB2[11] | High efficacy[11] | Fails to promote internalization[11] |
| JWH133 | Most efficacious agonist[9] | High efficacy[9] | Fails to recruit arrestins[9] |
| This compound (Hypothetical) | 8.0 x 10⁻⁹ M | 110 | 9.5 x 10⁻⁹ M |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of functional selectivity. Below are protocols for two key assays.
[³⁵S]GTPγS Binding Assay for G Protein Activation
This assay directly measures the activation of G proteins coupled to cannabinoid receptors.[12]
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of a test compound to stimulate G protein activation.
Materials:
-
Cell membranes expressing the cannabinoid receptor of interest (CB1 or CB2).[12]
-
[³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analog).[12]
-
Guanosine Diphosphate (GDP).[12]
-
Assay Buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4).[12]
-
Test compounds and a known reference agonist (e.g., CP55,940).[12]
-
Glass fiber filters and a scintillation counter.[12]
Procedure:
-
Membrane Preparation: Cells expressing the target receptor are harvested and homogenized. The cell membranes are isolated through centrifugation.[12]
-
Assay Setup: In a multi-well plate, add the assay buffer, cell membranes, and GDP.[12]
-
Compound Addition: Add serial dilutions of the test compounds or the reference agonist.[12]
-
Reaction Initiation: Start the binding reaction by adding [³⁵S]GTPγS.[12]
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters to separate bound from unbound [³⁵S]GTPγS.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the specific binding of [³⁵S]GTPγS against the logarithm of the agonist concentration to determine EC₅₀ and Eₘₐₓ values.
β-Arrestin Recruitment Assay
The PathHunter® β-arrestin assay is a common method to quantify the recruitment of β-arrestin to the receptor upon agonist stimulation.[4][13][14]
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of a test compound to induce β-arrestin recruitment.
Materials:
-
PathHunter® cell line co-expressing the cannabinoid receptor fused to a β-galactosidase (β-gal) enzyme fragment and β-arrestin fused to the complementing part of β-gal.[13][14]
-
Cell culture medium.
-
Test compounds and a known reference agonist.
-
Detection reagents containing a chemiluminescent substrate for β-gal.[13][14]
Procedure:
-
Cell Plating: Seed the PathHunter® cells in a 384-well plate and incubate overnight.[15]
-
Compound Addition: Add serial dilutions of the test compounds or the reference agonist to the wells.[15]
-
Incubation: Incubate the plate at 37°C for 90 minutes to allow for receptor activation and β-arrestin recruitment.[15]
-
Detection: Add the detection reagents to each well.[15]
-
Signal Measurement: After a 60-minute incubation at room temperature, measure the chemiluminescent signal using a plate reader.[15]
-
Data Analysis: The luminescent signal is proportional to the extent of β-arrestin recruitment. Plot the signal against the logarithm of the agonist concentration to determine EC₅₀ and Eₘₐₓ values.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
References
- 1. Cannabinoid receptor - Wikipedia [en.wikipedia.org]
- 2. Cannabinoid ligands, receptors and enzymes: Pharmacological tools and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional selectivity at G-protein coupled receptors: Advancing cannabinoid receptors as drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 5. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional selectivity in cannabinoid signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. innoprot.com [innoprot.com]
- 9. Functional Selectivity of CB2 Cannabinoid Receptor Ligands at a Canonical and Noncanonical Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Functional Selectivity at Cannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Functional Selectivity in CB2 Cannabinoid Receptor Signaling and Regulation: Implications for the Therapeutic Potential of CB2 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2. | Semantic Scholar [semanticscholar.org]
- 14. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 15. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
A Comparative Analysis of Cannabinor and Other Non-Classical Cannabinoids for Therapeutic Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the non-classical cannabinoid, Cannabinor (PRS-211,375), against other notable non-classical cannabinoids. The following sections present a comprehensive overview of their performance based on experimental data, detailing their binding affinities, functional activities, and signaling pathways to aid in the evaluation and selection of compounds for therapeutic research and development.
Introduction to Non-Classical Cannabinoids
Non-classical cannabinoids are a class of synthetic compounds that interact with the endocannabinoid system but do not possess the traditional dibenzopyran ring structure of classical cannabinoids like Δ⁹-tetrahydrocannabinol (THC).[1] These molecules, which include diverse chemical classes such as aminoalkylindoles, 1,5-diarylpyrazoles, and quinolines, offer the potential for greater selectivity and improved therapeutic profiles by primarily targeting the cannabinoid receptor 2 (CB2).[1] The CB2 receptor is predominantly expressed in immune cells and peripheral tissues, making it an attractive target for treating inflammatory and neuropathic pain without the psychoactive effects associated with the cannabinoid receptor 1 (CB1), which is abundant in the central nervous system.[2]
Comparative Performance Data
The following tables summarize the quantitative data on the binding affinity and functional potency of this compound and other selected non-classical cannabinoids at the human CB1 and CB2 receptors.
Table 1: Cannabinoid Receptor Binding Affinities (Ki, nM)
| Compound | Type | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity (CB1/CB2) |
| This compound (PRS-211,375) | Non-Classical | 5,585[1] | 17.4[1] | >300-fold for CB2[1] |
| JWH-133 | Non-Classical (Naphthalen-1-yl-(4-pentyloxynaphthalen-1-yl)methanone) | 677[3] | 3.4[3] | ~200-fold for CB2[3] |
| L-759,633 | Non-Classical | >10,000[2][4] | 8.1[2][4] | >1234-fold for CB2 |
| L-759,656 | Non-Classical | >10,000[2][4] | 3.1[2][4] | >3225-fold for CB2 |
Table 2: Cannabinoid Receptor Functional Activity (EC50, nM) in cAMP Assays
| Compound | CB1 EC50 (nM) | CB2 EC50 (nM) |
| This compound (PRS-211,375) | Data not available; Failed in Phase IIb clinical trials for pain due to lack of efficacy.[1][5] | Data not available |
| JWH-133 | >10,000 | 4.3 |
| L-759,633 | >10,000[2][4] | 8.1[2][4] |
| L-759,656 | >10,000[2][4] | 3.1[2][4] |
Experimental Protocols
Radioligand Binding Assay
This assay determines the binding affinity of a compound to a receptor by measuring its ability to displace a radiolabeled ligand.
Workflow:
Radioligand Binding Assay Workflow
Detailed Methodology:
-
Membrane Preparation: Cell membranes from HEK293 cells stably expressing human CB1 or CB2 receptors are prepared.
-
Reaction Mixture: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP-55,940) and varying concentrations of the unlabeled test compound.
-
Incubation: The reaction is incubated at 30°C for 60-90 minutes to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of a compound to activate G-protein coupled receptors (GPCRs) that are coupled to the inhibition of adenylyl cyclase, such as the CB2 receptor.
Workflow:
cAMP Functional Assay Workflow
Detailed Methodology:
-
Cell Culture: CHO or HEK293 cells stably expressing the human CB2 receptor are cultured in 96-well plates.
-
Compound Incubation: The cells are pre-incubated with varying concentrations of the test compound.
-
Adenylyl Cyclase Stimulation: Forskolin is added to all wells (except the basal control) to stimulate the production of cyclic AMP (cAMP).
-
Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence).
-
Data Analysis: The ability of the test compound to inhibit forskolin-stimulated cAMP production is quantified, and the concentration that produces 50% of the maximal inhibition (EC50) is determined from the dose-response curve.[6]
Signaling Pathways
Activation of the CB2 receptor by an agonist typically initiates a signaling cascade through the Gi/o family of G proteins. This leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[6] Downstream of this, CB2 receptor activation can modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways, which are involved in cell survival, proliferation, and inflammation.[6][7]
This compound (PRS-211,375) Signaling Pathway
While specific downstream signaling studies for this compound are limited, as a potent CB2 agonist, it is expected to follow the canonical CB2 signaling pathway.
Hypothesized this compound Signaling Pathway
JWH-133 Signaling Pathway
JWH-133 has been shown to exert its effects through the canonical CB2 pathway and also through the activation of the PI3K/Akt and MAPK/ERK signaling pathways.[1][7]
JWH-133 Signaling Pathway
Conclusion
This comparative guide highlights the pharmacological profiles of this compound and other non-classical cannabinoids. While this compound exhibits high binding affinity and selectivity for the CB2 receptor, its lack of efficacy in clinical trials for pain is a critical consideration for researchers.[1][5] In contrast, compounds like JWH-133, L-759,633, and L-759,656 not only demonstrate high affinity and selectivity but also potent functional activity in preclinical assays. The detailed experimental protocols and signaling pathway diagrams provided herein serve as a valuable resource for the rational design and evaluation of next-generation non-classical cannabinoids for various therapeutic applications. Further investigation into the structure-activity relationships and downstream signaling of these compounds is warranted to unlock their full therapeutic potential.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C28H38O6 | CID 10174045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pharmos Corporation Commences Dosing In Second Phase 2a Study Of this compound In Experimentally Induced Pain - BioSpace [biospace.com]
- 4. Signaling pathways from cannabinoid receptor-1 activation to inhibition of N-methyl-D-aspartic acid mediated calcium influx and neurotoxicity in dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Signaling Mechanism of Cannabinoid Receptor-2 Activation-Induced β-Endorphin Release - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Preclinical Review of Selective Cannabinoid Receptor 2 (CB2) Agonists
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Preclinical Performance and Supporting Experimental Data
The cannabinoid receptor 2 (CB2) has emerged as a promising therapeutic target for a multitude of pathologies, primarily due to its significant role in modulating inflammatory and immune responses without the psychoactive effects associated with the cannabinoid receptor 1 (CB1). This guide provides a comparative overview of the preclinical data for several selective CB2 agonists, focusing on their binding affinities, functional activities, and in vivo efficacy in various disease models. The information is presented to facilitate objective comparison and aid in the selection of appropriate compounds for further investigation.
Quantitative Data Summary
The following tables summarize the in vitro binding and functional potency of prominent selective CB2 agonists. These values are compiled from multiple preclinical studies and provide a quantitative basis for comparison. It is important to note that variations in experimental conditions can influence these values.
Table 1: Comparative Binding Affinities (Ki) of Selective CB2 Agonists
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity (CB1 Ki / CB2 Ki) |
| GW-405833 | 4772 | 3.92 | ~1217 |
| HU-308 | >10,000 | 22.7 | >440 |
| JWH133 | 677 | 3.4 | ~199 |
| AM1710 | - | - | - |
| COR167 | >10,000 | 18.2 | >550 |
Note: A lower Ki value indicates a higher binding affinity. Data for AM1710's Ki values were not consistently available in the reviewed literature.
Table 2: Comparative Functional Activity (EC50) of Selective CB2 Agonists
| Compound | Assay Type | EC50 (nM) |
| GW-405833 | cAMP Inhibition | 0.65 |
| HU-308 | cAMP Inhibition | 5.57 |
| JWH133 | cAMP Inhibition (mouse) | 63 |
| AM1710 | - | - |
| COR167 | - | - |
In Vivo Efficacy: A Snapshot Across Preclinical Models
Selective CB2 agonists have demonstrated therapeutic potential in a range of animal models, primarily targeting inflammation and pain.
-
GW-405833: Has shown efficacy in models of inflammatory and neuropathic pain.[1] However, some studies suggest its analgesic effects might be mediated through a CB1-dependent mechanism, complicating its classification as a purely selective CB2 agonist in vivo.[1] In a rat model of carrageenan-induced paw edema, GW405833 significantly reduced inflammation, an effect that was reversible by a CB2 antagonist.[2] Paradoxical effects have been observed in an osteoarthritis model, where it reduced mechanosensitivity in control joints but caused sensitization in osteoarthritic joints.[3]
-
HU-308: This agonist has demonstrated anti-inflammatory effects in various models, including endotoxin-induced uveitis and pneumonia-induced acute lung injury.[4][5] It has also shown analgesic properties in models of postoperative and neuropathic pain.[6] In a model of hepatic ischemia/reperfusion injury, HU-308 provided protection by reducing oxidative stress, inflammation, and apoptosis.[7]
-
JWH133: Demonstrates efficacy in alleviating mechanical allodynia in rodent models of neuropathic pain.[8][9] Its effects are mediated by central CB2 receptors.[8] Studies have also pointed to its potential in reducing spasticity in a murine model of multiple sclerosis and its broader anti-inflammatory and antioxidant properties.[10]
-
AM1710: This cannabilactone CB2 agonist has been shown to control pathological pain in models of neuropathic pain, such as chronic constriction injury (CCI).[11][12] Its anti-allodynic actions appear to be independent of CB1 receptors.[13] In a model of cisplatin-induced neuropathy, both systemic and local administration of cannabinoids, including the CB2-selective agonist JWH133, alleviated mechanical allodynia.[14]
-
COR167: A novel selective CB2 agonist that has shown promise in a mouse model of trauma-induced peripheral neuropathy. It demonstrated dose-dependent attenuation of mechanical allodynia and thermal hyperalgesia without inducing tolerance.[15]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of common experimental protocols used to evaluate selective CB2 agonists.
In Vitro Assays
-
Radioligand Binding Assay: This assay determines the binding affinity (Ki) of a compound for the CB1 and CB2 receptors. It typically involves incubating cell membranes expressing the receptor of interest with a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) and varying concentrations of the test compound. The amount of radioligand displaced by the test compound is measured to calculate the IC50, which is then converted to the Ki value.
-
cAMP Accumulation Assay: This functional assay measures the ability of a CB2 agonist to inhibit adenylyl cyclase, a key enzyme in the cAMP signaling pathway. CB2 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase. The assay is often performed by stimulating cells with forskolin (B1673556) (an adenylyl cyclase activator) and then measuring the ability of the CB2 agonist to reduce the forskolin-induced cAMP accumulation. The potency of the agonist is determined by its EC50 value.
-
GTPγS Binding Assay: This assay directly measures the activation of G-proteins following receptor agonism. In the presence of a CB2 agonist, the Gα subunit of the G-protein exchanges GDP for a non-hydrolyzable GTP analog, [³⁵S]GTPγS. The amount of bound [³⁵S]GTPγS is quantified to determine the agonist's potency (EC50) and efficacy (Emax).
In Vivo Models
-
Carrageenan-Induced Paw Edema: This is a widely used model of acute inflammation. Carrageenan is injected into the paw of a rodent, inducing a localized inflammatory response characterized by swelling (edema). The efficacy of an anti-inflammatory compound is assessed by its ability to reduce the paw volume compared to a control group.
-
Chronic Constriction Injury (CCI) of the Sciatic Nerve: This is a common model of neuropathic pain. The sciatic nerve is loosely ligated, leading to the development of mechanical allodynia (pain in response to a non-painful stimulus) and thermal hyperalgesia (increased sensitivity to heat). The analgesic effect of a compound is measured by its ability to increase the paw withdrawal threshold to mechanical or thermal stimuli.
Visualizing the Mechanisms
To better understand the processes involved in CB2 agonism and its preclinical evaluation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: Canonical signaling pathway of the CB2 receptor upon agonist binding.
Caption: A typical preclinical workflow for evaluating selective CB2 agonists.
References
- 1. Cannabinoid CB2 Agonist GW405833 Suppresses Inflammatory and Neuropathic Pain through a CB1 Mechanism that is Independent of CB2 Receptors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The exogenous administration of CB2 specific agonist, GW405833, inhibits inflammation by reducing cytokine production and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paradoxical effects of the cannabinoid CB2 receptor agonist GW405833 on rat osteoarthritic knee joint pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effects of cannabinoid CB2 receptor activation in endotoxin-induced uveitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. HU 308 | CB2 Receptors | Tocris Bioscience [tocris.com]
- 7. researchgate.net [researchgate.net]
- 8. Involvement of central cannabinoid CB2 receptor in reducing mechanical allodynia in a mouse model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Cannabinoid Therapeutics in Chronic Neuropathic Pain: From Animal Research to Human Treatment [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Intrathecal cannabilactone CB2R agonist, AM1710, controls pathological pain and restores basal cytokine levels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Peripheral versus central mechanisms of the cannabinoid type 2 receptor agonist AM1710 in a mouse model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. burjcdigital.urjc.es [burjcdigital.urjc.es]
- 15. The Selective CB2 Agonist COR167 Reduced Symptoms in a Mice Model of Trauma-Induced Peripheral Neuropathy through HDAC-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Cannabinor
Core Principle: Render Unusable and Unrecognizable
The primary goal of Cannabinor disposal is to render the compound unusable and unrecognizable before it enters the waste stream.[1][2] This prevents environmental contamination and potential misuse.
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe deactivation and disposal of this compound waste, including pure compounds, solutions, and contaminated laboratory materials such as gloves and pipette tips.
1. Waste Segregation and Collection:
-
Collect all this compound waste in a designated, clearly labeled, and sealed container.[1] This includes solid waste, liquid waste, and contaminated labware.
2. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound waste.
3. Rendering the Waste Unusable:
-
For Solid this compound Waste:
-
For Liquid this compound Waste:
4. Packaging for Disposal:
-
Place the resulting mixture into a durable, leak-proof, and sealable container.[1]
-
Securely close the container and label it clearly as "Non-hazardous laboratory waste for incineration" or as required by your institution's waste management policy.[1]
5. Final Disposal:
-
Dispose of the sealed container through your institution's approved chemical waste disposal stream.[1]
-
Crucially, DO NOT dispose of this compound waste down the drain or in the regular trash without deactivation.[1]
Important Considerations:
-
Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal procedures.[1]
-
Maintain a detailed record of the disposal process, including the date, amount of waste, and the method used.[4]
-
Regulations for cannabis and synthetic cannabinoid waste disposal can vary by jurisdiction. Ensure compliance with all local, state, and federal regulations.[2][4]
Data Presentation: Waste Mixture Ratios
For effective deactivation, the following mixing ratios for this compound waste are recommended:
| Waste Type | Recommended Mixture | Ratio (this compound Waste : Other Material) |
| Solid this compound | Cat litter, sand, sawdust, used coffee grounds, or other non-hazardous solid waste.[1][3] | At least 1:1 by volume |
| Liquid this compound | Vermiculite, sand, or cat litter to absorb, then mixed with other solid waste.[1][2] | At least 1:1 by volume after absorption |
Experimental Protocols & Methodologies
The procedure described above is a standard protocol for rendering laboratory-scale quantities of synthetic cannabinoids unusable. The key methodology is the physical dilution and adsorption of the active compound into a bulky, non-hazardous matrix, making extraction and recovery difficult.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Logistics for Handling Cannabinor
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling novel or uncharacterized compounds. As "Cannabinor" does not correspond to a publicly documented chemical entity, this guide provides essential safety and logistical information based on the established protocols for handling cannabinoids, the broader class to which this compound likely belongs. These procedural, step-by-step guidelines are designed to offer immediate, practical safety measures.
Personal Protective Equipment (PPE) for Cannabinoid Handling
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential chemical exposure. A risk assessment should always be conducted before handling any new compound. The following table summarizes the recommended PPE for handling cannabinoids in a laboratory setting.[1][2][3][4]
| PPE Category | Type and Specifications | Purpose |
| Hand Protection | Gloves: Nitrile gloves are preferred due to their chemical resistance.[2][4] Powder-free options are recommended to prevent cross-contamination.[2] For handling solvents or in situations with a high risk of splash, chemical-resistant gloves should be worn. | Prevents skin contact with the compound, which may cause irritation, allergic reactions, or systemic toxicity.[5] |
| Eye and Face Protection | Safety Glasses/Goggles: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are essential.[6] Face Shield: To be worn in addition to goggles when there is a significant risk of splashes or aerosol generation.[1][4] | Protects the eyes and face from chemical splashes, airborne particles, and potential projectiles.[1][7] |
| Body Protection | Lab Coats/Coveralls: A lab coat is the minimum requirement.[1][2] For larger quantities or procedures with a higher risk of contamination, disposable coveralls, potentially made from flame-resistant and chemical-resistant materials, are recommended.[7][8] | Provides a barrier to protect skin and personal clothing from contamination.[1][7] |
| Respiratory Protection | Respirator: The need for respiratory protection depends on the physical form of the compound and the procedure. For fine powders or when generating aerosols, a full-face respirator with appropriate cartridges should be used.[5][6] In cases of insufficient ventilation, suitable respiratory equipment is necessary.[5] | Protects against the inhalation of airborne particles, which can cause respiratory tract irritation or other systemic effects.[5][9] |
| Foot Protection | Closed-toe Shoes: Perforated shoes or sandals are not permitted in the laboratory.[10] Shoe Covers: Can be used to prevent the spread of contamination outside of the work area.[1][4] | Protects feet from spills and falling objects. Shoe covers help maintain a clean work environment. |
Experimental Protocols: Safe Handling and Disposal
Adherence to strict protocols is crucial for minimizing risk and ensuring the integrity of research.
General Handling Procedures:
-
Preparation: Before starting any work, ensure you have read the relevant Safety Data Sheet (SDS) for cannabinoids or similar compounds.[11] If an SDS for the specific compound is unavailable, treat it as highly toxic.[10] Ensure all necessary PPE is available and in good condition.
-
Work Area: All work with cannabinoids, especially volatile compounds or fine powders, should be conducted in a well-ventilated area, preferably within a chemical fume hood.[11] The work area should be kept clean and uncluttered.[12][13]
-
Weighing: When weighing solid cannabinoids, use a fume hood or a ventilated balance enclosure to prevent the inhalation of fine powders.
-
Dissolving: When dissolving cannabinoids in solvents, add the solute to the solvent slowly. Be aware of the hazards of the solvent being used and ensure proper ventilation.
-
Spill Cleanup: In the event of a spill, evacuate the area if necessary. For small spills, use an appropriate absorbent material, such as vermiculite (B1170534) or sand.[14] For larger spills, follow your institution's emergency procedures. All materials used for cleanup should be treated as hazardous waste.
Disposal Plan for Cannabinoid Waste:
Proper disposal of cannabinoid waste is essential for safety and regulatory compliance.[15]
-
Segregation: All waste contaminated with cannabinoids, including gloves, pipette tips, and empty containers, must be collected in a designated, clearly labeled, and sealed hazardous waste container.[14]
-
Deactivation: The primary principle of cannabinoid waste disposal is to render the compound unusable and unrecognizable.[14]
-
Final Disposal: The sealed container of deactivated waste should be disposed of through your institution's Environmental Health and Safety (EHS) department.[14] Common disposal methods include incineration or a licensed hazardous waste facility.[15] Do not dispose of cannabinoid waste down the drain or in the regular trash without deactivation.[14]
Visual Workflow for PPE Selection
The following diagram illustrates a logical workflow for selecting the appropriate level of PPE when handling cannabinoids.
Caption: Workflow for selecting appropriate PPE when handling this compound.
References
- 1. growshieldppe.com [growshieldppe.com]
- 2. marijuanapackaging.com [marijuanapackaging.com]
- 3. pmcinsurance.com [pmcinsurance.com]
- 4. harmonycr.com [harmonycr.com]
- 5. nrc-digital-repository.canada.ca [nrc-digital-repository.canada.ca]
- 6. echemi.com [echemi.com]
- 7. floraflex.com [floraflex.com]
- 8. lakeland.com [lakeland.com]
- 9. chemos.de [chemos.de]
- 10. ehs.okstate.edu [ehs.okstate.edu]
- 11. cce.caltech.edu [cce.caltech.edu]
- 12. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 13. chem-eng.utoronto.ca [chem-eng.utoronto.ca]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
